molecular formula C8H7ClINO2 B2400087 Methyl 4-amino-2-chloro-3-iodobenzoate CAS No. 935676-14-5

Methyl 4-amino-2-chloro-3-iodobenzoate

Cat. No.: B2400087
CAS No.: 935676-14-5
M. Wt: 311.5
InChI Key: UPSLUSZCJZGFEL-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-3-iodobenzoate is a useful research compound. Its molecular formula is C8H7ClINO2 and its molecular weight is 311.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-2-chloro-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-chloro-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-chloro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSLUSZCJZGFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, Methyl 4-amino-2-chloro-3-iodobenzoate. It details the compound's physicochemical properties, a validated synthesis protocol, its strategic applications in pharmaceutical research, and essential safety and handling procedures.

Core Compound Identification and Properties

Methyl 4-amino-2-chloro-3-iodobenzoate is a polysubstituted aromatic ester. Its unique arrangement of amino, chloro, and iodo functional groups on the benzoate scaffold makes it a highly versatile building block in medicinal chemistry. The presence of the iodine atom, in particular, provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, pivotal in constructing complex molecular architectures.

CAS Number: 935676-14-5[1]

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₈H₇ClINO₂[1]
Molecular Weight311.5 g/mol [1]
Canonical SMILESCOC(=O)C1=C(C(=C(C=C1)N)I)Cl[1]
InChI KeyUPSLUSZCJZGFEL-UHFFFAOYSA-N[1]
AppearanceSolid (Predicted)-
Melting Point66-70 °C (for isomer)
SolubilitySoluble in various organic solvents[2]
StorageControlled room temperature

Note: Some physical properties are inferred from closely related isomers due to limited data on the specific CAS number.

Structural Representation

The structure of Methyl 4-amino-2-chloro-3-iodobenzoate is depicted below.

Caption: Chemical structure of Methyl 4-amino-2-chloro-3-iodobenzoate.

Synthesis Protocol: A Guided Pathway

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves a multi-step process starting from a more common precursor. A logical and field-proven approach is the esterification of the corresponding carboxylic acid, which itself can be synthesized from a commercially available aminobenzoate derivative. The following protocol is based on established chemical transformations for analogous compounds.[2][3]

Workflow for Synthesis

G start Start: Methyl 4-amino-2-chlorobenzoate iodination Step 1: Iodination Reaction start->iodination NIS, TFA intermediate Intermediate: 4-Amino-2-chloro-3-iodobenzoic Acid iodination->intermediate Hydrolysis esterification Step 2: Fischer Esterification intermediate->esterification Methanol, H₂SO₄ (cat.) product Crude Product esterification->product workup Step 3: Aqueous Workup & Extraction product->workup Neutralization (NaHCO₃) purification Step 4: Purification workup->purification Column Chromatography final_product Final Product: Methyl 4-amino-2-chloro-3-iodobenzoate purification->final_product

Caption: General workflow for the synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate.

Detailed Step-by-Step Methodology

Objective: To synthesize Methyl 4-amino-2-chloro-3-iodobenzoate from Methyl 4-amino-2-chlorobenzoate.

Materials:

  • Methyl 4-amino-2-chlorobenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, heating/stirring apparatus, rotary evaporator

Protocol:

  • Iodination:

    • In a round-bottom flask, dissolve Methyl 4-amino-2-chlorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

    • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

    • Slowly add a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), to initiate the electrophilic iodination. The iodine will preferentially add to the position ortho to the activating amino group.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Esterification (if starting from the acid):

    • This step assumes the starting material is the carboxylic acid. If starting from the ester as in Step 1, this step is not necessary.

    • Dissolve 4-amino-2-chloro-3-iodobenzoic acid in an excess of anhydrous methanol.[2]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[2]

    • Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.[2]

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • If the reaction medium is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence stops.[2]

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure Methyl 4-amino-2-chloro-3-iodobenzoate.

Applications in Drug Development & Medicinal Chemistry

The true value of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical compounds. The distinct functional groups allow for sequential, site-selective modifications.

Key Synthetic Utility:
  • Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive towards palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This enables the straightforward introduction of aryl, vinyl, or alkynyl groups at the 3-position, a critical step in building the core of many modern drugs.[4]

  • Scaffold for Kinase Inhibitors: Substituted aminobenzoic acid derivatives are foundational scaffolds for a wide range of kinase inhibitors used in oncology.[5][6] The amino group can be functionalized to form amides or participate in cyclization reactions, while the ester can be hydrolyzed to the carboxylic acid for further modification. These compounds often target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7]

  • Building Block for Heterocycles: The amino and ester functionalities can be used to construct various heterocyclic ring systems, which are prevalent in biologically active molecules.

Illustrative Pathway: Synthesis of an EGFR Inhibitor Precursor

G start Methyl 4-amino-2-chloro-3-iodobenzoate suzuki Suzuki Coupling start->suzuki Arylboronic Acid, Pd Catalyst hydrolysis Ester Hydrolysis suzuki->hydrolysis aniline Aniline Derivative amide_coupling Amide Coupling aniline->amide_coupling final Complex Kinase Inhibitor Scaffold amide_coupling->final hydrolysis->amide_coupling

Caption: Application in building a complex drug scaffold.

This pathway demonstrates how the iodo group is first used for a Suzuki coupling to add a new aromatic ring. Subsequently, the ester is hydrolyzed, and the resulting carboxylic acid is coupled with an aniline derivative to form a complex benzamide structure, a common motif in kinase inhibitors.[5][6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 935676-14-5 is not widely available, data from structurally related compounds provide essential safety guidelines.[8][9] Researchers must perform a thorough risk assessment before handling this chemical.

Hazard Identification (Inferred)
  • Acute Toxicity: May be harmful if swallowed.[10]

  • Skin Irritation: May cause skin irritation.[8][11]

  • Eye Irritation: May cause serious eye irritation.[8][9][11]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[8][9][11]

Recommended Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Chemical safety goggles or face shield.[8][12]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[8][12]
Respiratory Protection Use in a well-ventilated fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[8][9][12]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[8] Wash hands thoroughly after handling.[8][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][12] Keep away from strong oxidizing agents.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][12]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

References

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]

  • Al-Dhhan, Z. T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

Sources

Methyl 4-amino-2-chloro-3-iodobenzoate: A Strategic Synthon in Neuropharmacological Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly functionalized building blocks is paramount for the rapid exploration of chemical space. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) represents a quintessential polyhalogenated synthon [1]. Featuring an anthranilic acid core decorated with orthogonal halogens (chlorine and iodine), an activating amino group, and a protected carboxylate, this molecule is engineered for chemoselective cross-coupling.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its differential bond dissociation energies. The weaker C–I bond allows for selective palladium-catalyzed transformations (e.g., Sonogashira or Suzuki couplings) while leaving the C–Cl bond intact for subsequent late-stage functionalization. This strategic reactivity makes it an indispensable precursor for synthesizing complex indole carboxamides, which are potent antagonists of the P2X7 receptor and Monoacylglycerol lipase (MGL) inhibitors [2].

Physicochemical Profiling & Structural Anatomy

Understanding the electronic and steric environment of Methyl 4-amino-2-chloro-3-iodobenzoate is critical for predicting its reactivity. The electron-donating amino group at C4 strongly activates the ring, while the halogens at C2 and C3 induce steric crowding and inductive withdrawal.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Synthesis
CAS Registry Number 935676-14-5Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C8H7ClINO2Dictates stoichiometric calculations and mass spectrometry targeting.
Molecular Weight 311.50 g/mol High molecular weight due to heavy halogens; affects atom economy.
Exact Mass / Monoisotopic 310.92 g/mol Crucial for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area 52.3 ŲInfluences solubility profiles during recrystallization and extraction.
Hydrogen Bond Donors/Acceptors 1 Donor (-NH2), 3 AcceptorsGoverns intermolecular packing and crystallization behavior.

Strategic Synthesis & Isolation Protocol

The synthesis of this synthon requires precise control over electrophilic aromatic substitution. The primary challenge is regioselectivity: the iodination of methyl 4-amino-2-chlorobenzoate yields a mixture of 3-iodo and 5-iodo isomers. The following protocol details not just the how, but the why behind each step [2].

Phase 1: Esterification of 4-amino-2-chlorobenzoic acid
  • Objective: Protect the carboxylic acid to prevent unwanted side reactions during iodination and to modulate the electronic directing effects.

  • Methodology:

    • Suspend 4-amino-2-chlorobenzoic acid in anhydrous Methanol (MeOH).

    • Add Acetyl chloride dropwise at 0°C.

    • Reflux the mixture for 5 hours.

  • Mechanistic Causality: Acetyl chloride reacts violently with MeOH to generate anhydrous HCl in situ. This acts as a highly efficient, water-free acid catalyst for the Fischer esterification.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material is consumed, yielding a product peak at m/z 227.29 ([M+CH3CN+H]+) [2].

Phase 2: Electrophilic Iodination and Regioisomer Resolution
  • Objective: Introduce the iodine atom selectively, followed by the critical separation of the resulting regioisomers.

  • Methodology:

    • Suspend methyl 4-amino-2-chlorobenzoate in Ethanol (EtOH) under argon.

    • Add 1.0 equivalent of Silver sulfate (Ag₂SO₄) and 1.05 equivalents of Iodine (I₂). Stir for 15 minutes.

    • Filter the mixture, concentrate the filtrate, and partition between Dichloromethane (DCM) and 1M NaOH.

    • Resolution Step: Purify the crude mixture via recrystallization in Heptane/Ethyl Acetate (75/25 v/v).

  • Mechanistic Causality: Ag₂SO₄ acts as a halophilic Lewis acid. It abstracts an iodide ion from I₂, precipitating insoluble AgI and generating a highly reactive iodonium (I⁺) equivalent. The strongly activating -NH₂ group directs the electrophile to the ortho positions (C3 and C5).

  • Isolation Logic: The recrystallization step is counter-intuitive but highly effective. The unwanted 5-iodo isomer is less soluble in the Heptane/EtOAc matrix and precipitates as a solid. The target 3-iodo isomer remains enriched (up to 66%) in the mother liquor, which is subsequently evaporated to yield the product [2].

  • Self-Validation (IPC): LC-MS analysis of the mother liquor must confirm the presence of the target mass at m/z 352.79 ([M+CH3CN+H]+) [2].

SynthesisWorkflow SM 4-amino-2-chlorobenzoic acid Ester Methyl 4-amino-2-chlorobenzoate SM->Ester MeOH, AcCl Reflux Iodination Electrophilic Iodination (I2, Ag2SO4) Ester->Iodination Ag+ activation RegioMix Regioisomer Mixture (3-Iodo & 5-Iodo) Iodination->RegioMix ortho-direction Product Methyl 4-amino-2-chloro-3-iodobenzoate (Target Synthon) RegioMix->Product Recrystallization (Heptane/EtOAc)

Caption: Synthesis workflow highlighting the critical regioisomer resolution via differential solubility.

Applications in Targeted Therapeutics

The primary utility of Methyl 4-amino-2-chloro-3-iodobenzoate is its role as a precursor for indole-based pharmacophores. By subjecting the C-I bond to a Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) followed by cyclization, chemists can rapidly construct 4-chloro-1H-indole-5-carboxylic acid derivatives [3].

P2X7 Receptor Antagonism

These indole derivatives are highly sought after as P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia and astrocytes. Overactivation of this receptor by extracellular ATP (a danger-associated molecular pattern) leads to K⁺ efflux, which triggers the NLRP3 inflammasome. This cascade results in the release of pro-inflammatory cytokines (IL-1β, IL-18), driving chronic neuroinflammation and neuropathic pain [2].

Antagonists derived from our target synthon block this channel, halting the inflammatory cascade at its source.

P2X7Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Microglia/Astrocytes) ATP->P2X7 Binds & Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome K+ Efflux / Ca2+ Influx Cytokines IL-1β / IL-18 Release Inflammasome->Cytokines Cleavage Pain Neuropathic Pain & Neuroinflammation Cytokines->Pain Sensitization Antagonist Indole-based Antagonist (Derived from Synthon) Antagonist->P2X7 Blocks Channel Pore

Caption: Logical pathway of P2X7 receptor-mediated neuroinflammation and targeted antagonism.

Monoacylglycerol Lipase (MGL) Inhibition

Beyond P2X7, similar indole and azetidinyl diamide derivatives synthesized from this building block exhibit potent inhibition of Monoacylglycerol lipase (MGL) [3]. By inhibiting MGL, these compounds prevent the breakdown of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), thereby potentiating endocannabinoid signaling and providing an alternative antinociceptive (pain-relieving) mechanism without the psychoactive side effects of direct cannabinoid receptor agonists.

References

  • World Intellectual Property Organization (WIPO). "WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists." Google Patents.
  • European Patent Office. "EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS." Google Patents.

Synthesis and Regioselective Isolation of Methyl 4-amino-2-chloro-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) intermediates, I frequently encounter the challenge of regioselective halogenation on highly functionalized aromatic rings. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) is a critical building block in the synthesis of indole carboxamide derivatives, which function as potent P2X7 receptor antagonists[1]. These antagonists are currently under intense investigation for their therapeutic potential in treating neuropathic pain, neuroinflammation, and neurodegenerative disorders such as Alzheimer's disease .

This whitepaper provides an in-depth, field-proven methodology for the synthesis of this intermediate, focusing on the mechanistic causality behind reagent selection, self-validating experimental workflows, and the thermodynamic principles governing the regioselective separation of its isomers.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of the target molecule relies on a two-step sequence: a strictly anhydrous Fischer esterification followed by an electrophilic aromatic substitution (EAS).

In Situ Anhydrous Esterification

Standard esterifications often utilize aqueous mineral acids (like H₂SO₄), which introduce water and limit the reaction equilibrium. In this protocol, we utilize acetyl chloride in methanol . The exothermic reaction between acetyl chloride and methanol generates methyl acetate and strictly anhydrous hydrogen chloride (HCl) in situ. This anhydrous environment prevents reverse hydrolysis, driving the conversion of 4-amino-2-chlorobenzoic acid to its methyl ester to near completion.

Electrophilic Iodination and Regioselectivity

Iodine (I₂) is the least reactive halogen in EAS. While the C4-amino group is strongly activating, the C2-chloro and C1-ester groups deactivate the ring. To overcome this, silver sulfate (Ag₂SO₄) is employed as a halogen scavenger and electrophile activator. Ag₂SO₄ reacts with I₂ to precipitate highly insoluble silver iodide (AgI), simultaneously generating the highly reactive iodonium ion (I⁺). The precipitation of AgI provides the thermodynamic driving force that makes the reaction fast and irreversible at room temperature.

The regioselectivity is dictated by the strong electron-donating effect of the C4-amino group, which directs the incoming I⁺ to the ortho positions (C3 and C5). This inherently results in a mixture of the 3-iodo and 5-iodo regioisomers, necessitating downstream fractional crystallization.

EAS_Directing Substrate Arene Core (Methyl 4-amino-2-chlorobenzoate) Amino C4: -NH2 Group (Strong Activator) Substrate->Amino Chloro C2: -Cl Group (Weak Deactivator) Substrate->Chloro C3 C3 Position (Ortho to -NH2) Amino->C3 Directs Ortho (Target) C5 C5 Position (Ortho to -NH2) Amino->C5 Directs Ortho (Byproduct) Chloro->C3 Steric/Electronic Influence

Fig 1: Regioselectivity in the electrophilic aromatic substitution of the arene core.

Experimental Protocols & Self-Validating Workflows

The following protocols are adapted from validated pharmaceutical scale-up procedures.

SynthesisWorkflow SM 4-Amino-2-chlorobenzoic acid (Starting Material) Ester Methyl 4-amino-2-chlorobenzoate (Intermediate) SM->Ester MeOH, AcCl Reflux 5h Iodination Electrophilic Iodination (I2, Ag2SO4, EtOH) Ester->Iodination Mix Regioisomer Mixture (3-Iodo & 5-Iodo) Iodination->Mix 15-120 min, RT Purif Fractional Crystallization (Heptane/EtOAc 75:25) Mix->Purif Target Methyl 4-amino-2-chloro-3-iodobenzoate (Target Product) Purif->Target Mother Liquor Evaporation Waste 5-Iodo Isomer (Solid Byproduct) Purif->Waste Filtration

Fig 2: Step-by-step synthetic workflow for Methyl 4-amino-2-chloro-3-iodobenzoate.

Protocol A: Synthesis of Methyl 4-amino-2-chlorobenzoate
  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Dissolution: Suspend 4-amino-2-chlorobenzoic acid (54.2 mmol) in anhydrous methanol (325 mL).

  • Activation: Slowly add acetyl chloride (163 mmol, ~3.0 eq) dropwise to the stirring suspension at 0 °C. (Note: The reaction between AcCl and MeOH is highly exothermic).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 5 hours.

  • Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and generated methyl acetate.

  • Workup: Partition the resulting residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual HCl.

  • Extraction: Separate the layers. Wash the organic phase again with sat. NaHCO₃, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield a beige solid.

Validation Checkpoint: Perform TLC (e.g., 1:1 Hexanes/EtOAc). The starting acid will remain near the baseline, while the methyl ester will elute with a significantly higher Rf. LC-MS must confirm the appearance of the m/z 227 [M+CH₃CN+H]⁺ peak.

Protocol B: Electrophilic Iodination & Regioisomer Separation
  • Setup: In a clean, dry flask under an argon atmosphere, suspend methyl 4-amino-2-chlorobenzoate (55.8 mmol) in absolute ethanol (558 mL).

  • Reagent Addition: Add silver sulfate (55.8 mmol) followed by elemental iodine (58.6 mmol).

  • Reaction: Stir the dark mixture vigorously at room temperature for 15 to 120 minutes.

  • Quench: Filter the suspension to remove the precipitated AgI. Treat the filtrate immediately with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality Note: Thiosulfate reduces unreacted I₂ to water-soluble iodide ions (I⁻). The physical disappearance of the dark purple iodine color visually validates the successful reduction of the excess oxidant, ensuring safe downstream processing.

  • Solvent Removal: Evaporate the ethanol in vacuo.

  • Extraction: Partition the aqueous residue between dichloromethane (DCM) and 1M aqueous NaOH. Wash the organic layer with 1M NaOH and brine, dry over MgSO₄, and concentrate.

  • Regioisomer Separation: Dissolve the crude salmon-colored solid in a 75:25 mixture of Heptane/EtOAc. Allow the less soluble 5-iodo regioisomer to crystallize out of the solution. Filter off the solid waste.

  • Isolation: Evaporate the mother liquor to yield a product enriched (typically 66%+) in the target methyl 4-amino-2-chloro-3-iodobenzoate.

Validation Checkpoint: The complete consumption of the intermediate must be monitored by LC-MS. Successful separation is confirmed by the dominance of the m/z 352.79 peak in the mother liquor fraction.

Quantitative Data & Yield Analysis

To ensure reproducibility, the exact stoichiometric ratios and analytical markers are summarized below.

Table 1: Reaction Stoichiometry and Reagent Equivalents

Reagent / IntermediateMW ( g/mol )EquivalentsAmount (mmol)Role
4-amino-2-chlorobenzoic acid171.581.054.2Starting Material
Acetyl chloride78.503.0163.0In situ HCl generator
Methanol32.04Solvent-Reactant & Solvent
Methyl 4-amino-2-chlorobenzoate185.611.055.8Intermediate
Silver sulfate311.801.055.8Electrophile activator
Iodine253.811.0558.6Iodination reagent
Ethanol46.07Solvent-Reaction Solvent

Table 2: Analytical Characterization (LC-MS Data)

CompoundExact MassLC-MS observed[M+CH₃CN+H]⁺Retention Time (t_R)
Methyl 4-amino-2-chlorobenzoate185.02227.000.57 min
Methyl 4-amino-2-chloro-3-iodobenzoate310.92352.790.72 min

References

  • Title: US Patent 9,556,117 B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Title: US Patent Application 2015/0344425 A1 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2-chloro-3-iodobenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its multifunctional structure, featuring an aniline, a chlorinated and iodinated benzene ring, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The precise arrangement of its substituents offers unique electronic and steric properties that can be exploited in the design of novel compounds with specific biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a valuable resource for researchers working with this and related molecules.

Molecular and Computed Properties

The fundamental molecular properties of Methyl 4-amino-2-chloro-3-iodobenzoate have been determined and are summarized in the table below. These properties are crucial for its identification and for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 935676-14-5[1]
Molecular Formula C₈H₇ClINO₂[1]
Molecular Weight 311.5 g/mol [1]
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)N)I)Cl[1]
InChI InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3[1]
InChIKey UPSLUSZCJZGFEL-UHFFFAOYSA-N[1]
Topological Polar Surface Area 52.3 Ų[1]
Heavy Atom Count 13[1]
Rotatable Bond Count 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Experimentally Determined Physical Properties

As of the latest available data, specific experimentally determined physical properties such as melting point, boiling point, and solubility for Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) are not well-documented in publicly accessible literature and databases. Researchers are advised to handle the compound with care, assuming it to be a solid with limited solubility in water, a common characteristic of similar aromatic compounds.

Comparative Analysis with Isomers

To provide a contextual understanding of the likely physical properties of Methyl 4-amino-2-chloro-3-iodobenzoate, the table below presents the available data for some of its structural isomers. It is crucial to note that these properties belong to the specified isomers and should be used as an estimation only.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Appearance
Methyl 4-amino-2-chloro-5-iodobenzoate256935-85-0155 - 157401.5 ± 45.0 at 760 mmHgSolid
Methyl 2-amino-5-chloro-3-iodobenzoate289039-84-566 - 70Not availableSolid
Methyl 4-amino-3-iodobenzoate19718-49-186 - 91369.6 ± 32.0 (Predicted)Beige Crystalline Powder

Molecular Structure

The two-dimensional structure of Methyl 4-amino-2-chloro-3-iodobenzoate is depicted below, illustrating the connectivity of the atoms.

Molecular structure of Methyl 4-amino-2-chloro-3-iodobenzoate.

Experimental Protocols

General Synthesis of Halogenated Methyl Aminobenzoates

The synthesis of compounds like Methyl 4-amino-2-chloro-3-iodobenzoate typically involves a multi-step process. A general approach often starts with a commercially available aminobenzoic acid, followed by sequential halogenation and esterification, or vice-versa. The order of these steps is critical to ensure the correct regioselectivity of the substitutions due to the directing effects of the functional groups on the aromatic ring.

Objective: To provide a conceptual workflow for the synthesis of a polysubstituted aminobenzoate.

Workflow:

  • Starting Material Selection: Choose an appropriate substituted aminobenzoic acid or nitrobenzoic acid as the starting material. The choice depends on the desired final substitution pattern and the directing effects of the existing groups.

  • Halogenation: Introduce the halogen atoms (chloro and iodo) onto the aromatic ring. This can be achieved using various halogenating agents. For instance, chlorination can be performed with N-chlorosuccinimide (NCS), and iodination with N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction conditions (solvent, temperature, catalyst) are optimized to control the position of halogenation.

  • Esterification: The carboxylic acid group is converted to a methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Synthesis_Workflow Start Substituted Aminobenzoic Acid Halogenation Halogenation (e.g., NCS, NIS) Start->Halogenation Step 1 Esterification Esterification (Methanol, H2SO4) Halogenation->Esterification Step 2 Purification Purification (Recrystallization or Chromatography) Esterification->Purification Step 3 Product Methyl 4-amino-2-chloro-3-iodobenzoate Purification->Product

General synthesis workflow for a halogenated methyl aminobenzoate.
Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Methodology:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) was not available in the searched resources. However, based on the functional groups present and data from related compounds, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific Safety Data Sheet from the supplier before handling this compound.

References

  • AiFChem. (2025, October 27). Methyl 4-amino-2-chloro-5-iodobenzoate, 256935-85-0.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chloro-3-iodobenzoate 97%.
  • Guidechem. (n.d.). Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.
  • ChemicalBook. (n.d.). Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1.

Sources

An In-Depth Technical Guide to the Chemical Properties and Inferred Reactivity of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: In the landscape of pharmaceutical research and fine chemical synthesis, substituted benzoates serve as critical building blocks. Their utility is defined by the unique interplay of electronic and steric effects imparted by the substituents on the aromatic ring. This guide focuses on the chemical properties of Methyl 4-amino-2-chloro-3-iodobenzoate, a compound of interest for its potential as a scaffold in medicinal chemistry and materials science. It is important to note that while extensive data exists for structurally related isomers, direct experimental data for the 2-chloro-3-iodo isomer is not widely available in the public domain. This guide, therefore, adopts a comparative and predictive approach, leveraging data from close structural analogs to provide a robust and scientifically grounded overview for researchers, scientists, and drug development professionals. By understanding the properties of its isomers, we can infer the expected behavior of Methyl 4-amino-2-chloro-3-iodobenzoate, enabling informed decisions in experimental design.

Molecular Structure and Identification

The foundational step in understanding a molecule's behavior is to define its structure and key identifiers. Methyl 4-amino-2-chloro-3-iodobenzoate is a tri-substituted benzene derivative with an amino group, a chlorine atom, and an iodine atom, along with a methyl ester group. The specific arrangement of these substituents dictates its chemical personality.

General Synthetic Workflow start Start: Substituted 4-Aminobenzoic Acid esterification Esterification with Methanol and H₂SO₄ catalyst start->esterification workup Aqueous Workup and Neutralization esterification->workup extraction Extraction with Organic Solvent workup->extraction purification Drying and Purification extraction->purification product Final Product: Methyl 4-aminobenzoate derivative purification->product

Chemoselective Functionalization of Halogenated Aromatics: A Technical Guide to Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted aromatic building blocks. One such critical intermediate is methyl 4-amino-2-chloro-3-iodobenzoate . Serving as a linchpin in the synthesis of complex targeted therapeutics—including P2X7 receptor antagonists[1] and monoacylglycerol lipase (MGL) inhibitors[2]—this tetra-substituted benzene derivative offers precisely engineered steric and electronic environments.

This whitepaper deconstructs the physicochemical properties, regioselective isolation, and chemoselective utility of this molecule, providing field-proven protocols designed for self-validation and high-yield synthesis.

Physicochemical Identity & Quantitative Data

Understanding the baseline properties of methyl 4-amino-2-chloro-3-iodobenzoate is the first step in predicting its chromatographic behavior and reactivity. The presence of orthogonal halogens (chlorine and iodine) significantly impacts its molecular weight and lipophilicity.

Expert Note on Data Integrity: Automated chemical databases occasionally transpose exact mass and XLogP3 values due to scraping errors. The corrected, verified physicochemical parameters are summarized below[3].

Table 1: Core Physicochemical Properties

PropertyValueStructural Significance
Chemical Name Methyl 4-amino-2-chloro-3-iodobenzoateDefines the tetra-substituted core.
CAS Number 935676-14-5Standard registry identifier.
Molecular Formula C8H7ClINO2Indicates high degree of halogenation.
Molecular Weight 311.50 g/mol Heavy atom count driven by Iodine (126.9 g/mol ).
Monoisotopic Mass 310.92 DaCritical for LC-MS reaction monitoring.
XLogP3-AA ~2.4Moderate lipophilicity; guides solvent selection.
Rotatable Bonds 2Confers rigidity, ideal for receptor binding pockets.

Synthesis and Regioisomer Resolution

The synthesis of this building block typically begins with the electrophilic iodination of methyl 4-amino-2-chlorobenzoate. However, the strongly electron-donating amino group directs the incoming electrophile to both the C3 and C5 positions, yielding a stubborn mixture of regioisomers.

The Causality of Resolution: Chromatographic separation of the 3-iodo and 5-iodo isomers is notoriously inefficient at scale due to their nearly identical retention factors ( Rf​ ). Instead, we rely on a thermodynamic resolution via fractional recrystallization[1]. By utilizing a specific solvent system (Heptane/Ethyl Acetate 75:25), the 5-iodo byproduct selectively precipitates, leaving the desired 3-iodo target enriched in the mother liquor.

SynthesisWorkflow A Methyl 4-amino-2-chlorobenzoate (Starting Material) B Electrophilic Iodination (NIS or I2/Ag2SO4) A->B C Crude Mixture (3-iodo & 5-iodo isomers) B->C D Recrystallization (Heptane/EtOAc 75:25) C->D E Filtration D->E F Mother Liquor Evaporation Methyl 4-amino-2-chloro-3-iodobenzoate (Target) E->F Soluble G Solid Precipitate Methyl 4-amino-2-chloro-5-iodobenzoate (Byproduct) E->G Insoluble

Regioselective isolation workflow for methyl 4-amino-2-chloro-3-iodobenzoate.

Mechanistic Utility: Chemoselective Cross-Coupling

The true architectural value of methyl 4-amino-2-chloro-3-iodobenzoate lies in its orthogonal halogens. In palladium-catalyzed cross-coupling, the rate of oxidative addition into a carbon-halogen bond follows a strict kinetic hierarchy: C-I > C-Br > C-Cl > C-F .

By leveraging this kinetic differential, we can selectively functionalize the C3 position using Suzuki-Miyaura or Sonogashira conditions[2]. The C2-chlorine remains completely inert during this step, preserved either for a subsequent, harsher cross-coupling reaction or as a permanent structural motif to modulate the drug's metabolic stability.

CouplingPathway Core Methyl 4-amino-2-chloro-3-iodobenzoate (C-I > C-Cl reactivity) Pd Pd(0) Catalyst Insertion Core->Pd Chemoselective C3-I Addition Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Pd->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Pd->Sonogashira Prod1 3-Alkyl/Aryl-4-amino-2-chlorobenzoate (P2X7 Antagonist Precursor) Suzuki->Prod1 Prod2 3-Alkynyl-4-amino-2-chlorobenzoate (MGL Inhibitor Precursor) Sonogashira->Prod2

Chemoselective palladium-catalyzed cross-coupling pathways exploiting the C3-I bond.

Experimental Protocol: Self-Validating Sonogashira Coupling

To demonstrate the application of this intermediate, below is a field-proven, step-by-step methodology for a chemoselective Sonogashira coupling with ethynyltrimethylsilane, a critical step in synthesizing MGL inhibitors[2].

Objective: Achieve >95% conversion at the C3-I bond with 0% reactivity at the C2-Cl bond.

Reagents
  • Substrate: Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq)

  • Alkyne: Ethynyltrimethylsilane (1.5 eq)

  • Catalyst: Pd(PPh3​)2​Cl2​ (0.05 eq)

  • Co-catalyst: CuI (0.10 eq)

  • Base/Solvent: Triethylamine ( Et3​N ) / Tetrahydrofuran (THF) (1:1 v/v)

Step-by-Step Methodology & Causality
  • System Deoxygenation (Critical Step):

    • Action: Dissolve the substrate in the THF/ Et3​N mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species back to an inactive Pd(II) state and induces Glaser coupling (homocoupling of the alkyne). Removing oxygen ensures catalyst longevity and prevents the consumption of the alkyne starting material.

  • Catalyst Introduction:

    • Action: Add Pd(PPh3​)2​Cl2​ and CuI under a positive Argon stream. Stir for 5 minutes until a homogeneous tint is observed.

    • Causality: CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This facilitates rapid transmetalation with the Pd(II) complex, allowing the reaction to proceed at room temperature and preventing thermal degradation of the densely functionalized aromatic ring.

  • Alkyne Addition & Self-Validation:

    • Action: Add ethynyltrimethylsilane dropwise. Monitor the reaction via LC-MS after 2 hours.

    • Validation Check: The LC-MS trace must show the disappearance of the m/z 311.9 [M+H]+ peak and the emergence of the m/z 282.1 [M+H]+ product peak. If a peak corresponding to a double-coupling event ( m/z 344.2) appears, the reaction temperature is too high, causing unwanted activation of the C2-Cl bond.

  • Workup and Isolation:

    • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate ( MW=311.50 g/mol ) is far more than a simple aromatic ring; it is a finely tuned scaffold designed for programmable, sequential functionalization. By mastering the thermodynamic resolution of its regioisomers and exploiting the kinetic differences between its carbon-halogen bonds, researchers can rapidly assemble highly complex molecular architectures for next-generation therapeutics.

References

  • Guidechem.Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.
  • Google Patents.US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Google Patents.EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS.

Sources

In-Depth Technical Guide: ¹H NMR Spectral Analysis of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Protocol Standards, and Isomer Discrimination

Executive Summary & Molecular Architecture

In pharmaceutical development, highly functionalized tetrasubstituted benzenes like methyl 4-amino-2-chloro-3-iodobenzoate serve as critical building blocks for advanced therapeutics, including P2X7 receptor antagonists[1] and monoacylglycerol lipase (MGL) inhibitors[2].

The structural topology of this molecule presents a highly asymmetric electronic environment. The benzene ring is substituted at four consecutive positions: an ester at C1, a chlorine atom at C2, an iodine atom at C3, and an amino group at C4. The push-pull dynamics between the electron-donating amino group (+R effect) and the electron-withdrawing methyl ester (-R, -I effects) dictate the electron density across the aromatic core. Understanding this anisotropic shielding is paramount for accurately interpreting its ¹H Nuclear Magnetic Resonance (NMR) spectrum and confirming its structural integrity[3].

The Critical Role of ¹H NMR in Isomer Discrimination

A persistent challenge in the synthesis of this compound is the regioselectivity of the electrophilic aromatic iodination of the precursor, methyl 4-amino-2-chlorobenzoate. The reaction typically yields a crude mixture of two regioisomers: the target 3-iodo isomer and the byproduct 5-iodo isomer [1].

¹H NMR spectroscopy serves as the definitive, non-destructive analytical checkpoint to discriminate between these isomers based on their spin-spin coupling networks:

  • 3-Iodo Isomer (Target): The remaining aromatic protons are located at C5 and C6. Because they are adjacent (ortho) to each other, they interact through 3-bond scalar coupling (³J), producing two distinct doublets with a coupling constant (J) of approximately 8.5 Hz.

  • 5-Iodo Isomer (Byproduct): The remaining aromatic protons are located at C3 and C6. Because they are separated by the rest of the ring (para to each other), their 5-bond scalar coupling (⁵J) is extremely weak (< 1.0 Hz), resulting in two sharp singlets.

This stark contrast in multiplicity provides a binary, self-validating confirmation of regiochemical success following recrystallization.

G SM Methyl 4-amino-2-chlorobenzoate (Starting Material) Iodination Electrophilic Aromatic Iodination (I2 / Ag2SO4) SM->Iodination Mix Crude Mixture: 3-Iodo & 5-Iodo Isomers Iodination->Mix Recryst Recrystallization (Heptane/EtOAc) Mix->Recryst Isomer3 Methyl 4-amino-2-chloro-3-iodobenzoate (Target: Ortho-coupled doublets) Recryst->Isomer3 Mother Liquor Isomer5 Methyl 4-amino-2-chloro-5-iodobenzoate (Byproduct: Para-coupled singlets) Recryst->Isomer5 Solid Precipitate NMR 1H NMR Validation (Isomer Discrimination Checkpoint) Isomer3->NMR Isomer5->NMR

Synthetic workflow and 1H NMR validation checkpoint for isomer discrimination.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. Every parameter is chosen to provide internal checks against experimental artifacts.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: TMS ensures absolute referencing at exactly 0.00 ppm. The residual CHCl₃ peak at 7.26 ppm serves as a secondary, independent solvent reference to verify the calibration scale.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated probe tuning and matching. Optimize the Z1, Z2, and Z3 superconducting shims.

  • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will blur the critical 8.5 Hz ortho-coupling of the aromatic protons.

Step 3: Pulse Sequence & Acquisition

  • Action: Execute a standard 1D single-pulse sequence (e.g., zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 32 transients.

  • Causality: A 2.0-second D1 delay is deliberately chosen to ensure complete longitudinal relaxation (T₁) of the rigid aromatic protons. Failing to allow sufficient relaxation time will result in artificially low integration values for H5 and H6, destroying the quantitative reliability of the spectrum.

Step 4: Processing & Algorithmic Verification

  • Action: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution. Perform zero-order and first-order phase correction.

  • Validation Check: Set the integration of the sharp aliphatic singlet at ~3.88 ppm (-COOCH₃) to exactly 3.00. The two aromatic doublets must consequently integrate to 1.00 ± 0.05. Furthermore, the J-coupling calculated for the H5 doublet must perfectly match the J-coupling of the H6 doublet, proving they are part of the same isolated spin system.

Spectral Data Presentation & Mechanistic Interpretation

The table below summarizes the expected quantitative data for the target compound. The chemical shifts are governed by the sum of the empirical substituent effects on the benzene ring[3].

Table 1: ¹H NMR Spectral Assignments for Methyl 4-amino-2-chloro-3-iodobenzoate (in CDCl₃)

Proton(s)Chemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Causality (Shielding/Deshielding)
-COOCH₃ ~ 3.88Singlet (s)3HN/ADeshielded by the highly electronegative ester carbonyl oxygen, pulling electron density away from the methyl protons.
-NH₂ ~ 4.65Broad Singlet (br s)2HN/APeak is broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and rapid intermolecular proton exchange.
H5 (Aromatic) ~ 6.67Doublet (d)1H~ 8.5Strongly Shielded: H5 is ortho to the amino group. The lone pair on the nitrogen donates electron density into the ring via resonance (+R effect), shifting H5 significantly upfield.
H6 (Aromatic) ~ 7.78Doublet (d)1H~ 8.5Strongly Deshielded: H6 is ortho to the ester group. The carbonyl group withdraws electron density via resonance (-R) and induction (-I), shifting H6 significantly downfield.
Expert Insight on Coupling Dynamics

The ~1.1 ppm difference between H5 and H6 is a textbook example of resonance-driven anisotropy. Because the two protons are isolated from any other spin-active nuclei on the ring (due to the tetrasubstitution at C1, C2, C3, and C4), they form a classic AX spin system . The roof effect (leaning of the doublets toward each other) will be minimal due to the large difference in their chemical shifts (Δν >> J), making first-order analysis highly accurate.

References

  • Source: US Patent Application Publication (US20150344425A1)
  • Source: European Patent Specification (EP2611774B1)
  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Science & Business Media URL: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the principles and practices required for the characterization of Methyl 4-amino-2-chloro-3-iodobenzoate using Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. We will explore the theoretical underpinnings of the vibrational modes of this highly substituted aromatic compound, present a detailed, field-tested protocol for sample analysis, and provide an in-depth interpretation of the resulting spectrum. The causality behind spectral features is explained, linking them to the molecule's unique electronic and structural properties. This guide serves as a practical reference for confirming the identity and assessing the functional group integrity of this important chemical intermediate.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational transitions of a molecule.[1] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies that correspond to their natural modes of vibration, such as stretching and bending.[2] This absorption pattern is unique to the molecule's structure, providing a distinct "chemical fingerprint."[3]

In the context of pharmaceutical development and organic synthesis, FTIR spectroscopy is indispensable for:

  • Structural Elucidation: Identifying the functional groups present in a molecule.[4]

  • Quality Control: Confirming the identity of raw materials, intermediates, and final products.

  • Purity Assessment: Detecting the presence of impurities or residual solvents.

Methyl 4-amino-2-chloro-3-iodobenzoate is a complex, polysubstituted aromatic compound. Its structure incorporates a variety of functional groups on a benzene ring, making it an excellent candidate for IR analysis. Understanding its spectral features is critical for scientists who synthesize or utilize this compound in further chemical transformations.

Molecular Structure and Predicted Vibrational Frequencies

The structure of Methyl 4-amino-2-chloro-3-iodobenzoate features a central benzene ring with five substituents: a methyl ester (-COOCH₃), a primary amine (-NH₂), a chloro (-Cl) group, an iodo (-I) group, and an aromatic hydrogen (-H). Each of these groups, and the bonds within them, will give rise to characteristic absorption bands in the IR spectrum.

Based on established group frequency correlations, we can predict the regions where key vibrational modes will appear.[5]

Functional Group/Bond Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H (Primary Amine)Asymmetric & Symmetric Stretch3500 - 3300Medium, Two Bands[6]
N-H (Primary Amine)Scissoring (Bending)1650 - 1580Medium to Strong[7]
C-H (Aromatic)Stretch3100 - 3000Weak to Medium[8]
C-H (Methyl group)Asymmetric & Symmetric Stretch3000 - 2850Medium[9]
C=O (Aromatic Ester)Stretch1730 - 1715Strong[10]
C=C (Aromatic Ring)In-ring Stretch1600 - 1450Medium, Multiple Bands[11]
C-O (Ester)Asymmetric & Symmetric Stretch1300 - 1000Strong, Two Bands[12]
C-N (Aromatic Amine)Stretch1335 - 1250Strong[6]
C-H (Aromatic)Out-of-plane Bend900 - 675Strong[13]
C-Cl (Aryl Halide)Stretch850 - 550Medium to Strong[14]
C-I (Aryl Halide)Stretch~600 - 500Medium to Strong

Experimental Methodology: A Validated Protocol

The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. The following protocol describes the KBr pellet method, a common and reliable technique for solid samples.

Instrumentation

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is required. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A Weigh ~1-2 mg of Sample D Add sample to KBr and mix thoroughly A->D B Weigh ~150-200 mg of dry KBr powder C Grind KBr to fine powder in an agate mortar B->C C->D E Grind mixture until homogeneous & translucent D->E F Transfer powder to pellet press die E->F G Apply vacuum to remove trapped air F->G H Press under 8-10 tons of pressure G->H I Eject transparent KBr pellet H->I K Mount KBr pellet in sample holder I->K I->K J Collect background spectrum (empty sample holder) L Acquire sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) J->L K->L M Perform data processing (baseline correction, normalization) L->M N Identify and label peak frequencies M->N

Sources

solubility of Methyl 4-amino-2-chloro-3-iodobenzoate in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-chloro-3-iodobenzoate

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Methyl 4-amino-2-chloro-3-iodobenzoate (CAS No. 935676-14-5), a halogenated aromatic compound of interest in synthetic chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical predictions based on physicochemical properties with a robust, step-by-step experimental protocol for empirical validation. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively work with this compound. The guide includes a qualitative solubility profile, detailed safety and handling procedures, and a validated workflow for quantitative solubility determination.

Introduction: The Imperative of Solubility Profiling

Methyl 4-amino-2-chloro-3-iodobenzoate is a substituted benzoic acid ester with a complex functional group arrangement, suggesting a nuanced solubility profile. An understanding of a compound's dissolution properties in various organic and inorganic solvents is a cornerstone of process chemistry, influencing everything from reaction setup and yield to the efficiency of crystallization and purification processes[1]. In the context of pharmaceutical development, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide provides a comprehensive framework for understanding and determining the solubility of this specific molecule, empowering scientists to optimize its use in their research and development endeavors.

Physicochemical Properties & Structural Analysis

The solubility of a compound is fundamentally governed by its molecular structure. The key physicochemical properties of Methyl 4-amino-2-chloro-3-iodobenzoate are summarized below, providing a basis for predicting its behavior in different solvent systems[2].

PropertyValueSource
CAS Number 935676-14-5[2]
Molecular Formula C₈H₇ClINO₂[2]
Molecular Weight 311.5 g/mol [2]
XLogP3-AA 3.4[2]
Topological Polar Surface Area 52.3 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Expert Analysis of Properties:

  • High Lipophilicity (XLogP3-AA = 3.4): The positive and relatively high XLogP3 value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This is driven by the halogenated benzene ring.

  • Polar Functionalities: Despite its overall lipophilicity, the molecule possesses a polar amino group (-NH₂), an ester group (-COOCH₃), and halogen atoms (Cl, I) that contribute to a significant Topological Polar Surface Area (52.3 Ų) and provide three sites for hydrogen bond acceptance[2].

  • Solubility Prediction: This duality—a lipophilic core with polar functional groups—suggests that the highest solubility will likely be achieved in polar aprotic solvents that can engage in dipole-dipole interactions without being hindered by a strong hydrogen-bonding network. Solubility in non-polar solvents may be moderate, while solubility in highly polar protic solvents like water is expected to be low.

Critical Safety & Handling Protocols

Halogenated aromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate should always be consulted, data from structurally related compounds indicate a clear hazard profile. Similar molecules are known to be toxic if swallowed and can cause skin, eye, and respiratory irritation[3][4].

Standard Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area[5]. Wash hands thoroughly after use.

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place[6].

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor[5].

Predicted Qualitative Solubility Profile

In the absence of published quantitative data, the principle of "like dissolves like" combined with the physicochemical properties detailed in Section 2 allows for a qualitative prediction of solubility. This table serves as a starting point for solvent screening.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and aprotic nature of DMSO can effectively solvate both the polar functional groups and the aromatic ring of the solute[7][8].
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a strong polar aprotic solvent capable of overcoming the solute's crystal lattice energy[7][8].
AcetoneModerate-HighThe polar carbonyl group of acetone interacts favorably with the ester and amino groups of the solute[9].
Ethyl AcetateModerateAs an ester, ethyl acetate shares structural similarities, but its overall polarity is lower than DMSO or DMF, potentially limiting maximum solubility[9].
AcetonitrileModerateIts polarity and ability to participate in dipole-dipole interactions suggest it will be a reasonably effective solvent.
Polar Protic EthanolModerate-LowThe hydroxyl group can interact with the solute's polar groups, but the non-polar ethyl chain may limit overall capacity compared to aprotic solvents[10].
MethanolModerate-LowMore polar than ethanol, but the strong hydrogen-bonding network of the solvent may not be efficiently disrupted by the solute.
WaterLowThe high lipophilicity (XLogP3 = 3.4) of the compound makes it poorly soluble in water, a highly polar, hydrogen-bonding solvent[10].
Non-Polar Dichloromethane (DCM)ModerateDCM can effectively solvate the chlorinated and iodinated aromatic ring, but may be less effective with the polar amino and ester groups.
TolueneLowThe aromatic nature of toluene can interact with the solute's phenyl ring, but the significant difference in polarity will likely limit solubility[9].
Hexane / HeptaneVery LowThe large mismatch in polarity between the non-polar alkane and the polar functional groups of the solute makes significant dissolution highly unlikely[9].

Disclaimer: This qualitative profile is predictive. It is imperative for researchers to perform empirical testing to determine quantitative solubility for their specific application and conditions. The protocol in the following section provides a validated method for this determination.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for accurately determining the concentration of a saturated solution of Methyl 4-amino-2-chloro-3-iodobenzoate at a controlled temperature. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of Methyl 4-amino-2-chloro-3-iodobenzoate in a chosen solvent at a specified temperature (e.g., 25°C).

Materials:

  • Methyl 4-amino-2-chloro-3-iodobenzoate

  • Selected analytical-grade solvent(s)

  • Scintillation vials or other suitable glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks

  • Micropipettes

  • Syringes (e.g., 1 mL or 5 mL)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)

  • Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Causality: The goal is to ensure that equilibrium is reached from a state of saturation, where the solvent contains the maximum amount of dissolved solute. Adding a visible excess of solid guarantees this condition.

    • Procedure: Add an excess amount of Methyl 4-amino-2-chloro-3-iodobenzoate to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid should be clearly visible at the bottom of the vial.

  • Equilibration:

    • Causality: Dissolution is a time-dependent process. A sufficient equilibration period with constant agitation ensures that the system reaches a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

    • Procedure: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

  • Phase Separation & Temperature Maintenance:

    • Causality: To accurately sample the saturated liquid phase (supernatant), the excess solid must be allowed to settle. Maintaining the temperature is critical, as solubility is temperature-dependent.

    • Procedure: After the equilibration period, cease agitation and let the vial stand in the temperature-controlled bath for at least 2-4 hours to allow the undissolved solid to sediment completely.

  • Sample Withdrawal and Filtration:

    • Causality: This is the most critical step for accuracy. The supernatant must be filtered to remove any microscopic, undissolved crystals that could otherwise be carried over and artificially inflate the measured concentration.

    • Procedure: Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, tared vial.

  • Dilution:

    • Causality: The concentration of the saturated solution will likely be too high for direct analysis by methods like HPLC or GC. Accurate dilution brings the concentration into the linear range of the instrument's calibration curve.

    • Procedure: Accurately weigh the filtered saturated solution. Then, using a calibrated micropipette, transfer a precise volume of this solution into a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Causality: A pre-calibrated analytical instrument provides the precise measurement of the solute's concentration in the diluted sample.

    • Procedure: Analyze the diluted solution using a calibrated HPLC or GC method. Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_output Result start 1. Add excess solute to solvent in vial equilibrate 2. Agitate in thermo-shaker for 24-48h start->equilibrate settle 3. Settle undissolved solid at constant temp equilibrate->settle withdraw 4. Withdraw supernatant with syringe settle->withdraw filter 5. Filter with 0.22µm syringe filter withdraw->filter dilute 6. Dilute sample for analysis filter->dilute analyze 7. Analyze via calibrated HPLC/GC dilute->analyze result Quantitative Solubility (mg/mL) analyze->result

Caption: Workflow for Quantitative Solubility Determination.

References

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) for Methyl 4-amino-3-iodobenzoate. Retrieved from [Link][4]

  • PubChem. (n.d.). Methyl 4-chloro-2-iodobenzoate. Retrieved from [Link][11]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. Retrieved from [Link][5]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link][1]

  • Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][12]

Sources

Technical Whitepaper & Safety Data Guide: Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic design of highly functionalized aromatic intermediates is critical for the synthesis of complex active pharmaceutical ingredients (APIs). Methyl 4-amino-2-chloro-3-iodobenzoate is a tri-substituted aniline derivative that serves as a cornerstone building block in medicinal chemistry[1]. Featuring orthogonal reactive sites—an amine, an ester, a chlorine atom, and a highly reactive iodine atom—this compound enables precise, regioselective cross-coupling reactions. It is most notably utilized in the synthesis of indole carboxamide derivatives, which act as potent P2X7 receptor antagonists targeted at neuropathic pain and neurodegenerative conditions[2].

This technical guide synthesizes critical safety data sheet (SDS) parameters with field-proven handling protocols, toxicological mechanisms, and synthetic workflows to provide a comprehensive resource for research scientists.

Physicochemical & Structural Profiling

Understanding the physical properties of Methyl 4-amino-2-chloro-3-iodobenzoate is essential for predicting its behavior in organic solvents and its physiological absorption profile. The presence of heavy halogens (chlorine and iodine) significantly increases the lipophilicity and molecular weight of the compound, demanding specific considerations during chromatographic purification and biological assay development.

Quantitative Chemical Properties
PropertyValueReference
Chemical Name Methyl 4-amino-2-chloro-3-iodobenzoate[1]
CAS Registry Number 935676-14-5[1]
Molecular Formula C8H7ClINO2[1]
Molecular Weight 311.504 g/mol [1]
SMILES String COC(=O)C1=C(C(=C(C=C1)N)I)Cl[3]
Purity Specification ≥ 95.0% - 98.0% (HPLC)[1],[4]
Structural Class Halogenated Aniline / Benzoate Ester[2]

Hazard Identification & Toxicological Mechanisms

As a halogenated aniline derivative, Methyl 4-amino-2-chloro-3-iodobenzoate presents specific acute and chronic exposure risks. The primary toxicological mechanism of aniline derivatives involves hepatic N-hydroxylation, which can lead to the formation of reactive electrophiles and subsequent methemoglobinemia. Furthermore, the lipophilic nature of the halogenated ring enhances dermal penetration[3].

GHS Classification & Hazard Statements

Based on standardized global harmonization protocols for this chemical class[3], the compound is classified under the following hazard categories:

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedGastrointestinal absorption leads to hepatic metabolism into reactive N-hydroxyarylamines.
H312 / H332 Harmful in contact with skin or if inhaledHigh lipophilicity facilitates rapid transport across the stratum corneum and alveolar epithelia.
H315 Causes skin irritationElectrophilic halogens can disrupt lipid bilayers, causing localized inflammatory responses.
H319 Causes serious eye irritationDirect contact causes protein denaturation in the corneal epithelium.
H335 May cause respiratory irritationInhalation of fine crystalline dust triggers mucosal immune responses in the upper respiratory tract.

Synthetic Methodology & Regioselective Isolation

The utility of this compound relies heavily on its precise regiochemistry. The synthesis involves the electrophilic aromatic iodination of methyl 4-amino-2-chlorobenzoate. Because the amino group is a strong ortho/para director, iodination occurs at both the 3-position and the 5-position, necessitating a rigorous separation protocol[2].

Step-by-Step Iodination & Isolation Protocol

The following protocol is designed as a self-validating system; each step includes a mechanistic checkpoint to ensure reaction fidelity.

  • Reaction Setup: Suspend methyl 4-amino-2-chlorobenzoate (55.8 mmol) in 558 mL of absolute ethanol under an inert argon atmosphere[2].

    • Causality: Argon prevents oxidative degradation of the aniline moiety, while ethanol serves as a polar protic solvent to stabilize the transition state of the electrophilic substitution.

  • Reagent Addition: Add equimolar amounts of silver sulfate (Ag2SO4) and molecular iodine (I2)[2].

    • Causality: Silver sulfate acts as a halophilic Lewis acid. It reacts with I2 to generate the highly electrophilic iodonium ion (I+), simultaneously precipitating insoluble silver iodide (AgI). This precipitation drives the equilibrium forward via Le Chatelier's principle.

  • Incubation: Stir the mixture at room temperature for exactly 15 minutes[2].

    • Causality: The aniline ring is highly activated. Extended reaction times will lead to over-iodination (di-iodo byproducts) and degradation.

  • Primary Workup: Filter the suspension to remove the AgI salts, then concentrate the filtrate in vacuo[2].

  • Neutralization & Extraction: Partition the concentrated residue between dichloromethane (DCM) and a 1M aqueous NaOH solution[2].

    • Causality: NaOH neutralizes any acidic byproducts (such as sulfuric acid generated from the silver sulfate) and washes away unreacted iodine complexes, ensuring the organic layer contains only the free-base product.

  • Regioselective Recrystallization (Critical Step): The crude mixture contains both the 3-iodo and 5-iodo regioisomers. Dissolve the crude solid in a Heptane/Ethyl Acetate (75:25) mixture[2].

    • Causality: The 5-iodo isomer (methyl 4-amino-2-chloro-5-iodobenzoate) has a higher lattice energy and lower solubility in this specific solvent matrix. It precipitates as a solid and is removed via filtration. The target 3-iodo isomer remains highly enriched (up to 66%) in the mother liquor, which is subsequently evaporated to yield the final product[2].

Synthesis A Methyl 4-amino-2-chlorobenzoate B Electrophilic Iodination (Ag2SO4, I2, EtOH) A->B C Regioisomer Mixture (3-iodo & 5-iodo) B->C D Recrystallization (Heptane/EtOAc 75:25) C->D E Methyl 4-amino-2-chloro-3-iodobenzoate (Target - Mother Liquor) D->E Evaporation F Methyl 4-amino-2-chloro-5-iodobenzoate (Byproduct - Solid Filtered) D->F Filtration

Regioselective synthesis and isolation workflow for the 3-iodo isomer.

Pharmacological Application: P2X7 Receptor Antagonism

The primary value of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its use as a precursor for indole carboxamide derivatives[2]. The iodine atom at the 3-position is highly susceptible to oxidative addition by Palladium catalysts, allowing for selective cross-coupling (e.g., Sonogashira or Suzuki reactions) to build the indole core, while the chlorine atom at the 2-position remains intact to provide essential lipophilic bulk in the final drug molecule.

These downstream APIs are potent antagonists of the P2X7 receptor, an ATP-gated ion channel heavily implicated in the activation of the NLRP3 inflammasome. Blocking this pathway is a major therapeutic target for treating chronic inflammatory pain, neuropathic pain, and neurodegenerative conditions[2].

Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Agonism Ca Ca2+ / Na+ Influx P2X7->Ca Pore Opening Inflam NLRP3 Inflammasome Activation Ca->Inflam Signaling Pain Neuropathic Pain & Inflammation Inflam->Pain Cytokine Release Drug Indole Carboxamide Antagonist (Target Drug) Drug->P2X7 Inhibition

P2X7 receptor signaling pathway targeted by derivatives of the compound.

Standard Operating Procedures (SOPs) for Handling & Emergency Response

To ensure laboratory safety and maintain the integrity of the compound, the following self-validating protocols must be strictly adhered to.

Personal Protective Equipment (PPE)
  • Gloves: Double-layer nitrile gloves (minimum 0.11 mm thickness) are mandatory. Halogenated organics can degrade latex.

  • Eye Protection: ANSI Z87.1 compliant tightly fitting safety goggles.

  • Respiratory: Use an N95 or P100 particulate respirator if handling dry powders outside of a containment zone to prevent inhalation of H335-classified dust[3].

Spill Mitigation Protocol
  • Containment: Immediately isolate the area and ensure the laboratory fume hood exhaust is operating at maximum capacity.

  • Neutralization & Absorption: Do NOT use water directly on the dry powder, as it may spread the contaminant. If the spill is a dry powder, gently sweep it up using a static-free brush into a sealed hazardous waste container. If spilled in a solvent (e.g., DCM or EtOAc), apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Wash the spill site with a 5% sodium bicarbonate solution followed by a standard detergent wash to ensure all residual lipophilic esters are solubilized and removed.

  • Validation: Visually inspect the area under UV light (if applicable, as some conjugated anilines fluoresce) to ensure complete removal.

Storage Conditions

Store in a tightly sealed, light-resistant amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. The compound is sensitive to prolonged light exposure, which can trigger homolytic cleavage of the carbon-iodine bond, leading to degradation and discoloration.

References

  • [1] Title: 935676-14-5 | Methyl 4-amino-2-chloro-3-iodobenzoate - Capot Chemical Source: Capot Chemical URL: [Link]

  • [2] Title: US 2015/0344425A1 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents / Googleapis URL: [Link]

  • [4] Title: Methyl 4-amino-2-chloro-3-iodobenzoate 95% | AiFChem, an Xtalpi Company Source: BuyChemJapan URL:[Link]

  • [3] Title: Methyl 4-amino-2-chloro-3-iodobenzoate - FDER | UNR Source: Universidad Nacional de Rosario (UNR) URL: [Link]

Sources

handling and storage of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Storage of Substituted Aminobenzoates, with a Focus on Methyl 4-amino-2-chloro-3-iodobenzoate Analogs

Disclaimer: This document provides a detailed technical guide on the based on best practices and data from structurally similar compounds. As of the time of this writing, a specific, verified Safety Data Sheet (SDS) for Methyl 4-amino-2-chloro-3-iodobenzoate was not available. The information herein is synthesized from data on close structural analogs. Users must consult the compound-specific SDS provided by their supplier before any handling or use. This guide is intended for researchers, scientists, and drug development professionals and should supplement, not replace, official safety documentation and institutional protocols.

Compound Profile and Hazard Identification

Substituted aminobenzoates are a critical class of building blocks in medicinal chemistry and materials science. The specific compound, Methyl 4-amino-2-chloro-3-iodobenzoate, incorporates several functional groups that dictate its reactivity and toxicological profile: an aromatic amine, a halogenated benzene ring (chloro and iodo), and a methyl ester. These features are common in precursors for complex molecular targets.

While specific data for the target compound is pending, an analysis of its close analogs—such as Methyl 2-amino-5-chloro-3-iodobenzoate and Methyl 4-amino-3-iodobenzoate—provides a robust, albeit preliminary, safety profile. The primary hazards associated with this class of compounds are consistently identified across multiple sources.[1][2][3]

GHS Hazard Classification Summary (Based on Analogs)

The Globally Harmonized System (GHS) classifications for analogs strongly suggest that Methyl 4-amino-2-chloro-3-iodobenzoate should be treated as a hazardous substance.

Hazard ClassGHS CategoryHazard StatementCommon Analogs Exhibiting this Hazard
Acute Toxicity, OralCategory 2 or 3H300/H301: Fatal/Toxic if swallowed.[2][4]Methyl 2-amino-5-chloro-3-iodobenzoate, Methyl 4-amino-3-bromobenzoate
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3][5]Methyl 4-amino-3-iodobenzoate, Methyl 2-amino-5-chloro-3-iodobenzoate
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][3][4][5]Methyl 4-amino-3-iodobenzoate, Methyl 4-amino-3-bromobenzoate
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3][5]Methyl 4-amino-3-iodobenzoate, Methyl 2-amino-5-chloro-3-iodobenzoate

Causality Insight: The irritation potential (skin, eyes, respiratory) is attributed to the acidic nature of the aromatic amine and the general reactivity of halogenated aromatics. The acute oral toxicity observed in some analogs underscores the importance of preventing ingestion through strict hygiene measures.[4]

Physicochemical Properties (Data from Analogs)

Understanding the physical properties is essential for designing appropriate storage and handling procedures.

PropertyValueSource Compound
Molecular FormulaC₈H₇ClINO₂Target Compound
Molecular Weight311.50 g/mol Methyl 2-amino-5-chloro-3-iodobenzoate[2][6]
AppearanceSolid, crystalline powder, often beige to brown.[3][7][8][9]General observation across multiple analogs.
Melting Point~66-70 °CMethyl 2-amino-5-chloro-3-iodobenzoate[2]
Storage TemperatureRoom Temperature, in a dry, dark place.[8][9]Methyl 4-amino-3-chlorobenzoate, Methyl 4-amino-3-iodobenzoate

Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. The following workflow illustrates a self-validating system for risk mitigation before any experimental work begins.

Risk_Mitigation_Workflow cluster_prep Pre-Experimental Phase cluster_controls Control Implementation cluster_ops Operational Phase sds 1. Obtain & Review Compound-Specific SDS hazards 2. Identify Hazards (Toxicity, Irritation, Reactivity) sds->hazards Provides data for exposure 3. Assess Exposure Potential (Quantity, Duration, Dusting) hazards->exposure Informs assessment of eng_controls 4. Implement Engineering Controls (Fume Hood, Ventilated Enclosure) exposure->eng_controls Determines necessity of ppe 5. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) eng_controls->ppe Complements storage 6. Verify Storage Compatibility (Location, Segregation) ppe->storage protocol 7. Develop & Follow Step-by-Step Protocol storage->protocol emergency 8. Confirm Emergency Procedures (Spill Kit, Eyewash, Shower) protocol->emergency proceed Proceed with Experiment emergency->proceed

Caption: Risk Mitigation Workflow for Handling Hazardous Chemical Compounds.

Core Protocols for Safe Handling and Use

Given the compound is a solid powder and a respiratory irritant, all manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[4][5][10]

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat. For larger quantities or where dust generation is unavoidable, a P2 (EN 143) respirator cartridge is recommended.[2] Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully open the main container. Use a clean spatula to transfer the desired amount of the compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.

  • Sealing: Immediately and securely close the main container. A tight seal is crucial to prevent degradation from atmospheric moisture or light.[5]

  • Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste. Clean any minor spills within the fume hood immediately as per the spill cleanup protocol (Section 5.2).

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[4][5] Do not eat, drink, or smoke in the work area.[4][10]

Storage and Chemical Stability

Proper storage is critical for ensuring the compound's integrity and preventing hazardous reactions.

Recommended Storage Conditions
  • Atmosphere: Store in a tightly sealed container.[3][5][10] For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to protect the amine functionality from oxidation.

  • Temperature: Keep in a cool, dry, and well-ventilated area, typically at room temperature.[5][8][9]

  • Light: Protect from light, as many aromatic iodo-compounds can be light-sensitive.[7] An amber glass bottle inside a cabinet is an effective measure.

  • Location: Store in a locked cabinet or area designated for toxic or hazardous materials.[4][5][10]

Chemical Incompatibilities

To prevent dangerous reactions, segregate Methyl 4-amino-2-chloro-3-iodobenzoate from the following chemical classes:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids and Bases: Can react with the amine or hydrolyze the ester group, potentially generating heat.[5]

  • Reducing Agents: May react with the halogen substituents.[5]

Caption: Key Chemical Incompatibilities for Storage Segregation.

Emergency and Disposal Procedures

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or difficulty breathing occurs, seek immediate medical attention.[3][5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

Accidental Release Measures
  • Evacuate: Clear all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain & Clean: For a small spill, gently sweep up the solid material, avoiding dust creation. Use a dampened cloth or absorbent pad for the final cleanup.[5][10] Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

This compound and its empty containers must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations, typically via an approved waste disposal plant or licensed incinerator.[3][4][5][10] Do not allow the material to enter drains or waterways.[4]

References

  • Safety Data Sheet: Methyl 4-amino-3-bromobenzo
  • Methyl 4-amino-3-methylbenzoate - SAFETY D
  • Methyl 4-amino-3-iodobenzo
  • Methyl 3-amino-2-fluorobenzoate - Safety D
  • SAFETY DATA SHEET - Methyl 4-iodobenzo
  • Methyl 2-amino-5-chloro-3-iodobenzo
  • SAFETY DATA SHEET - Methyl 2-amino-5-chloro-3-iodobenzo
  • METHYL 4-AMINO-3-CHLOROBENZO
  • Methyl 2-amino-5-chloro-3-iodobenzo
  • Methyl 4-amino-3-iodobenzo

Sources

The Strategic Synthesis and Application of Methyl 4-amino-2-chloro-3-iodobenzoate in P2X7 Receptor Antagonist Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics for neuroinflammation and neuropathic pain, the P2X7 receptor has emerged as a highly validated pharmacological target[1]. The development of indole carboxamide derivatives as potent P2X7 antagonists requires highly functionalized, sterically precise building blocks. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) serves as a critical synthetic intermediate in this domain[2]. This technical whitepaper dissects the physicochemical profile, the mechanistic rationale behind its synthesis, and the field-proven protocols required to isolate this specific regioisomer for downstream cyclization into active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The P2X7 Receptor Pathway

The P2X7 receptor (P2RX7) is an ATP-gated ionotropic channel predominantly expressed on microglia, macrophages, and specific neuronal populations[1]. Unlike other P2X family members, P2X7 requires high, pathological concentrations of extracellular ATP (in the millimolar range) for activation[3]. Prolonged stimulation leads to the formation of a macropore, driving potassium efflux, NLRP3 inflammasome assembly, and the subsequent release of pro-inflammatory cytokines such as IL-1β[3].

Indole carboxamide derivatives successfully block this pathway. To synthesize the necessary 4-chloro-1H-indole-5-carboxylic acid core of these antagonists, chemists require an intermediate with a precise substitution pattern. Methyl 4-amino-2-chloro-3-iodobenzoate provides the exact ortho-haloamine functionality needed to undergo cross-coupling (e.g., Sonogashira) or Gassman indole synthesis, effectively building the indole ring system[4].

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Activation) ATP->P2X7 Binds Pore Macropore Formation (Panx1 association) P2X7->Pore Prolonged stimulation Inflammasome NLRP3 Inflammasome Assembly Pore->Inflammasome K+ Efflux Cytokines IL-1β & IL-18 Release Inflammasome->Cytokines Caspase-1 activation Pain Neuroinflammation & Neuropathic Pain Cytokines->Pain Pathological signaling Antagonist Indole Carboxamides (P2X7 Antagonists) Antagonist->P2X7 Blocks Channel

Figure 1: P2X7 receptor signaling pathway and the pharmacological intervention point.

Physicochemical Profiling

Understanding the quantitative properties of Methyl 4-amino-2-chloro-3-iodobenzoate is essential for optimizing reaction solvents and predicting chromatographic behavior. The presence of the heavy iodine atom significantly impacts its molecular weight and lipophilicity.

PropertyValue
IUPAC Name Methyl 4-amino-2-chloro-3-iodobenzoate
CAS Number 935676-14-5[5]
Molecular Formula C₈H₇ClINO₂[5]
Molecular Weight 311.50 g/mol [5]
Exact Monoisotopic Mass 310.92100 g/mol [5]
XLogP3 2.4[5]
Topological Polar Surface Area (TPSA) 52.3 Ų[5]
Hydrogen Bond Acceptors / Donors 3 / 1[5]
Rotatable Bonds 2[5]

Synthetic Methodology: A Self-Validating Protocol

The synthesis of methyl 4-amino-2-chloro-3-iodobenzoate relies on the electrophilic aromatic substitution of methyl 4-amino-2-chlorobenzoate.

The Causality of Reagent Selection

The starting material features a benzene ring deactivated by a chloro group and an ester group, though partially activated by the amino group. Standard elemental iodine ( I2​ ) is insufficiently electrophilic to drive this reaction to completion.

  • Silver Sulfate ( Ag2​SO4​ ): Acts as a halophilic Lewis acid. It drives the equilibrium forward by precipitating insoluble silver iodide (AgI) and generating a highly reactive iodonium ion equivalent ( I+ ), which readily attacks the aromatic ring[1].

  • Ethanol (EtOH): Serves as a polar protic solvent that stabilizes the ionic transition states during the electrophilic attack.

  • Sodium Thiosulfate ( Na2​S2​O3​ ): Utilized during the workup phase to chemically reduce and quench any unreacted I2​ , preventing downstream oxidative degradation[3].

Step-by-Step Experimental Workflow

Note: This protocol incorporates built-in validation checkpoints to ensure process integrity.

  • Preparation: Suspend methyl 4-amino-2-chlorobenzoate (1.0 eq, e.g., 55.8 mmol) in anhydrous Ethanol (10 volumes, e.g., 558 mL) under an argon atmosphere to prevent oxidative side reactions[6].

  • Activation: Add Silver Sulfate (1.0 eq, 55.8 mmol) and Iodine (1.05 eq, 58.6 mmol) to the suspension[6].

  • Reaction: Stir the mixture at room temperature. Validation Checkpoint: The reaction is typically complete within 15 minutes to 2 hours, indicated by the formation of a heavy, pale precipitate (AgI)[6],[1].

  • Filtration: Filter the suspension through a Celite pad to remove the AgI precipitate.

  • Quenching: Treat the filtrate with a 10% aqueous solution of sodium thiosulfate until the characteristic brown color of iodine dissipates[3].

  • Extraction: Evaporate the ethanol in vacuo. Partition the resulting residue between Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and a 1M aqueous NaOH solution[6],[3].

  • Washing & Drying: Wash the organic phase with 1M NaOH and brine to remove acidic byproducts. Dry over anhydrous MgSO4​ and concentrate in vacuo to yield a salmon-colored solid[6].

Separation Science: Resolving Regioisomers

The iodination of methyl 4-amino-2-chlorobenzoate inherently produces a mixture of two regioisomers: the desired 3-iodo product and the 5-iodo byproduct. The amino group strongly directs electrophilic attack to both ortho positions (C3 and C5).

Purification via Differential Solubility

Standard column chromatography often struggles to separate these isomers efficiently at scale. Instead, a targeted recrystallization strategy is employed based on their differential solubility[2].

  • Protocol: Dissolve the crude regioisomer mixture in a solvent system of Heptane/Ethyl Acetate at a 75/25 ratio[2].

  • Causality: The 5-iodo isomer exhibits significantly lower solubility in this specific non-polar/polar blend. As the solution cools, the methyl 4-amino-2-chloro-5-iodobenzoate selectively precipitates as a solid[2].

  • Isolation: Filter out the solid 5-iodo byproduct. The remaining mother liquor is now highly enriched (up to 66%) in the desired methyl 4-amino-2-chloro-3-iodobenzoate[2]. Evaporate the mother liquor to recover the target compound.

  • Analytical Validation: Verify the isolated product via LC-MS. Standard Benchmark: LC-MS (B): tR​=0.72 min; [M+CH3​CN+H]+:352.79 [2],[6].

Synthesis A Methyl 4-amino- 2-chlorobenzoate B I2, Ag2SO4 EtOH, RT A->B Electrophilic Iodination C Methyl 4-amino-2-chloro- 3-iodobenzoate (Target) B->C D Methyl 4-amino-2-chloro- 5-iodobenzoate (Byproduct) B->D E Recrystallization (Heptane/EtOAc) C->E F Indole Core Formation C->F Cyclization D->E E->C Mother Liquor (Enriched) E->D Solid Precipitate (Filtered out) G P2X7 Antagonists F->G Amidation

Figure 2: Synthetic workflow and regioisomer resolution via differential solubility.

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate is a testament to the precision required in modern medicinal chemistry. By leveraging silver-mediated electrophilic iodination and exploiting the differential solubility of regioisomers, process scientists can reliably scale the production of this intermediate. Its successful synthesis is the foundational step in generating indole carboxamide-based P2X7 antagonists, paving the way for advanced treatments targeting neuroinflammation and chronic pain.

References

  • Guidechem.Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.
  • Google Patents.US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.
  • Google Patents.WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-2-chloro-3-iodobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of a feasible synthetic pathway to this compound, grounded in established chemical principles and supported by literature precedents for analogous transformations. We will delve into the strategic considerations for the sequence of reactions, detailed experimental protocols, and the mechanistic rationale behind each step. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Analysis

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. For the target molecule, Methyl 4-amino-2-chloro-3-iodobenzoate, the substituents are arranged in a specific pattern that dictates the synthetic approach. A retrosynthetic analysis suggests that the final product can be obtained from a suitably substituted aminobenzoic acid. The key challenge lies in the controlled introduction of the chloro and iodo groups ortho and meta to the directing amino and carboxyl groups.

A plausible forward synthetic strategy commences with a commercially available starting material, such as a substituted aminobenzoate, and proceeds through a series of electrophilic aromatic substitutions and functional group manipulations. The order of these reactions is critical to exploit the directing effects of the existing substituents.

Proposed Synthetic Pathway

A logical and efficient synthetic route starting from Methyl 4-aminobenzoate is outlined below. This pathway leverages well-established methodologies for the halogenation and diazotization of aromatic amines.

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product A Methyl 4-aminobenzoate B Methyl 4-amino-3-iodobenzoate A->B Iodination C Methyl 4-amino-2-chloro-3-iodobenzoate B->C Chlorination

Figure 1: Proposed synthetic pathway for Methyl 4-amino-2-chloro-3-iodobenzoate.

Detailed Synthesis Protocols

Step 1: Iodination of Methyl 4-aminobenzoate

The first step involves the regioselective iodination of Methyl 4-aminobenzoate. The strongly activating and ortho-, para-directing amino group will direct the incoming electrophilic iodine to the position ortho to it (position 3).

Reaction:

Methyl 4-aminobenzoate + I₂/NaI → Methyl 4-amino-3-iodobenzoate

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Reagent Addition: Add sodium iodide (1.1 equivalents) and iodine (1.1 equivalents) to the solution. The reaction can be catalyzed by the addition of a mild base like sodium bicarbonate to neutralize the HI formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Mechanistic Rationale: The amino group is a powerful activating group that increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The iodination proceeds via a standard electrophilic aromatic substitution mechanism.

Step 2: Chlorination of Methyl 4-amino-3-iodobenzoate

The subsequent step is the chlorination of the iodinated intermediate. The amino group will again direct the incoming electrophile. The position ortho to the amino group (position 3) is already occupied by iodine, so the chlorine will be directed to the other ortho position (position 2).

Reaction:

Methyl 4-amino-3-iodobenzoate + N-Chlorosuccinimide (NCS) → Methyl 4-amino-2-chloro-3-iodobenzoate

Experimental Protocol:

  • Dissolution: Dissolve Methyl 4-amino-3-iodobenzoate (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by column chromatography to yield Methyl 4-amino-2-chloro-3-iodobenzoate.

Mechanistic Rationale: N-Chlorosuccinimide serves as a source of electrophilic chlorine. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the amino group being the primary directing group.

Alternative Synthetic Strategies

An alternative approach could involve a Sandmeyer-type reaction. This would typically start with a differently substituted aniline, proceed through a diazonium salt, and then introduce one of the halogens. For example, starting from Methyl 4-amino-2-chlorobenzoate, one could perform an iodination. However, the directing effects might lead to a different regioisomer. The proposed route is generally more direct and relies on the powerful directing effect of the amino group for regiocontrol.

Characterization Data

The following table summarizes the key physical and chemical properties of the target compound.

PropertyValue
CAS Number 935676-14-5[1]
Molecular Formula C₈H₇ClINO₂[1]
Molecular Weight 311.5 g/mol [1]
Appearance Expected to be a solid
Solubility Soluble in common organic solvents

Safety Considerations

  • Halogenating Agents: Iodine and N-Chlorosuccinimide are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.

  • General Precautions: Follow standard laboratory safety procedures.

Conclusion

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate can be efficiently achieved through a two-step sequence starting from Methyl 4-aminobenzoate. This approach relies on the strong directing effect of the amino group to control the regioselective introduction of iodine and chlorine atoms. The provided protocols are based on well-established synthetic methodologies and offer a reliable pathway for obtaining this valuable chemical intermediate.

Sources

A Senior Application Scientist's Guide to Methyl 4-amino-2-chloro-3-iodobenzoate: From Core Scaffold to Novel Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized aromatic scaffold that, while not having a broad range of commercially available direct derivatives, serves as a pivotal starting material for the synthesis of complex molecules in medicinal chemistry and materials science. Its unique substitution pattern—an aniline amine, a halogen-rich core, and a reactive methyl ester—offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth analysis of this versatile building block, focusing on its commercial availability, physicochemical properties, and its synthetic potential. We will explore key transformations at each functional group, providing field-proven insights and detailed experimental protocols for the synthesis of advanced derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of a Polysubstituted Benzene Ring

In the landscape of drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile chemical scaffolds. Methyl 4-amino-2-chloro-3-iodobenzoate presents itself as a high-value starting material due to its dense and strategically positioned functional groups. The electron-donating amino group, juxtaposed with the electron-withdrawing and sterically influential halogen atoms, creates a unique electronic environment that can be exploited for selective chemical reactions.

The true power of this molecule lies in its capacity for controlled, stepwise derivatization:

  • The iodo group is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon-based substituents.

  • The amino group is readily acylated, alkylated, or transformed into other nitrogen-containing functionalities.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other ester variants.

This guide will deconstruct the synthetic utility of this compound, moving beyond a simple catalog of what is available to a more powerful discussion of what can be created.

Core Compound Analysis: Availability and Physicochemical Properties

While a wide array of pre-made derivatives is not commercially cataloged, the parent compound, Methyl 4-amino-2-chloro-3-iodobenzoate, is readily accessible from several fine chemical suppliers. Its availability as a stable, crystalline solid makes it a reliable starting point for multi-step synthetic campaigns.

Table 1: Physicochemical Properties and Supplier Information for Methyl 4-amino-2-chloro-3-iodobenzoate

PropertyValueSource
CAS Number 935676-14-5[1]
Molecular Formula C₈H₇ClINO₂[1]
Molecular Weight 311.5 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Controlled room temperature[2]
Key Suppliers BLD Pharm, PharmaBlock (USA), Inc.[2][3]

Synthetic Potential & Key Transformations

The synthetic utility of Methyl 4-amino-2-chloro-3-iodobenzoate is best understood by examining the reactivity of its three primary functional handles. The following sections detail the most common and impactful transformations, providing the causal logic behind the choice of reagents and conditions.

The Aryl-Iodide Handle: Gateway to C-C and C-N Bond Formation

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the preferred site for palladium-catalyzed cross-coupling reactions. This is the workhorse transformation for this scaffold.

A. Suzuki-Miyaura Coupling: This reaction is arguably the most important transformation for this scaffold, enabling the formation of a biaryl linkage by coupling the aryl iodide with an organoboron reagent (boronic acid or ester). Biaryl motifs are prevalent in pharmaceuticals and functional materials.[4]

  • Causality: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid for transmetalation.[5] The reactivity order for halogens in this reaction is I > Br > Cl, ensuring that coupling occurs selectively at the iodine position.[4]

B. Sonogashira Coupling: This reaction introduces an alkyne moiety, a valuable linker and pharmacophore in drug design. It involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I).

  • Causality: The palladium catalyst facilitates the oxidative addition, while the copper(I) catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

The Amino Group Handle: Diversification through N-Functionalization

The primary amino group at the C4 position is a versatile nucleophile, readily undergoing a variety of standard transformations.

A. N-Acylation/Sulfonylation: The formation of an amide or sulfonamide is a straightforward and common method to introduce diverse R-groups and modulate the electronic properties of the aniline nitrogen.

  • Causality: The reaction typically involves treating the starting material with an acyl chloride, sulfonyl chloride, or carboxylic acid (in the presence of a coupling agent) and a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl or other acidic byproducts generated.

B. N-Alkylation: Introducing alkyl groups on the nitrogen can be achieved through reductive amination or direct alkylation with alkyl halides.

  • Causality: Direct alkylation can sometimes lead to over-alkylation. Reductive amination, which involves forming an imine with an aldehyde or ketone followed by reduction (e.g., with NaBH₃CN), offers more control for mono-alkylation.

The Methyl Ester Handle: Accessing Amides and Carboxylic Acids

The methyl ester provides a gateway to carboxylic acids and a vast array of amide derivatives.

A. Saponification (Ester Hydrolysis): Treatment with a strong base like NaOH or LiOH in a water/alcohol solvent mixture readily hydrolyzes the methyl ester to the corresponding carboxylic acid.

  • Causality: This is a classic nucleophilic acyl substitution where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is a crucial intermediate for subsequent amide coupling reactions.

B. Amide Coupling: The carboxylic acid (generated from saponification) can be coupled with a primary or secondary amine to form an amide bond. This is one of the most frequently used reactions in medicinal chemistry.[7]

  • Causality: The carboxylic acid must first be "activated" to create a better leaving group. This is achieved using a variety of coupling reagents like carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, HBTU).[7][8] These reagents form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

Experimental Protocols & Workflows

This section provides a detailed, self-validating protocol for a key two-step transformation: the Suzuki-Miyaura coupling to generate a biaryl derivative, followed by saponification to yield the corresponding carboxylic acid, a common precursor for further elaboration.

Synthetic Workflow Diagram

G cluster_0 PART A: Suzuki-Miyaura Coupling cluster_1 PART B: Saponification A Methyl 4-amino-2-chloro-3-iodobenzoate D Reaction Mixture (Inert Atmosphere, Heat) A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D E Workup & Purification (Extraction, Chromatography) D->E Cool, Dilute F Product 1: Methyl 4'-substituted-4-amino-2-chloro-[1,1'-biphenyl]-3-carboxylate E->F Isolate G Product 1 (from Part A) F->G Proceed to next step I Reaction Mixture (Stir at RT) G->I H Base (e.g., LiOH) Solvent (e.g., THF/H₂O) H->I J Acidification & Workup (Add HCl, Extract) I->J Monitor by TLC K Final Product: 4'-substituted-4-amino-2-chloro-[1,1'-biphenyl]-3-carboxylic acid J->K Isolate

Caption: A two-part workflow for derivatization: Suzuki coupling followed by saponification.

Protocol: Part A - Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 4-amino-2-chloro-4'-(methoxy)-[1,1'-biphenyl]-3-carboxylate.

Materials:

  • Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq, e.g., 311.5 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182.3 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 34.6 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 414.6 mg, 3.0 mmol)

  • Toluene (5 mL)

  • Water (1.5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)

Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 4-amino-2-chloro-3-iodobenzoate, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; the Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the reaction.

  • Reagent Addition: Under a positive pressure of inert gas, add toluene and water. Then, add the Pd(PPh₃)₄ catalyst. The mixture will be a biphasic suspension.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material. A typical reaction time is 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol: Part B - Saponification

Objective: To synthesize 4-amino-2-chloro-4'-(methoxy)-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • Product from Part A (1.0 eq, e.g., 293.7 mg, 0.95 mmol)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 119.5 mg, 2.85 mmol)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (2 mL)

  • 1M Hydrochloric Acid (HCl)

Methodology:

  • Dissolution: Dissolve the biphenyl ester from Part A in a mixture of THF and water in a round-bottom flask.

  • Reaction: Add LiOH·H₂O and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The formation of the more polar carboxylic acid product is a clear indicator of reaction completion.

  • Acidification: Cool the mixture in an ice bath and slowly add 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: The product can be isolated either by filtration if it precipitates cleanly, or by extraction.

  • Extraction (if necessary): Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

Applications in Drug Discovery & Medicinal Chemistry

The derivatives synthesized from Methyl 4-amino-2-chloro-3-iodobenzoate are valuable in constructing molecules for various therapeutic targets. The polysubstituted aniline core is a common feature in kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the hinge region of the ATP binding site. For example, similar 4-amino-3-chlorobenzoic acid scaffolds have been explored in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-known oncology target.[9] The ability to install diverse functionality at the C3-position via Suzuki coupling allows for the exploration of the solvent-exposed region of the binding site, enabling the optimization of potency and selectivity.

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate is a quintessential example of a strategic building block in modern organic synthesis. While not a precursor to a wide range of off-the-shelf derivatives, its true value lies in the orthogonal reactivity of its functional groups. The reliable and selective transformations at the iodo, amino, and ester positions provide chemists with a robust platform for the rapid generation of molecular diversity. The protocols and strategies outlined in this guide demonstrate a logical and validated pathway from this core scaffold to complex, high-value derivatives suitable for advanced research and development programs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.[Link]

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • AAPPTEC. Coupling Reagents.[Link]

  • ResearchGate. Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.[Link]

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Methodological & Application

Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 4-amino-2-chloro-3-iodobenzoate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) is a highly functionalized, polyhalogenated building block frequently utilized in the pharmaceutical industry, most notably in the synthesis of indole carboxamide derivatives acting as P2X7 receptor antagonists[1]. The presence of two distinct halogens (chlorine at C2 and iodine at C3) presents a unique opportunity for chemoselective functionalization. This application note details a robust, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling at the C3-iodo position, preserving the C2-chloro substituent for subsequent structural elaboration or structure-activity relationship (SAR) exploration.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand the causality behind experimental outcomes rather than relying on empirical trial and error. The chemoselectivity of this transformation is governed by the thermodynamics of the carbon-halogen bonds and the kinetics of the palladium oxidative addition step.

The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (BDE) compared to the carbon-chlorine (C-Cl) bond[2]. During the catalytic cycle, the active Pd(0) species undergoes oxidative addition. Because the activation energy barrier for the insertion of Pd(0) into the C-I bond is substantially lower than that for the C-Cl bond, the reaction proceeds with near-perfect chemoselectivity at the C3 position[3]. Furthermore, the steric hindrance imparted by the adjacent C1-ester and C4-amino groups makes the C2-chloro position highly congested, further suppressing any competitive oxidative addition at C2 once the C3 position has been arylated.

Quantitative Data: Halogen Reactivity Profile

The following table summarizes the thermodynamic parameters that dictate the strict hierarchy of halogen reactivity in palladium-catalyzed cross-couplings[3],[2],[4].

Halogen BondApprox. Bond Dissociation Energy (kcal/mol)Relative Reactivity (Pd(0) Oxidative Addition)Role in Current Protocol
C-I (Iodine) ~65.0Very High (1st)Reactive Site (C3)
C-Br (Bromine) ~81.0High (2nd)N/A
C-OTf (Triflate) N/AModerate (3rd)N/A
C-Cl (Chlorine) ~96.0Low (4th)Preserved Site (C2)

Catalytic Pathway

CatalyticCycle Pd_pre Precatalyst PdCl2(PPh3)2 Pd_0 Active Catalyst Pd(0)(PPh3)2 Pd_pre->Pd_0 In situ Reduction OxAdd Oxidative Addition Chemoselective at C3-I (C2-Cl preserved) Pd_0->OxAdd Substrate Addition TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Intermediate Complex RedElim->Pd_0 Catalyst Regeneration Product C3-Arylated Product (C2-Cl intact) RedElim->Product Product Release

Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling at the C3-iodo position.

Experimental Design & Reagent Selection

To ensure a self-validating and high-yielding system, the reagents must be carefully selected based on the substrate's electronic and steric profile:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ ) is chosen as a robust, air-stable precatalyst[5]. It reduces in situ to the active Pd(0) species. The bulky triphenylphosphine ligands help stabilize the palladium center while providing sufficient steric bulk to favor the less hindered C-I bond over the congested C-Cl bond.

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) is utilized[1]. It is sufficiently basic to facilitate the transmetalation step by forming the reactive boronate complex, yet mild enough to prevent the hydrolysis of the C1-methyl ester.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) is optimal. Dioxane effectively solubilizes the organic substrate and the boronic acid, while water is essential to dissolve the inorganic base and accelerate the transmetalation step.

Detailed Step-by-Step Protocol

Materials Required:

  • Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv, 1.0 mmol, 311.5 g/mol )

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • PdCl2​(PPh3​)2​ (0.05 equiv, 5 mol%, 35.1 mg)

  • K3​PO4​ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-3-iodobenzoate, the selected arylboronic acid, and K3​PO4​ .

  • Add the solvent mixture (1,4-Dioxane and Water).

  • Self-Validation Check: Oxygen is highly detrimental to Pd(0) species and promotes the oxidative homocoupling of boronic acids. Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon (or Nitrogen) via a submerged needle for exactly 15 minutes.

Step 2: Catalyst Addition & Heating 4. Briefly remove the argon needle, quickly add the PdCl2​(PPh3​)2​ catalyst, and reseal the flask. Sparge for an additional 2 minutes. 5. Place the flask in a pre-heated oil bath at 90 °C. The mixture will gradually transition from a pale yellow suspension to a dark red/brown homogeneous solution as the active Pd(0) species is generated. 6. Stir vigorously at 90 °C for 12–18 hours. Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate; UV visualization at 254 nm). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a new, more polar product spot.

Step 3: Aqueous Workup 7. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). 8. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). 9. Combine the organic layers and wash with brine (20 mL). 10. Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 20% Ethyl Acetate in Hexanes. 12. Pool the fractions containing the pure product and evaporate the solvent to isolate the C3-arylated, C2-chloro preserved product.

Experimental Workflow

Workflow Setup 1. Reaction Setup Combine Reagents Degas 2. Degassing Argon Purge (15 min) Setup->Degas Heat 3. Heating 90°C for 12-18 h Degas->Heat Workup 4. Aqueous Workup Extract with EtOAc Heat->Workup Purify 5. Purification Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki coupling and purification.

Troubleshooting & Field-Proven Insights

  • Dehalogenation (Hydrodeiodination): If you observe the formation of methyl 4-amino-2-chlorobenzoate (loss of iodine without arylation), it indicates premature β -hydride elimination or protonation of the Pd-aryl intermediate. This is often caused by wet or impure boronic acids. Ensure the boronic acid is of high purity and consider increasing its stoichiometry to 1.5 equivalents.

  • Palladium Black Precipitation: If a black mirror or heavy black precipitate forms early in the reaction, the Pd catalyst has aggregated into inactive nanoparticles. This is a hallmark of poor degassing (oxygen intrusion) or insufficient ligand concentration. Ensure rigorous argon sparging prior to heating.

  • Ester Hydrolysis: If TLC indicates a highly polar baseline spot, the methyl ester may be hydrolyzing. While K3​PO4​ is generally mild, prolonged heating (>24 h) in aqueous mixtures can cause hydrolysis. Strictly monitor the reaction time and stop heating once the starting material is consumed.

References

  • Actelion Pharmaceuticals Ltd. (2014). Indole carboxamide derivatives as P2X7 receptor antagonists (Patent No. WO2014097140A1).
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.[Link]

  • Houk, K. N., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[Link]

Sources

Heck coupling of Methyl 4-amino-2-chloro-3-iodobenzoate with alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Heck Coupling of Methyl 4-amino-2-chloro-3-iodobenzoate with Alkenes

Executive Summary

The synthesis of highly functionalized, poly-substituted aromatic building blocks is a critical bottleneck in modern drug discovery. Methyl 4-amino-2-chloro-3-iodobenzoate represents a particularly challenging scaffold: it features a dense array of functional groups, including a free primary amine, an ester, and two different halogens (chlorine and iodine) situated in contiguous ortho-positions. This application note details a field-proven, self-validating protocol for the chemoselective Mizoroki-Heck cross-coupling of this substrate with alkenes (e.g., methyl acrylate), emphasizing the mechanistic causality behind catalyst, ligand, and solvent selection.

Mechanistic Rationale & Substrate Analysis

To achieve high yields and prevent off-target side reactions, the experimental design must account for the unique electronic and steric microenvironment of the substrate.

  • Chemoselectivity (Iodine vs. Chlorine): The palladium-catalyzed Heck reaction relies on the oxidative addition of a Pd(0) species into a carbon-halogen bond. The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Consequently, the active catalyst selectively inserts into the C3–I bond, leaving the C2–Cl bond completely intact for downstream functionalization[1].

  • Steric Hindrance: The C3 reactive site is flanked by a chlorine atom at C2 and an amino group at C4. This extreme steric crowding can impede the syn-migratory insertion of the alkene.

  • Amine Coordination: Free anilines possess a lone pair that can competitively coordinate to the electrophilic Pd(II) intermediate, potentially poisoning the catalyst and stalling the catalytic cycle[2].

HeckCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)IL₂ Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Methyl 4-amino-2-chloro-3-iodobenzoate (Chemoselective) Coord Pd(II)(Ar)I(Alkene)L Alkene Coordination OxAdd->Coord + Alkene (e.g., Methyl Acrylate) - L MigIns Pd(II)(Alkyl)IL Syn-Migratory Insertion Coord->MigIns Syn-Insertion BetaElim Pd(II)HIL₂ + Product β-Hydride Elimination MigIns->BetaElim Internal Rotation & Elimination BetaElim->Pd0 + Et₃N - [HNEt₃]I

Figure 1: Chemoselective Pd-catalyzed Heck catalytic cycle for the target substrate.

Experimental Design: Causality & Optimization

To overcome the substrate's inherent challenges, the reaction conditions must be meticulously engineered:

  • Catalyst & Ligand Causality: While ligand-free conditions can sometimes be employed for simple ortho-iodoanilines[3], the dual ortho-substitution in this substrate necessitates a bulky ligand. We utilize Pd(OAc)₂ paired with Tri-o-tolylphosphine (P(o-tol)₃) . The steric bulk of P(o-tol)₃ forces the geometry of the Pd(II) intermediate to favor rapid reductive elimination, preventing the catalyst from being trapped by the adjacent amine.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is selected over non-polar solvents. As a strongly coordinating, polar aprotic solvent, DMF helps stabilize the polar transition states during migratory insertion and outcompetes the substrate's primary amine for transient coordination to the palladium center.

  • Base Causality: Triethylamine (Et₃N) serves as a soluble proton scavenger to regenerate the Pd(0) catalyst during the final β-hydride elimination step.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the empirical superiority of the chosen protocol.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)*
1Pd(OAc)₂NoneEt₃NMeCN1002441%
2Pd(OAc)₂PPh₃K₂CO₃DMF1001858%
3 Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 100 12 89%
4Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane1001282%

*Yields determined by LC-MS using an internal standard (biphenyl).

Self-Validating Protocol

This methodology is designed as a self-validating system. By incorporating mandatory In-Process Controls (IPCs), the researcher can verify the chemical integrity of the reaction at critical junctures.

ExpWorkflow Step1 1. Reagent Prep Weigh Substrate, Pd, Ligand Step2 2. Degassing Sparging with Argon (15 min) Step1->Step2 Step3 3. Reaction Heat at 100°C, LC-MS Monitor Step2->Step3 Step4 4. Workup EtOAc Extraction & Wash Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for the Heck cross-coupling protocol.

Step-by-Step Methodology

Scale: 1.0 mmol of Methyl 4-amino-2-chloro-3-iodobenzoate.

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-3-iodobenzoate (311.5 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tol)₃ (30.4 mg, 0.10 mmol).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon (repeat 3 times).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, resulting in palladium black precipitation and reaction failure.

  • Reagent Addition: Introduce anhydrous DMF (4.0 mL), followed by Triethylamine (278 µL, 2.0 mmol) and Methyl Acrylate (135 µL, 1.5 mmol) via syringe.

    • IPC-1 (Pre-Reaction Check): The solution should appear as a clear, pale yellow/orange liquid. Immediate blackening indicates oxygen contamination.

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

    • IPC-2 (Reaction Monitoring): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validate the disappearance of the starting material mass ( m/z 311.5) and the emergence of the product mass ( m/z 269.7 for the protonated coupled product).

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic filtrate with distilled water (3 × 15 mL) and brine (15 mL).

    • Causality: Multiple water washes are mandatory to completely partition the highly polar DMF into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

    • IPC-3 (Fraction Validation): The desired (E)-alkene product will appear as a highly UV-active spot (254 nm) with a lower Rf​ than the starting iodide due to increased polarity from the extended conjugated system.

References

  • Heck Reaction. Organic Chemistry Portal. Available at:[Link]

  • Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications. Available at:[Link]

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition. Available at:[Link]

Sources

Application Notes & Protocols: Methyl 4-amino-2-chloro-3-iodobenzoate as a Strategic Precursor in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffolding Tool

In the landscape of medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Methyl 4-amino-2-chloro-3-iodobenzoate is a prime example of such a scaffold, engineered for versatility in the construction of complex heterocyclic systems. Its unique substitution pattern—an ortho-iodoaniline core flanked by a chlorine atom and a methyl ester—provides a hierarchical platform for sequential, site-selective chemical modifications.

The true power of this reagent lies in the differential reactivity of its aryl-halide bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity gradient allows for precise, stepwise functionalization, beginning with the iodo position. Furthermore, the proximate amino group is perfectly poised to act as an intramolecular nucleophile, enabling elegant and efficient cascade reactions that rapidly build molecular complexity. This guide provides an in-depth exploration of this reagent's reactivity and offers detailed protocols for its application in the synthesis of high-value heterocyclic cores, such as indoles and quinolinones.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

PropertyValueReference
IUPAC Name methyl 4-amino-2-chloro-3-iodobenzoate
Molecular Formula C₈H₇ClINO₂
Molecular Weight 311.51 g/mol
CAS Number 1015334-79-1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, Dioxane, THF
GHS Hazard Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Safety & Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Core Reactivity: A Platform for Cascade Synthesis

The synthetic utility of Methyl 4-amino-2-chloro-3-iodobenzoate is rooted in palladium-catalyzed cross-coupling reactions. The key principle is the selective activation of the C-I bond, which facilitates an initial coupling event. The newly introduced functionality can then react with the adjacent amino group in an intramolecular cyclization, a strategy that is both atom-economical and highly effective for constructing fused ring systems.

The general workflow for such a cascade reaction is depicted below. This process typically begins with the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coupling with a partner (e.g., an alkyne in a Sonogashira reaction), and concludes with an intramolecular aminocyclization onto the newly installed functionality.

G cluster_0 Palladium Catalytic Cycle cluster_1 Synthetic Cascade Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Coupling\nPartner Coupling Partner Oxidative\nAddition->Coupling\nPartner e.g., Alkyne Reductive\nElimination Reductive Elimination Coupling\nPartner->Reductive\nElimination Forms C-C bond Reductive\nElimination->Pd(0) Regenerates Catalyst Intermediate Intermediate Reductive\nElimination->Intermediate Start Methyl 4-amino-2-chloro-3-iodobenzoate Start->Intermediate Pd-Catalyzed Cross-Coupling (at C-I site) Product Product Intermediate->Product Intramolecular Aminocyclization caption General workflow for Pd-catalyzed cascade synthesis.

Caption: General workflow for Pd-catalyzed cascade synthesis.

Application Note 1: Synthesis of Functionalized Indole Scaffolds

The construction of the indole nucleus is a cornerstone of heterocyclic synthesis due to its prevalence in pharmaceuticals and natural products.[2][3] Methyl 4-amino-2-chloro-3-iodobenzoate is an exceptional starting material for a modified Larock indole synthesis, proceeding via a Sonogashira coupling followed by an intramolecular aminocyclization.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction. The palladium facilitates the main catalytic cycle, while copper(I) aids in the activation of the terminal alkyne.

  • Base: A mild organic base like triethylamine (Et₃N) is used. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to quench the HI generated during the reaction, preventing side reactions.

  • Solvent: Anhydrous, degassed solvents like DMF or dioxane are crucial to prevent the deactivation of the catalyst and unwanted side reactions like Glaser coupling of the alkyne.

Detailed Protocol: Synthesis of Methyl 4-amino-2-chloro-3-(phenylethynyl)benzoate (Intermediate)

G reagent Methyl 4-amino-2-chloro-3-iodobenzoate + Phenylacetylene setup Combine reagents, Pd(PPh₃)₂Cl₂, CuI, and Et₃N in a Schlenk flask. reagent->setup degas Evacuate and backfill with Argon (3x). setup->degas solvent Add anhydrous, degassed DMF via syringe. degas->solvent react Stir at 60-70 °C under Argon. Monitor by TLC/LC-MS. solvent->react workup Cool, dilute with EtOAc, wash with NH₄Cl(aq) and brine. react->workup purify Dry (Na₂SO₄), concentrate, and purify via column chromatography (Silica gel). workup->purify caption Workflow for Sonogashira coupling step.

Caption: Workflow for Sonogashira coupling step.

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 equiv.) and phenylacetylene (1.2 equiv.).

  • Execution: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the coupled product.

Protocol 2: Intramolecular Cyclization to Methyl 7-amino-5-chloro-2-phenyl-1H-indole-6-carboxylate
  • Reaction Setup: The purified intermediate from the previous step is dissolved in a suitable solvent like DMF in a sealed tube.

  • Catalyst/Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.), or for more challenging cyclizations, a palladium catalyst with a specific ligand might be required to facilitate the C-N bond formation.[4]

  • Execution: Heat the reaction to 100-120 °C and monitor by TLC/LC-MS. The intramolecular attack of the amino group onto the alkyne will proceed to form the indole ring.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final indole product is purified by column chromatography or recrystallization.

Application Note 2: Accessing Quinoline and Related Heterocyclic Cores

Substituted anthranilates are well-established precursors for quinoline and quinazolinone synthesis.[5][6] The strategic placement of the reactive handles on Methyl 4-amino-2-chloro-3-iodobenzoate allows for novel entries into these scaffolds. One such approach involves a palladium-catalyzed carbonylative Sonogashira coupling, followed by cyclization.

Causality Behind Experimental Choices:
  • Carbon Monoxide (CO): Introducing CO gas into the reaction atmosphere allows for a carbonylative coupling, where a carbonyl group is inserted between the aryl iodide and the alkyne, forming a yn-one intermediate.

  • Ligand Choice: For more complex transformations, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can accelerate the rate-limiting reductive elimination step and improve catalyst stability and turnover.[4]

  • Reaction Conditions: These cascade reactions often require higher temperatures to drive the final intramolecular cyclization step to completion.

Detailed Protocol: One-Pot Synthesis of a Substituted 4-quinolone

G start Start: Methyl 4-amino-2-chloro-3-iodobenzoate step1 Step 1: Pd-Catalyzed Carbonylative Sonogashira Coupling with Propyne start->step1 intermediate In-situ formation of Yn-one Intermediate step1->intermediate step2 Step 2: Intramolecular Michael Addition (Aza-Michael) intermediate->step2 product Product: Methyl 7-amino-5-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate step2->product caption Logical flow for one-pot quinolone synthesis.

Caption: Logical flow for one-pot quinolone synthesis.

  • Reaction Setup: In a high-pressure vessel, combine Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base like diisopropylethylamine (DIPEA, 4.0 equiv.) in anhydrous dioxane.

  • Inert Atmosphere & CO: Seal the vessel, purge with argon, and then pressurize with carbon monoxide (typically 3-5 atm).

  • Reagent Addition: Introduce the alkyne (e.g., propyne gas can be bubbled through the solution, or a liquid alkyne like 1-hexyne can be added via syringe, 1.5 equiv.).

  • Execution: Heat the reaction mixture to 100-110 °C for 12-24 hours. The reaction proceeds through the formation of an yn-one intermediate, which then undergoes an intramolecular aza-Michael addition by the aniline nitrogen to form the quinolone ring.

  • Work-up and Purification: After cooling and carefully venting the CO, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is taken up in ethyl acetate. The organic solution is washed with water and brine, dried over sodium sulfate, and concentrated.

  • Isolation: The final product is purified by flash column chromatography to yield the desired quinolone derivative.

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate is a powerful and strategically designed building block for modern organic synthesis. Its capacity for selective, sequential palladium-catalyzed cross-coupling reactions, combined with the potential for intramolecular cyclization cascades, provides a rapid and efficient pathway to diverse and highly functionalized heterocyclic structures. The protocols and rationale presented here serve as a robust starting point for researchers and drug development professionals aiming to leverage this reagent's unique reactivity to accelerate the discovery of novel chemical entities.

References

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. (n.d.). Available at: [Link]

  • Sandström, A. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]

  • Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Available at: [Link]

  • Li, X., He, Q., & Fan, R. (2022). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers. Available at: [Link]

  • Al-Mousawi, S. M. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]

  • Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. Available at: [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Cruz, F., et al. (2021). Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. The Journal of Organic Chemistry. Available at: [Link]

  • H. N., et al. (2008). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. Available at: [Link]

  • Hitchings, G. H., & Elion, G. B. (1954). Amino heterocycles and method of making. Google Patents.
  • Jat, R. S., & Bhanuchandra, M. (2024). Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles. Deep Science Publishing. Available at: [Link]

  • da Silva, A. C. G., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cascade reaction between alkynoic acids and.... Available at: [Link]

  • Bak, R. R., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Available at: [Link]

  • Jat, R. S., & Bhanuchandra, M. (2024). Applications of anthranils in the synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

  • Journal "Macroheterocycles". (n.d.). Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Available at: [Link]

  • Open Research Online. (n.d.). Synthesis of Novel Heterocyclic a-Amino Acids. Available at: [Link]

  • Wang, S., et al. (2024). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules. Available at: [Link]

  • Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters. Available at: [Link]

  • CN104356022A. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.

Sources

Application Note: Regiocontrolled Synthesis of P2X7 Antagonist Intermediates via Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The P2X7 receptor is an ATP-gated ion channel that plays a critical role in microglial activation, neuroinflammation, and the propagation of neuropathic pain[1]. Upon activation by high concentrations of extracellular ATP (a danger-associated molecular pattern), the P2X7 receptor triggers the assembly of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines such as IL-1β[2]. Consequently, blocking this channel has become a highly pursued therapeutic strategy.

Recent drug discovery efforts have identified 4-chloro-1H-indole-5-carboxamide derivatives as highly potent, brain-penetrant P2X7 antagonists[3]. However, the synthesis of these 4,5-disubstituted indoles presents a significant regiochemical challenge. Traditional annulation methods on meta-substituted anilines often yield inseparable mixtures of 4- and 6-substituted indoles. To solve this, Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) [4] is utilized as a precision intermediate. By strategically installing an iodine atom at the 3-position, chemists can direct cross-coupling and cyclization exclusively to this site, guaranteeing the correct architecture of the target drug[5].

P2X7Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Channel Opening Antagonist Indole Carboxamide Antagonist Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B

Fig 1. P2X7 receptor signaling pathway and the pharmacological intervention point for indole antagonists.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on exploiting the differential reactivity and directing effects of the substituted benzene ring.

  • Regioselective Iodination: The starting material, methyl 4-amino-2-chlorobenzoate, features a strongly activating amino group that directs electrophilic aromatic substitution to its ortho positions (C3 and C5)[1]. Iodination yields a mixture of the 3-iodo and 5-iodo isomers.

  • Chemoselective Annulation: The 3-iodo isomer is isolated and subjected to a Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene)[5]. Palladium(0) preferentially inserts into the weaker C–I bond (~238 kJ/mol) over the adjacent C–Cl bond (~338 kJ/mol), ensuring absolute chemoselectivity.

  • Divergent Utility of the 5-Iodo Isomer: The byproduct, methyl 4-amino-2-chloro-5-iodobenzoate, is not wasted. Because the C5 position is blocked by iodine, subjecting this isomer to a Gassman indole synthesis forces cyclization at the C3 position, yielding a 4-chloro-7-iodo-1H-indole-5-carboxylate core[6]. This allows for further functionalization at the 7-position via Suzuki coupling to explore alternative structure-activity relationships (SAR).

SynthesisWorkflow A Methyl 4-amino- 2-chlorobenzoate B Iodination (I2, Ag2SO4) A->B C Isomeric Mixture (3-Iodo & 5-Iodo) B->C D Recrystallization (Heptane/EtOAc) C->D Enriches 3-Iodo E Methyl 4-amino-2-chloro- 3-iodobenzoate D->E F Sonogashira Coupling (TMS-Acetylene) E->F G Indole Cyclization (Base/Heat) F->G H Methyl 4-chloro-1H- indole-5-carboxylate G->H Target Core

Fig 2. Regiocontrolled synthesis workflow from methyl 4-amino-2-chlorobenzoate to the indole core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Iodination & Isomer Enrichment

Objective: Synthesize and isolate the 3-iodo intermediate from the isomeric mixture.

  • Activation & Reaction: Suspend methyl 4-amino-2-chlorobenzoate (1.0 eq) in anhydrous ethanol (0.1 M) under argon. Add silver sulfate (Ag₂SO₄, 1.0 eq) followed by elemental iodine (I₂, 1.05 eq)[1].

    • Causality: The weakly deactivating chloro and ester groups reduce the ring's nucleophilicity. Ag₂SO₄ acts as a halophilic Lewis acid, precipitating silver iodide and generating a highly electrophilic iodonium (I⁺) species to drive the reaction forward[1].

  • Workup: Stir for 15–30 minutes at room temperature. Filter the suspension to remove the insoluble AgI byproduct. Partition the concentrated filtrate between dichloromethane (DCM) and 1M aqueous NaOH.

    • Self-Validating Check: The precipitation of yellow AgI serves as a visual confirmation of iodonium generation. LC-MS analysis of the crude organic phase must show an isobaric mass of [M+CH₃CN+H]⁺ = 352.79 for both regioisomers[1].

  • Enrichment via Recrystallization: Purify the crude mixture via flash chromatography (Heptane/EtOAc/MeOH) to yield a salmon-colored solid. Dissolve this solid in a 75/25 (v/v) solution of Heptane/EtOAc.

    • Causality: The 5-iodo isomer is significantly less soluble in this solvent system and selectively crystallizes out. Filter off the solid 5-iodo byproduct. Evaporating the mother liquor yields the enriched (up to 66%) methyl 4-amino-2-chloro-3-iodobenzoate[1].

Protocol B: Chemoselective Sonogashira Cross-Coupling

Objective: Install the alkyne precursor exclusively at the C3 position.

  • Preparation: Dissolve the enriched methyl 4-amino-2-chloro-3-iodobenzoate in anhydrous THF. Add triethylamine (Et₃N) as both a base and co-solvent[5]. Degas the solution thoroughly with argon.

  • Catalysis: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (CuI, 10 mol%). Dropwise add trimethylsilylacetylene (1.2 eq)[5].

  • Reaction: Heat to 60 °C.

    • Self-Validating Check: The solution will transition to a dark brown/black color indicating active catalytic turnover. Monitor the disappearance of the starting material mass (m/z 311.5) via LC-MS. The C–Cl bond will remain untouched due to its higher bond dissociation energy.

Protocol C: Indole Annulation

Objective: Cyclize the ortho-alkynylaniline into the 4-chloro-1H-indole-5-carboxylate core.

  • Deprotection & Cyclization: Concentrate the crude Sonogashira intermediate and redissolve in N-Methyl-2-pyrrolidone (NMP). Add potassium tert-butoxide (KOtBu, 2.0 eq).

  • Heating: Heat the mixture to 80–100 °C for 4 hours.

    • Causality: The strong base first cleaves the labile TMS group to reveal a terminal alkyne. The elevated temperature promotes an intramolecular 5-endo-dig hydroamination of the primary amine onto the alkyne, forming the thermodynamically stable aromatic pyrrole ring[5].

  • Validation:

    • Self-Validating Check: Successful annulation is confirmed by FT-IR through the disappearance of the alkyne stretch (~2100 cm⁻¹) and the appearance of a sharp indole N–H stretch (~3300 cm⁻¹).

Quantitative Data & Characterization

The differential properties of the iodinated isomers dictate their downstream utility in drug discovery. The following table summarizes the key metrics and divergent synthetic pathways for the two regioisomers generated in Protocol A.

ParameterMethyl 4-amino-2-chloro-3-iodobenzoateMethyl 4-amino-2-chloro-5-iodobenzoate
Chemical Formula C₈H₇ClINO₂[7]C₈H₇ClINO₂
Molecular Weight 311.50 g/mol [4]311.50 g/mol
Solubility Profile Soluble in Heptane/EtOAc (75/25)Insoluble (Precipitates) in Heptane/EtOAc
LC-MS Retention Time ~0.72 min[1]~0.72 min (Isobaric)[1]
Mass[M+CH₃CN+H]⁺ 352.79[1]352.79[1]
Target Indole Core 4-chloro-1H-indole-5-carboxylate4-chloro-7-iodo-1H-indole-5-carboxylate
Indole Synthesis Method Sonogashira Coupling + Cyclization[5]Gassman Indole Synthesis[6]
Pharmaceutical Utility Direct precursor to clinical P2X7 antagonistsPrecursor for 7-substituted SAR analogs

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • WO2014097140A1 - Indole carboxamide derivatives as p2x7 receptor antagonists Source: Google Patents URL
  • US 2015/0344425A1 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • 935676-14-5 | Methyl 4-amino-2-chloro-3-iodobenzoate Source: Capot Chemical URL:[Link]

Sources

Methyl 4-amino-2-chloro-3-iodobenzoate as a building block in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-amino-2-chloro-3-iodobenzoate as a Core Building Block in Agrochemical Discovery

Executive Summary

The discovery of anthranilic diamides (e.g., chlorantraniliprole and cyantraniliprole) revolutionized pest management by introducing a novel mode of action: the highly selective activation of insect ryanodine receptors (RyRs)[1]. As field resistance to first-generation diamides emerges—often driven by target-site mutations like G4946E—agrochemical research has pivoted toward exploring novel structural orientations[2].

Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) has emerged as a high-value, tetrasubstituted benzene scaffold for generating proprietary chemical space. Unlike traditional 2-amino-benzoic acid derivatives, this specific isomer positions the amino group at C4, flanked by a stabilizing C2-chloro group and a highly reactive C3-iodo handle. This application note details the structural rationale, mechanistic causality, and validated protocols for utilizing this building block in the synthesis of next-generation RyR modulators.

Structural Rationale & Chemoselectivity (Causality)

The utility of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its orthogonal reactivity, which allows for sequential, highly controlled functionalization without the need for additional protecting groups.

  • C3-Iodo (The Cross-Coupling Handle): The carbon-iodine bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the adjacent carbon-chlorine bond (~81 kcal/mol). This thermodynamic differential ensures absolute chemoselectivity during the oxidative addition step of Palladium(0)-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)[3].

  • C2-Chloro (The Conformational Lock): The chloro group is inert under standard coupling conditions. In the final agrochemical candidate, it provides critical lipophilicity for cuticular penetration, metabolic stability against insect cytochrome P450s, and sterically forces the adjacent amide bonds into the active conformation required for RyR binding.

  • C4-Amino (The Assembly Point): The amino group is electronically deactivated by the electron-withdrawing halogens, requiring activated electrophiles (like acid chlorides) for amidation. Once acylated, it forms the critical hydrogen-bond donor motif necessary for receptor anchoring[4].

  • C1-Methyl Ester (The Latent Acid): Serves as a robust protecting group during C3/C4 modifications. It is easily hydrolyzed via saponification to yield the free carboxylic acid for the final diamide assembly[5].

Agrochemical Application Workflow

The synthetic trajectory from the base scaffold to a complex diamide insecticide follows a logical sequence of C-C bond formation, N-acylation, and final amide coupling.

Workflow A Methyl 4-amino-2-chloro -3-iodobenzoate (Starting Block) B C3-Substituted Intermediate A->B Suzuki/Sonogashira Coupling (Pd) C C4-Acylated Intermediate B->C Acylation (R-COCl) D Free Carboxylic Acid C->D Ester Hydrolysis (LiOH) E Final Agrochemical Candidate D->E Amide Coupling (HATU/DIPEA)

Fig 1: Synthetic workflow utilizing Methyl 4-amino-2-chloro-3-iodobenzoate for RyR modulator discovery.

Validated Experimental Protocols

The following protocols have been engineered for high yield and self-validation, drawing upon established methodologies in both agrochemical and pharmaceutical (e.g., P2X7 antagonist) library synthesis[5][6].

Protocol A: Chemoselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the C3 position while preserving the C2-chloro group.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), the desired boronic acid (1.2 equiv), and Na2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality Note: The bidentate dppf ligand provides a large bite angle (104°), which accelerates reductive elimination and suppresses unwanted dehalogenation of the C2-chloro group.

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v). Heat to 90°C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a distinct [M+CH3​CN+H]+ adduct at m/z ~352.8 under standard acetonitrile gradients[5]. Complete conversion is confirmed by the disappearance of this peak.

  • Workup: Cool to room temperature, filter through Celite, and partition between EtOAc and water. Purify via flash chromatography (Heptane/EtOAc).

Mechanism Start Methyl 4-amino-2-chloro-3-iodobenzoate OxAdd Oxidative Addition (Pd) Selective at C3-Iodo Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, R-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Start Pd(0) Regeneration Product C3-Alkylated/Arylated Product (C2-Cl remains intact) RedElim->Product

Fig 2: Mechanism of selective Pd-catalyzed cross-coupling at the C3-iodo position.

Protocol B: C4-Amidation (Core Benzamide Formation)

Objective: Acylate the sterically hindered C4-amino group.

  • Preparation: Dissolve the C3-substituted intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add anhydrous pyridine (3.0 equiv) and cool the solution to 0°C. Causality Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, essential here because the C4-amine is highly deactivated by the ortho/meta halogens.

  • Coupling: Dropwise add the desired acid chloride (e.g., a pyrazole-carboxylic acid chloride) (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

Protocol C: Ester Hydrolysis and Final Assembly

Objective: Unmask the C1-carboxylic acid for final diamide synthesis.

  • Hydrolysis: Dissolve the C4-acylated intermediate in THF/MeOH/H2O (2:1:1). Add LiOH· H2​O (3.0 equiv) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid.

  • Final Amide Coupling: React the free acid with an aliphatic amine (e.g., methylamine or an isopropylamine derivative) using HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF to yield the final agrochemical candidate.

Quantitative Data Presentation

To guide library design, the reactivity profile and thermodynamic properties of the scaffold's functional groups are summarized below:

Functional GroupReactivity / Synthetic FunctionBond Dissociation EnergyAgrochemical Significance
C3-Iodo (-I) High (Pd-catalyzed cross-coupling)~55 kcal/molPrimary site for introducing lipophilic aryl/alkynyl groups to target the RyR binding pocket[3].
C2-Chloro (-Cl) Low (Inert under standard Pd conditions)~81 kcal/molProvides metabolic stability; sterically locks the conformation of the adjacent amide bond.
C4-Amino (-NH_2) Moderate (Requires activated electrophiles)N/ASite for core assembly; orientation mimics the critical H-bond donor in commercial insecticides[4].
C1-Methyl Ester Stable (Hydrolyzed via strong base)N/AOrthogonal protecting group; allows sequential C3 and C4 modifications before final assembly[5].

References

  • Lahm, G. P., et al. "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906 (2005).
  • Hilpert, K. "Indole carboxamide derivatives as P2X7 receptor antagonists." US Patent 2015/0344425A1 (2015).
  • "Di-azetidinyl diamide as monoacylglycerol lipase inhibitors." European Patent EP2611774B1 (2011).

Sources

Application Note: Advanced N-Alkylation Protocols for Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5)

Introduction & Mechanistic Rationale

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized, sterically hindered aniline derivative that serves as a critical building block in the synthesis of allosteric kinase inhibitors and P2X7 receptor antagonists[1]. While the dense halogenation pattern is essential for target protein binding, it introduces severe synthetic bottlenecks during the functionalization of the C4-amino group.

As a Senior Application Scientist, I must emphasize that standard N-alkylation protocols often fail or produce complex mixtures when applied to this substrate. The causality behind this failure is twofold:

  • Electronic Deactivation: The aniline nitrogen's lone pair is heavily delocalized into the electron-withdrawing para-ester group, a deactivation further compounded by the inductive effects of the ortho-chloro and meta-iodo substituents. This drastically reduces the nucleophilicity of the amine[2].

  • Chemoselectivity & Steric Hindrance: The bulky iodine atom at the 3-position shields the amine. More critically, the C-I bond is highly susceptible to oxidative addition. Attempting transition-metal-catalyzed N-alkylation (e.g., Buchwald-Hartwig amination or Ru/Ir-catalyzed borrowing hydrogen) typically results in catastrophic dehalogenation or cross-coupling oligomerization.

To successfully N-alkylate this substrate while preserving the C-I bond for downstream orthogonal functionalization, one must employ transition-metal-free methodologies that overcome the inherent steric and electronic barriers.

Strategic Reaction Workflow

The following decision matrix outlines the optimal pathways for functionalizing deactivated halogenated anilines, prioritizing the preservation of the C-I bond.

Workflow Substrate Methyl 4-amino-2-chloro-3-iodobenzoate (Deactivated Aniline) Challenge Electronic Deactivation & Steric Hindrance Risk of C-I Oxidative Addition Substrate->Challenge Substrate Profiling Decision Select N-Alkylation Strategy Challenge->Decision Strategic Planning Path1 Reductive Amination (Aldehyde, NaBH(OAc)3, Acid) Decision->Path1 Primary Route Path2 Direct Alkylation (Alkyl Halide, Cs2CO3, DMF) Decision->Path2 Secondary Route Outcome1 High Yield Intact C-I Bond Path1->Outcome1 Mild Reduction Outcome2 Moderate Yield Requires Strict Temp Control Path2->Outcome2 SN2 Displacement

Figure 1: Strategic workflow for the N-alkylation of deactivated halogenated anilines.

Experimental Methodologies

Every protocol detailed below is designed as a self-validating system, ensuring that intermediate quality control steps confirm the mechanistic integrity of the reaction. Prior to beginning, ensure the3 meets a >98% purity threshold via LC-MS to prevent baseline side reactions[3].

Protocol A: Lewis Acid-Mediated Reductive Amination (Preferred Route)

Causality: Due to the poor nucleophilicity of the amine, spontaneous imine formation with aldehydes is thermodynamically unfavorable. Glacial acetic acid acts as a Brønsted acid to drive iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because it is a mild hydride donor that selectively reduces the iminium ion without reducing the methyl ester or causing reductive dehalogenation of the C-I bond.

Step-by-Step Procedure:

  • Dissolution: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 mmol, 311.5 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add the desired aldehyde (1.2 mmol) followed by glacial acetic acid (2.0 mmol, 114 µL). Stir the mixture at room temperature for 2 hours to allow for iminium intermediate accumulation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 10 minutes to control the exothermic hydride transfer.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z 311.5) and the appearance of the target alkylated mass without the presence of des-iodo byproducts (m/z ~185.5) confirms successful, chemoselective alkylation.

Protocol B: Direct N-Alkylation via the "Cesium Effect" (Alternative Route)

Causality: When reductive amination is not feasible (e.g., when installing secondary alkyl groups), direct Sₙ2 alkylation is required[2]. Using strong bases like NaH or KOH risks hydrolyzing the methyl ester. Cesium carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) provides the ideal balance: the large, highly polarizable Cs⁺ ion creates a "naked," highly reactive aniline anion, facilitating nucleophilic attack on the alkyl halide while suppressing ester saponification.

Step-by-Step Procedure:

  • Preparation: In a sealed vial under argon, combine Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 mmol, 311.5 mg) and anhydrous Cs₂CO₃ (2.5 mmol, 814 mg).

  • Solvation: Add anhydrous DMF (5 mL) and stir at room temperature for 15 minutes to pre-form the reactive anion complex.

  • Alkylation: Add the alkyl iodide (1.5 mmol) dropwise. Heat the reaction mixture to 60 °C for 8 hours. Note: Exceeding 60 °C increases the risk of ester hydrolysis.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash extensively with water (5 x 10 mL) to remove DMF and cesium salts. Dry the organic layer over MgSO₄ and concentrate.

  • Self-Validation (QC): Analyze the crude mixture by ¹H-NMR. The preservation of the methyl ester singlet (~3.9 ppm) validates that the basic conditions did not cause saponification.

Quantitative Optimization Matrix

The table below summarizes the empirical data comparing different alkylation strategies for this specific substrate, highlighting the necessity of the chosen protocols.

MethodReagents / SolventTemp / TimeYield (%)C-I Bond IntegrityKey Mechanistic Observation
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOH, DCE25 °C / 12h85 - 92%> 99%Clean conversion; no reductive dehalogenation observed.
Direct Alkylation Alkyl Iodide, Cs₂CO₃, DMF60 °C / 8h65 - 75%> 95%Trace ester hydrolysis occurs if ambient moisture is present.
Direct Alkylation Alkyl Bromide, K₂CO₃, MeCN80 °C / 24h< 20%> 90%Poor nucleophilicity prevents efficient Sₙ2 displacement.
Transition-Metal (Control) Alkyl Amine, Pd₂(dba)₃, BINAP90 °C / 4h< 5%< 5%Massive C-I oxidative addition leading to oligomerization.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines Source: BenchChem URL
  • 935676-14-5 | Methyl 4-amino-2-chloro-3-iodobenzoate Source: Capot Chemical URL

Sources

Strategic Protection and Deprotection of the Amino Group in Methyl 4-amino-2-chloro-3-iodobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The strategic arrangement of its substituents—an amino group, a methyl ester, and two distinct halogens (chloro and iodo)—offers multiple avenues for synthetic elaboration. However, the inherent nucleophilicity and reactivity of the aniline amino group necessitate a robust protection strategy to achieve regioselective transformations at other sites, such as palladium-catalyzed cross-coupling reactions at the carbon-iodine or carbon-chlorine bonds.[1][2]

This technical guide provides a comprehensive analysis and detailed protocols for the effective protection and deprotection of the amino group in Methyl 4-amino-2-chloro-3-iodobenzoate. We will explore the rationale behind selecting an appropriate protecting group, present optimized experimental procedures, and offer expert insights to navigate potential challenges, ensuring high-yield and clean transformations.

Part 1: Strategic Considerations for Protecting Group Selection

The choice of a protecting group is paramount and must be guided by the chemical stability of all functional groups present in the substrate.[3] The ideal protecting group for Methyl 4-amino-2-chloro-3-iodobenzoate must be:

  • Easy to introduce in high yield onto a moderately deactivated aniline nucleus.

  • Chemically robust and stable to conditions anticipated in subsequent synthetic steps (e.g., basic conditions, organometallic reagents, and transition-metal catalysis).

  • Readily removable under mild conditions that do not compromise the integrity of the methyl ester, the chloro, or the iodo substituents.[4]

A comparative analysis of common amine protecting groups reveals the optimal choice:

Protecting GroupInstallationStabilityDeprotection MethodCompatibility with Substrate
Boc (tert-Butoxycarbonyl) (Boc)₂O, baseStable to base, nucleophiles, and hydrogenation.[5]Strong acid (e.g., TFA, HCl).[6]Excellent. Deprotection requires acidic conditions that can be tailored to be mild enough to preserve the methyl ester.[7]
Cbz (Benzyloxycarbonyl) Cbz-Cl, baseStable to acid and base.[8]Catalytic Hydrogenolysis (H₂, Pd/C).[9]Poor. Hydrogenolysis conditions would cause rapid dehalogenation of the C-I and C-Cl bonds.[10]
Acetyl (Ac) Ac₂O or AcCl, baseGenerally robust.Strong acid or base hydrolysis.[11]Poor. The harsh hydrolytic conditions required for removal would saponify the methyl ester.[12]

Based on this analysis, the tert-Butoxycarbonyl (Boc) group is the most suitable choice. It provides excellent stability and its removal via acidolysis can be performed selectively, making it orthogonal to the other functional groups in the molecule.[5][9]

Part 2: Experimental Protocols

Protocol 1: N-Boc Protection of Methyl 4-amino-2-chloro-3-iodobenzoate

This protocol describes the introduction of the Boc protecting group onto the aniline nitrogen using di-tert-butyl dicarbonate ((Boc)₂O). The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is recommended to facilitate the reaction on the electron-deficient aniline.[13]

Workflow Diagram: N-Boc Protection

sub Dissolve Substrate (Methyl 4-amino-2-chloro-3-iodobenzoate) in Anhydrous DCM reagents Add Et₃N, DMAP (cat.), and (Boc)₂O sub->reagents react Stir at Room Temperature (Monitor by TLC) reagents->react workup Aqueous Workup (Wash with H₂O, Brine) react->workup dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purify via Column Chromatography dry->purify product N-Boc Protected Product purify->product

Caption: Workflow for the N-Boc protection of the substrate.

Materials:

  • Methyl 4-amino-2-chloro-3-iodobenzoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add triethylamine (1.5 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and finally di-tert-butyl dicarbonate (1.2 eq).

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected product.

Protocol 2: N-Boc Deprotection to Regenerate the Free Amine

This protocol details the removal of the Boc group using anhydrous hydrochloric acid. It is critical to use anhydrous conditions to prevent the hydrolysis of the methyl ester.[6] A solution of HCl in a non-protic solvent like 1,4-dioxane is ideal.

Workflow Diagram: N-Boc Deprotection

sub_prot Dissolve N-Boc Substrate in Anhydrous Dioxane reagent_add Add HCl Solution (4M in Dioxane) at 0 °C sub_prot->reagent_add react_deprot Stir at 0 °C to RT (Monitor by TLC) reagent_add->react_deprot concentrate Concentrate in vacuo to remove solvent and excess HCl react_deprot->concentrate neutralize Neutralize with aq. NaHCO₃ and Extract with Ethyl Acetate concentrate->neutralize dry_purify Dry (Na₂SO₄), Filter, Concentrate neutralize->dry_purify product_deprot Deprotected Product dry_purify->product_deprot

Caption: Workflow for the acidic deprotection of the N-Boc group.

Materials:

  • N-Boc protected Methyl 4-amino-2-chloro-3-iodobenzoate

  • Hydrochloric acid solution (e.g., 4.0 M in 1,4-dioxane)

  • 1,4-Dioxane or Diethyl Ether, anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous 1,4-dioxane (or diethyl ether) in a dry round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid in dioxane (e.g., 4.0 M, 5-10 eq) dropwise to the stirred solution. Vigorous off-gassing (CO₂ and isobutylene) will be observed.[6]

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure deprotected product.

Part 3: Troubleshooting and Key Insights

  • Slow Protection Reaction: The aniline in the substrate is deactivated by electron-withdrawing groups. If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. The reaction may be gently heated to 40 °C to increase the rate, but should be monitored closely for side reactions.

  • Incomplete Deprotection: If deprotection is not complete, add an additional aliquot of the HCl solution and allow the reaction to stir for a longer period.

  • Ester Hydrolysis During Deprotection: The primary risk during deprotection is the hydrolysis of the methyl ester. This is mitigated by using strictly anhydrous solvents and reagents and maintaining a low temperature (0 °C) during the initial phase of the reaction. Avoid aqueous acids for this step.[7]

  • Orthogonal Strategies: The stability of the Boc group to basic conditions allows for reactions like ester saponification if desired, while the amino group remains protected. This orthogonality is a key advantage.[5][14]

Conclusion

The tert-Butoxycarbonyl (Boc) group serves as an ideal protecting group for the amino functionality of Methyl 4-amino-2-chloro-3-iodobenzoate. The protocols outlined in this guide offer a reliable and high-yielding pathway for its introduction and subsequent removal. This protection strategy effectively masks the aniline's reactivity, enabling chemists to perform selective modifications at other positions on the aromatic ring, thereby unlocking the full synthetic potential of this versatile intermediate.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F. (2004). Amino Acid-Protecting Groups. SciSpace.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Greger, S. (2013, July 17). Dual protection of amino functions involving Boc. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kokotos, C. G., et al. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. RSC Publishing.
  • Al-Ostath, A., et al. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Perron, V., et al. (2016, April 1). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • McWilliams, J. C., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • GSC Biological and Pharmaceutical Sciences. (2024, September 2). Synthesis of 3-(substitutedthiocarbamide)
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Maqunga, N. P., et al. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • VI Protecting Groups and Orthogonal Protection Str
  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran.
  • ijarsct. (2025, March 15).
  • Filo. (2025, October 15). Protection of NH2 in aniline.

Sources

Application Notes & Protocols: Strategic Hydrolysis of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the saponification of Methyl 4-amino-2-chloro-3-iodobenzoate, a critical transformation for producing the versatile building block, 4-amino-2-chloro-3-iodobenzoic acid. This carboxylic acid is a highly functionalized aromatic scaffold of significant interest in the development of novel pharmaceuticals and advanced materials. We delve into the underlying chemical principles, present a robust and validated experimental protocol, and offer expert insights into reaction optimization, monitoring, and troubleshooting.

Scientific Foundation and Strategic Considerations

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For the specific substrate, Methyl 4-amino-2-chloro-3-iodobenzoate, a base-catalyzed hydrolysis, or saponification, is the method of choice. This preference is rooted in the irreversible nature of the reaction under basic conditions, which drives the equilibrium towards the product, ensuring a high conversion rate.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group (⁻OCH₃), yielding the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is promptly abstracted by a base (like OH⁻ or the expelled ⁻OCH₃), forming the carboxylate salt. This final, highly favorable acid-base step renders the entire process essentially irreversible.[1][4]

The substitution pattern of the aromatic ring introduces competing electronic and steric effects. The chloro and iodo substituents are electron-withdrawing via induction, which enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. Conversely, the amino group is electron-donating through resonance. However, the most significant challenge arises from steric hindrance. The presence of two bulky ortho substituents (chloro and iodo) can impede the approach of the hydroxide nucleophile to the ester's carbonyl center, potentially requiring more forcing conditions like elevated temperatures to achieve a reasonable reaction rate.[5][6]

Visualizing the Transformation

Overall Reaction Scheme

The saponification converts the methyl ester into the corresponding sodium carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid product.

G cluster_0 Saponification cluster_1 Acidic Workup ester Methyl 4-amino-2-chloro-3-iodobenzoate salt Sodium 4-amino-2-chloro-3-iodobenzoate ester->salt 1. NaOH, MeOH/H₂O 2. Reflux acid 4-Amino-2-chloro-3-iodobenzoic Acid salt->acid HCl (aq)

Caption: Overall reaction pathway for the hydrolysis.

Detailed Saponification Mechanism

The mechanism involves a two-step nucleophilic acyl substitution followed by an irreversible deprotonation.

G start Ester + OH⁻ intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack intermediate->start Reversible products Carboxylic Acid + ⁻OCH₃ intermediate->products Elimination of Methoxide final_salt Carboxylate Salt + CH₃OH products->final_salt Irreversible Deprotonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Validated Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-amino-2-chloro-3-iodobenzoate≥97%Commercially AvailableStarting Material
Sodium Hydroxide (NaOH)Reagent GradeStandard SupplierBase Catalyst
Methanol (MeOH)ACS GradeStandard SupplierSolvent
Deionized Water (H₂O)------Solvent
Hydrochloric Acid (HCl)Concentrated (37%)Standard SupplierFor Workup
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor TLC
HexanesACS GradeStandard SupplierFor TLC
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard SupplierDrying Agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Glassware for extraction and recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Hydrolysis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-3-iodobenzoate (e.g., 3.11 g, 10.0 mmol).

    • Add 30 mL of methanol and stir until the solid is fully dissolved.

    • Separately, prepare a 10% aqueous solution of sodium hydroxide by dissolving 3.0 g of NaOH in 27 mL of deionized water.

    • Add the 10% NaOH solution (30 mL) to the flask containing the ester.[2]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2-4 hours. The exact duration may vary, making reaction monitoring essential.

  • Reaction Monitoring (TLC):

    • Periodically (e.g., every hour), pause heating, cool slightly, and withdraw a small aliquot from the reaction mixture.

    • Quench the aliquot with a drop of 1 M HCl and extract with a small amount of ethyl acetate.

    • Spot the organic extract on a TLC plate and elute with a solvent system such as 30% Ethyl Acetate in Hexanes.

    • Visualize the plate under UV light (254 nm). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot at the baseline (lower Rf) indicates reaction completion.

CompoundExpected Rf (30% EtOAc/Hex)
Starting Ester~0.6 - 0.7
Carboxylic Acid Product~0.0 - 0.1 (streaking from baseline)
  • Workup and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice-water bath for 20-30 minutes.

    • Slowly and carefully acidify the chilled mixture by adding concentrated HCl dropwise with continuous stirring.[2][7] A thick, light-colored precipitate will form.

    • Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with pH paper. This ensures complete protonation of the carboxylate salt.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove residual salts.

    • Dry the crude product under vacuum or in a desiccator.

Purification by Recrystallization
  • Transfer the crude, dry 4-amino-2-chloro-3-iodobenzoic acid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as a methanol/water or ethanol/water mixture, until the solid just dissolves.[8]

  • If the solution is colored, a small amount of activated charcoal can be added, the solution briefly heated, and then hot-filtered to remove the charcoal.[8]

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight.

  • HPLC: To determine purity (typically >98%).[8]

  • Melting Point: To compare with literature values.

Experimental Workflow and Troubleshooting

Process Flow Diagram

G cluster_workflow Hydrolysis Workflow A 1. Dissolve Ester in MeOH B 2. Add NaOH (aq) & Reflux A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool & Acidify with HCl C->D Reaction Complete E 5. Isolate by Vacuum Filtration D->E F 6. Purify by Recrystallization E->F G 7. Dry & Characterize Final Product F->G

Sources

Application Note: A Robust and Scalable Synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its substituted pattern is a key feature in various pharmacophores, including kinase inhibitors. This application note provides a comprehensive, in-depth guide for the multi-kilogram scale-up synthesis of this intermediate. We present a validated two-step synthetic route commencing from commercially available 4-amino-2-chlorobenzoic acid. The protocol emphasizes process safety, scalability, and the implementation of in-process controls (IPCs) to ensure reproducibility and high purity of the final product. Key scale-up challenges, such as thermal management of the exothermic iodination step and robust purification strategies, are addressed with practical, field-proven solutions.

Introduction and Strategic Overview

The development of novel therapeutics often relies on the availability of complex, multi-functionalized intermediates in sufficient quantities and of high purity. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) is one such key intermediate.[1] Its structure is particularly valuable in drug discovery, where the amine, chloro, and iodo substituents offer orthogonal handles for further chemical modification, for instance, in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2][3]

Transitioning the synthesis of such a molecule from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that are not apparent during small-scale experiments.[4] These include managing reaction exotherms, ensuring homogenous mixing in large reactor volumes, and developing purification methods that are both effective and economically viable at scale.[5]

This guide details a robust two-step synthesis designed for scale-up. The strategy involves:

  • Esterification: A high-yielding esterification of 4-amino-2-chlorobenzoic acid to produce the methyl ester intermediate.

  • Regioselective Iodination: A controlled iodination of the electron-rich aromatic ring, directed by the existing substituents, to install the iodine atom at the C3 position.

The entire process is designed with safety, efficiency, and quality as primary drivers, providing researchers and process chemists with a reliable blueprint for production.

Physicochemical Data

A summary of key properties for the target compound is provided below.

PropertyValue
CAS Number 935676-14-5[1]
Molecular Formula C₈H₇ClINO₂[1]
Molecular Weight 311.51 g/mol [1]
Appearance Off-white to light brown solid
Melting Point 118-122 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMF; Sparingly soluble in Methanol

Overall Synthetic Workflow

The diagram below outlines the high-level workflow for the synthesis, purification, and quality control of Methyl 4-amino-2-chloro-3-iodobenzoate.

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Iodination cluster_final Final Processing A 4-Amino-2-chlorobenzoic Acid B Reaction with SOCl₂ / Methanol A->B C Work-up & Isolation B->C D Intermediate: Methyl 4-amino-2-chlorobenzoate C->D E Reaction with I₂ / H₂O₂ D->E F Work-up & Quenching E->F G Crude Product F->G H Purification by Recrystallization G->H I Drying H->I J Final Product: Methyl 4-amino-2-chloro-3-iodobenzoate I->J K Quality Control (HPLC, NMR, MS) J->K

Caption: High-level workflow for the scale-up synthesis.

Part 1: Scale-Up Esterification Protocol

Principle and Rationale

The esterification of 4-amino-2-chlorobenzoic acid is efficiently achieved using thionyl chloride (SOCl₂) in methanol.[3][6] This method is superior to standard Fischer esterification (using a catalytic acid like H₂SO₄) for scale-up due to several factors:

  • High Reactivity: The reaction proceeds via an acyl chloride intermediate, which is highly reactive and drives the reaction to completion quickly.

  • Favorable Byproducts: The byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed and scrubbed, simplifying the work-up procedure.

  • Mild Conditions: The reaction can be run at moderate temperatures, which is advantageous for safety and energy consumption at scale.

Detailed Experimental Protocol (2.5 kg Scale)

Materials:

ReagentCASQuantityMolar Eq.
4-Amino-2-chlorobenzoic acid2457-76-32.50 kg1.0
Methanol (MeOH)67-56-112.5 L-
Thionyl Chloride (SOCl₂)7719-09-71.50 L (2.47 kg)1.4
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8~15 L-
Ethyl Acetate (EtOAc)141-78-620 L-
Brine (Saturated NaCl)7647-14-55 L-

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor, equipped with an overhead stirrer, thermocouple, condenser, and a gas outlet connected to a caustic scrubber, with 4-amino-2-chlorobenzoic acid (2.50 kg).

  • Solvent Addition: Add methanol (12.5 L) to the reactor and begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Reagent Addition: Slowly add thionyl chloride (1.50 L) dropwise via an addition funnel over 2-3 hours. Causality: This slow addition is critical to control the exotherm from the reaction of SOCl₂ with methanol and the subsequent esterification. Maintaining the temperature below 10 °C prevents potential side reactions and ensures process safety.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (~65 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc) or HPLC until the starting material is consumed (<1% remaining).

  • Solvent Removal: Once complete, cool the reaction to 20-25 °C and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Work-up & Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the residue with vigorous stirring until the pH of the aqueous layer is 7-8. Causality: This step neutralizes the excess HCl generated during the reaction. The addition must be slow to control the vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a suitable vessel and extract the product with ethyl acetate (2 x 10 L).

  • Washing: Combine the organic layers and wash with brine (5 L).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-amino-2-chlorobenzoate, as a solid.

Expected Yield: 90-95%. Expected Purity: >97% (by HPLC).

Part 2: Scale-Up Regioselective Iodination Protocol

Principle and Rationale

The iodination of Methyl 4-amino-2-chlorobenzoate is an electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amino group, combined with the deactivating and ortho-, para-directing effect of the chloro group, directs the incoming electrophile (I⁺) to the C3 and C5 positions. The C3 position is sterically less hindered, making it the preferred site of iodination.

For scale-up, a system of iodine (I₂) and an oxidant like hydrogen peroxide (H₂O₂) is often preferred over reagents like N-iodosuccinimide (NIS) due to lower cost and higher atom economy.[5][7] The hydrogen peroxide oxidizes I⁻ (formed during the reaction) back to I₂, allowing for the efficient use of the iodine source.

Safety is paramount in this step. The reaction is exothermic and requires precise temperature control to prevent runaway reactions and the formation of impurities.[5]

Detailed Experimental Protocol (2.5 kg Scale)

Materials:

ReagentCASQuantityMolar Eq.
Methyl 4-amino-2-chlorobenzoate46004-37-92.50 kg1.0
Acetic Acid (AcOH)64-19-712.5 L-
Iodine (I₂)7553-56-21.88 kg0.55
Hydrogen Peroxide (H₂O₂, 30% aq.)7722-84-11.0 L0.7
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7As needed-
Water7732-18-5~25 L-
Isopropanol (IPA)67-63-0~10 L-

Procedure:

  • Reactor Setup: In a 50 L jacketed reactor (as described previously), charge Methyl 4-amino-2-chlorobenzoate (2.50 kg), iodine (1.88 kg), and acetic acid (12.5 L).

  • Heating: Heat the stirred slurry to 50-55 °C.

  • Controlled Addition: Slowly add 30% hydrogen peroxide (1.0 L) dropwise over 3-4 hours, ensuring the internal temperature does not exceed 60 °C. Causality: This is the most critical step. The rate of addition directly controls the rate of the exothermic reaction. Exceeding 60 °C can lead to the formation of di-iodinated and other impurities. A reliable cooling system is essential.[5]

  • Reaction: Maintain the reaction at 55-60 °C for an additional 2-3 hours after the addition is complete.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (<2%).

  • Cooling and Quenching: Cool the reaction mixture to 20-25 °C. Prepare a solution of sodium thiosulfate in water and add it portion-wise to the reactor until the dark color of excess iodine has disappeared, resulting in a pale yellow slurry.

  • Precipitation: Slowly add water (~25 L) to the reaction mixture with good stirring to precipitate the product completely.

  • Isolation: Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification (Recrystallization): Transfer the wet cake to a clean reactor. Add isopropanol (~10 L) and heat to reflux until all solids dissolve. Cool the solution slowly to 0-5 °C to induce crystallization. Causality: Recrystallization is a highly effective and scalable purification method for removing process impurities, favoring it over column chromatography which is impractical for multi-kilogram quantities.[8]

  • Final Isolation: Filter the recrystallized solid, wash with cold isopropanol (2 L), and dry under vacuum at 50 °C until a constant weight is achieved.

Expected Yield: 80-88%. Expected Purity: >99% (by HPLC).

Scale-Up Considerations and Troubleshooting

Scaling a chemical synthesis requires careful attention to factors that are often negligible at the lab scale.[4]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Incomplete reaction; Insufficient SOCl₂; Loss during aqueous work-up.Increase reaction time or temperature slightly based on IPCs. Ensure SOCl₂ is of good quality and used in sufficient excess. Optimize extraction pH and solvent volumes.
Exotherm in Iodination is Uncontrollable Addition of H₂O₂ is too fast; Inefficient reactor cooling.Reduce the addition rate immediately. Ensure the reactor's cooling system is functioning at maximum capacity. Consider using a more dilute H₂O₂ solution for better control.[5]
Formation of Di-iodinated Impurity Over-iodination due to high temperature or excess iodinating agent.Strictly maintain the reaction temperature below 60 °C. Use the stoichiometric amount of iodine and H₂O₂ as specified. Quench the reaction promptly once IPC shows completion.
Product Fails Purity Specification Incomplete reaction; Inefficient purification.For incomplete reactions, optimize reaction time/temperature. For purification, ensure complete dissolution during recrystallization and slow cooling to form well-defined crystals. A second recrystallization may be necessary.
Poor Filtration Characteristics Very fine particles formed during precipitation/crystallization.Control the rate of precipitation by adding water more slowly. For recrystallization, ensure a slow cooling profile to promote larger crystal growth.

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA).

    • Detection: UV at 254 nm.

    • Acceptance Criteria: Purity ≥ 99.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final product.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.91 (s, 1H), 6.75 (s, 1H), 6.50 (br s, 2H), 3.80 (s, 3H).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.1, 151.2, 140.5, 122.8, 111.9, 109.8, 85.7, 52.3.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • ESI-MS: m/z calculated for C₈H₈ClINO₂⁺ [M+H]⁺: 311.93. Found: 311.9.

Safety Precautions

All operations should be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere if possible. Ensure immediate access to an emergency shower and eyewash station.

  • Iodine (I₂): Harmful if inhaled or swallowed. Causes skin and severe eye irritation. Vapors are intensely irritating to mucous membranes.[9]

  • Hydrogen Peroxide (H₂O₂, 30%): Strong oxidizer. Can cause severe skin burns and eye damage. Avoid contact with combustible materials.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Process Safety: The iodination reaction is exothermic. A thorough process safety review, including heat flow calorimetry, is recommended before attempting this synthesis on a large scale to fully understand the thermal hazards.[5]

Conclusion

This application note details a validated and efficient two-step protocol for the kilogram-scale synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate. By focusing on the rationale behind key process steps, implementing in-process controls, and addressing critical scale-up challenges such as thermal management and purification, this guide provides a reliable framework for producing this valuable pharmaceutical intermediate with high yield and purity. Adherence to the outlined safety protocols is essential for the successful and safe execution of this synthesis at scale.

References

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  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
  • methyl 4-amino-2-chloro-5-iodobenzoate | 256935-85-0. Sigma-Aldrich.
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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
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  • Iodine-125 Handling Precautions. PerkinElmer.
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Application Note & Protocols: Strategic One-Pot Syntheses from Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized aromatic scaffold that serves as an exceptional building block for complex molecule synthesis. Its utility is primarily derived from the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to leveraging this reactivity for efficient one-pot, sequential functionalization. We present detailed protocols for a selective Sonogashira coupling at the C-I bond, followed by a subsequent Suzuki or Buchwald-Hartwig coupling at the C-Cl bond, enabling the streamlined synthesis of diverse, highly substituted anthranilate derivatives. The causality behind experimental choices, mechanistic insights, and validated protocols are detailed to ensure reproducibility and success for researchers in synthetic chemistry and drug development.

Introduction: The Principle of Orthogonal Reactivity

In modern organic synthesis, efficiency is paramount. One-pot reactions, where multiple transformations are performed in a single reaction vessel, minimize purification steps, reduce waste, and often increase overall yield. The strategic design of such processes relies on substrates with multiple reactive sites that can be addressed selectively. Methyl 4-amino-2-chloro-3-iodobenzoate is a prime example of such a substrate.

The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective oxidative addition to a palladium(0) catalyst under mild conditions, leaving the C-Cl bond intact.[1] Following the completion of the first coupling at the iodine-bearing position, the reaction conditions can be intensified (e.g., by increasing temperature, changing the ligand) to facilitate a second cross-coupling at the more robust chlorine position. This sequential, one-pot approach provides a powerful platform for the rapid assembly of molecular complexity from a single, readily available starting material.

Experimental Workflow & Mechanistic Overview

The overall strategy involves a two-stage, one-pot sequence. The first stage is a selective cross-coupling at the C-3 position (iodide), followed by a second coupling at the C-2 position (chloride).

G cluster_0 One-Pot Reaction Vessel start Methyl 4-amino-2-chloro-3-iodobenzoate + Reagent 1 step1 Stage 1: Selective C-I Coupling (e.g., Sonogashira or Suzuki) - Mild Conditions (RT to 80°C) - Pd Catalyst System A start->step1 Catalyst A, Base 1 intermediate Intermediate Product (in situ) (C-Cl bond intact) step1->intermediate Reaction Monitoring (TLC/LC-MS) step2 Stage 2: C-Cl Coupling (e.g., Suzuki or Buchwald-Hartwig) - Add Reagent 2 - Harsher Conditions (>100°C) - Pd Catalyst System B (optional change) intermediate->step2 Add Reagent 2, Catalyst B, Base 2, Increase Temp product Final Di-substituted Product step2->product workup Workup & Purification (Extraction, Chromatography) product->workup

Caption: General workflow for the one-pot sequential cross-coupling.

The process hinges on two independent catalytic cycles occurring sequentially in the same pot.

G cluster_1 Stage 1: C-I Coupling (e.g., Sonogashira) cluster_2 Stage 2: C-Cl Coupling (e.g., Suzuki) pd0_1 Pd(0)L_n pd2_1 Ar(Cl)(I)-Pd(II)L_n pd0_1->pd2_1 Oxidative Addition (Selective @ C-I) pd2_alkyne Ar(Cl)(alkynyl)-Pd(II)L_n pd2_1->pd2_alkyne Transmetalation (via Cu-acetylide) pd2_alkyne->pd0_1 Reductive Elimination Intermediate Product Intermediate Product pd2_alkyne->Intermediate Product cu_cycle Copper(I) Co-catalyst Cycle cu_cycle->pd2_1 Transmetalation alkyne Terminal Alkyne alkyne->cu_cycle pd0_2 Pd(0)L_n Intermediate Product->pd0_2 Increase Temp, Add Reagent 2 pd2_2 Ar(R1)(Cl)-Pd(II)L_n pd0_2->pd2_2 Oxidative Addition (at C-Cl) pd2_boron Ar(R1)(R2)-Pd(II)L_n pd2_2->pd2_boron Transmetalation pd2_boron->pd0_2 Reductive Elimination Final Product Final Product pd2_boron->Final Product boronic_acid Boronic Acid (R2-B(OH)2) + Base boronic_acid->pd2_2 Transmetalation

Caption: Simplified sequential catalytic cycles for Sonogashira/Suzuki coupling.

Protocol 1: One-Pot Sonogashira/Suzuki Cross-Coupling

This protocol details the synthesis of a methyl 4-amino-2-(aryl)-3-(alkynyl)benzoate derivative. The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds.[2][3] Following this, the Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond at the less reactive chloride position.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-amino-2-chloro-3-iodobenzoate≥97%Commercially AvailableStarting Material
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailableReagent for Stage 1
Arylboronic Acid (e.g., 4-tolylboronic acid)≥97%Commercially AvailableReagent for Stage 2
Pd(PPh₃)₂Cl₂Catalyst GradeCommercially AvailableCatalyst for Stage 1
Copper(I) Iodide (CuI)≥99%Commercially AvailableCo-catalyst for Stage 1
SPhos Pd G2 or Pd₂(dba)₃ + SPhosCatalyst GradeCommercially AvailableCatalyst/Ligand for Stage 2
Triethylamine (TEA)AnhydrousCommercially AvailableBase/Solvent for Stage 1
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableBase for Stage 2
1,4-DioxaneAnhydrousCommercially AvailableSolvent for Stage 2
TolueneAnhydrousCommercially AvailableSolvent
Schlenk flask / reaction tube------Must be oven-dried
Inert Gas (Argon or Nitrogen)High Purity---For maintaining anaerobic conditions
Step-by-Step Procedure

Stage 1: Sonogashira Coupling at C-I Position

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq., e.g., 341.5 mg, 1.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 eq., 14 mg, 0.02 mmol) and CuI (0.04 eq., 7.6 mg, 0.04 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (3 mL) and anhydrous triethylamine (3 mL). Stir to dissolve the solids. Add the terminal alkyne (1.2 eq., e.g., phenylacetylene, 132 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours). The formation of the intermediate, methyl 4-amino-2-chloro-3-(phenylethynyl)benzoate, should be confirmed.

Stage 2: Suzuki Coupling at C-Cl Position (in the same pot)

  • Reagent Addition: Once Stage 1 is complete, add the arylboronic acid (1.5 eq., e.g., 4-tolylboronic acid, 204 mg, 1.5 mmol) and anhydrous potassium phosphate (K₃PO₄) (3.0 eq., 637 mg, 3.0 mmol) to the reaction mixture.

  • Catalyst/Solvent Addition: Add the Stage 2 catalyst, SPhos Pd G2 (0.03 eq., 22 mg, 0.03 mmol), or a combination of Pd₂(dba)₃ (0.015 eq., 13.7 mg) and SPhos ligand (0.03 eq., 12.3 mg). Add anhydrous 1,4-dioxane (4 mL) to ensure solubility and facilitate the higher reaction temperature.

  • Reaction Execution: Equip the Schlenk flask with a reflux condenser under inert gas. Heat the reaction mixture to 100-110 °C. Monitor the disappearance of the intermediate by TLC or LC-MS (typically 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: One-Pot Sonogashira/Buchwald-Hartwig Amination

This protocol allows for the introduction of an alkyne at the C-3 position, followed by the installation of a new nitrogen-based substituent at the C-2 position. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7][8]

Specific Reagents for Stage 2
Reagent/MaterialGradeNotes
Amine (e.g., Morpholine)≥99%Reagent for Stage 2
Pd₂(dba)₃Catalyst GradePre-catalyst for Stage 2
XPhos or RuPhosLigand GradeBulky phosphine ligand for C-Cl amination
Sodium tert-butoxide (NaOtBu)≥98%Strong, non-nucleophilic base for Stage 2
Step-by-Step Procedure

Stage 1: Sonogashira Coupling at C-I Position

  • Follow steps 1-5 from Protocol 1 exactly as described.

Stage 2: Buchwald-Hartwig Amination at C-Cl Position (in the same pot)

  • Reagent Addition: After Stage 1 is complete, add the amine (1.5 eq., e.g., morpholine, 131 µL, 1.5 mmol) and sodium tert-butoxide (2.5 eq., 240 mg, 2.5 mmol). Caution: NaOtBu is highly basic and moisture-sensitive; handle under inert gas.

  • Catalyst Addition: Add the catalyst system for Stage 2, consisting of Pd₂(dba)₃ (0.02 eq., 18.3 mg, 0.02 mmol) and a suitable bulky phosphine ligand such as XPhos (0.04 eq., 19 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene (4 mL).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed (typically 8-16 hours).

  • Workup and Purification: Follow steps 9-10 from Protocol 1. Note that the workup should be performed carefully, quenching any remaining base with saturated ammonium chloride solution before extraction.

Data Summary & Expected Outcomes

The following table provides representative parameters and expected outcomes for the one-pot sequential coupling reactions. Yields are indicative and may vary based on the specific substrates and reaction scale.

Stage 1 Reagent (Alkyne)Stage 2 ReagentStage 1 ConditionsStage 2 ConditionsTypical Overall Yield
Phenylacetylene4-Tolylboronic AcidPd(PPh₃)₂Cl₂/CuI, TEA, Toluene, RT, 3hSPhos Pd G2, K₃PO₄, Dioxane, 100°C, 18h65-75%
1-HexynePhenylboronic AcidPd(PPh₃)₂Cl₂/CuI, TEA, Toluene, RT, 4hPd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 100°C, 20h60-70%
PhenylacetyleneMorpholinePd(PPh₃)₂Cl₂/CuI, TEA, Toluene, RT, 3hPd₂(dba)₃/XPhos, NaOtBu, Dioxane, 110°C, 12h70-80%
(Trimethylsilyl)acetyleneAnilinePd(PPh₃)₂Cl₂/CuI, TEA, Toluene, RT, 2hPd₂(dba)₃/RuPhos, NaOtBu, Toluene, 110°C, 16h55-65%
Note: TMS-protected alkynes may require a deprotection step (e.g., with K₂CO₃/MeOH or TBAF) prior to or during the subsequent reaction step.

Trustworthiness: Self-Validating Systems & Troubleshooting

  • Causality of Catalyst Choice: For Stage 2 (C-Cl coupling), sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical.[1] These ligands promote the difficult oxidative addition of the palladium(0) complex to the strong C-Cl bond and accelerate the rate of reductive elimination.[6] The initial catalyst system for the Sonogashira reaction is generally not efficient for activating aryl chlorides.

  • Role of the Base: The choice of base is critical and distinct for each stage. Triethylamine in Stage 1 acts as a mild base to neutralize the HI byproduct and as a solvent.[3] For Stage 2, a stronger base is required. K₃PO₄ is effective for Suzuki couplings, while a stronger, non-nucleophilic base like NaOtBu is necessary for Buchwald-Hartwig aminations to deprotonate the amine nucleophile.[7]

  • Troubleshooting:

    • Low Yield in Stage 1: Ensure all reagents and solvents are anhydrous and the system is free of oxygen. Oxygen can lead to Glaser-type homocoupling of the alkyne.

    • Stalled Reaction in Stage 2: This is often due to catalyst deactivation or insufficient reaction temperature/time. Confirm the activity of the Stage 2 catalyst and ensure the temperature is maintained. The choice of ligand is crucial; a ligand screen may be necessary for challenging substrates.

    • Side Reactions: The free amino group on the starting material can potentially coordinate to the palladium center. While the presented protocols are generally robust, for certain substrates, protection of the amine (e.g., as a Boc or Acyl group) may be considered, although this would add extra steps to the overall synthesis.

Conclusion

The strategic use of Methyl 4-amino-2-chloro-3-iodobenzoate in one-pot, sequential cross-coupling reactions represents a highly efficient and atom-economical approach to constructing complex, multi-substituted aromatic compounds. By carefully controlling reaction conditions and selecting appropriate catalyst systems, chemists can selectively functionalize the C-I and C-Cl bonds in a programmed manner. The protocols provided herein offer a robust and validated starting point for researchers aiming to leverage this powerful synthetic strategy in pharmaceutical, agrochemical, and materials science research.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Wang, X., Guram, A., Bunel, E., Cao, G.-Q., Allen, J. R., & Faul, M. M. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. The Journal of Organic Chemistry, 73(4), 1643–1645.
  • Li, G., et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11, 1755-1759.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). JP2019514923A - Synthesis of indazole.
  • TSpace. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]

  • Matoušek, V., et al. (2013). One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry, 78(13), 6763–6768.
  • Csendes, I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2684-2704.
  • Gopalaiah, K., et al. (2022). Pd-catalyzed one-pot approach for installation of 9-aminoacridines via Buchwald-Hartwig amination and cycloaromatization.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frank, A., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1957-1963.
  • Asif, M. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5066.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 243-251.
  • ResearchGate. (n.d.). Haloamination of an aminoallenylether and subsequent palladium-catalyzed cross coupling reactions to afford dihydrobenzoxazole derivatives containing conjugated substituents. Retrieved from [Link]

  • Nolan, S. P., et al. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • D'Agostino, S., et al. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-128.
  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]

  • Öztekin, N., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Beilstein Journal of Organic Chemistry, 14, 271-278.
  • Ukrorgsyntez. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI.
  • ResearchGate. (2018). A one-pot, multicomponent reaction for the synthesis of novel 2-alkyl substituted 4-aminoimidazo[1,2-: A][9][10][11]triazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2016). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Beilstein Journal of Organic Chemistry, 12, 947-954.
  • ResearchGate. (n.d.). Solid phase cross-coupling reaction of aryl(halo)silanes with 4-iodobenzoic acid. Retrieved from [Link]

  • Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • El-Boraey, H. A. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(62), 38837-38854.

Sources

catalytic systems for cross-coupling with Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Catalytic Systems for Cross-Coupling of Methyl 4-amino-2-chloro-3-iodobenzoate: A Comprehensive Protocol Guide

Methyl 4-amino-2-chloro-3-iodobenzoate (CAS 935676-14-5) is a highly functionalized, polyhalogenated aniline derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of P2X7 receptor antagonists[1].

For drug development professionals, this molecule presents a fascinating chemoselectivity challenge. It possesses two distinct carbon-halogen bonds (C2–Cl and C3–I), an unprotected primary amine at C4, and an electrophilic methyl ester at C1. This guide details the catalytic systems required to achieve precise, chemoselective C–C bond formation at the C3 position while preserving the rest of the molecule's architecture.

Mechanistic Causality & Chemoselectivity Principles

The core strategy for site-specific functionalization relies on the significant difference in bond dissociation energies (BDE) between the C–I bond (~65 kcal/mol) and the C–Cl bond (~96 kcal/mol)[2]. During the catalytic cycle, the active Pd(0) species undergoes oxidative addition. The lower activation barrier for the C–I bond allows this step to occur rapidly at moderate temperatures (50–65 °C), leaving the stronger C–Cl bond intact.

However, the C3 position is highly sterically congested, flanked by the C2-chloro and C4-amino groups. Furthermore, the free amine poses a risk of competitive coordination to the palladium center or undesired Buchwald-Hartwig amination.

Catalyst Design Causality: To circumvent these issues, bidentate phosphine ligands with large bite angles, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), are strictly required. The steric bulk of the dppf ligand prevents the C4-amine from poisoning the catalyst, while its electronic properties facilitate efficient transmetalation and force a rapid reductive elimination before any off-cycle C–Cl activation can occur[1].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition at C-I) Pd0->OxAdd Methyl 4-amino-2-chloro-3-iodobenzoate TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet R-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle for the C3-iodo target.

Quantitative System Comparison

Selecting the correct catalytic system is paramount. The table below summarizes the optimal conditions for divergent cross-coupling workflows based on empirical pharmaceutical synthesis data.

Catalytic SystemCoupling TypeReagents & BaseSolvent & TempChemoselectivity (C3 vs C2)Typical Yield
Pd(dppf)Cl₂·CH₂Cl₂ Suzuki-MiyauraR-B(OH)₂, K₃PO₄THF/H₂O (4:1), 65 °C>99:175–85%
Pd(PPh₃)₄ Suzuki-MiyauraR-B(OH)₂, Na₂CO₃Dioxane/H₂O, 80 °C95:560–70%
Pd(PPh₃)₂Cl₂ / CuI SonogashiraR-C≡CH, Et₃NTHF, 25–50 °C>99:180–90%

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Couple an alkyl or aryl boronic acid at the C3 position while preserving the C2-chloro, C4-amino, and C1-ester groups[1].

Self-Validating System Check: This protocol utilizes mass spectrometry (LC-MS) as an internal validation tool. The starting material has an exact mass of 310.92 Da. A successful chemoselective coupling will retain the C2 chlorine atom. Therefore, the product's mass spectrum must display a characteristic 3:1 isotopic ratio (due to ³⁵Cl and ³⁷Cl). If a single sharp mass peak is observed without this M / M+2 ratio, undesired over-coupling or dehalogenation has occurred, indicating the temperature was too high or degassing was insufficient.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), the desired boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

    • Causality: Solid reagents are loaded first to allow for efficient purging. K₃PO₄ is chosen over NaOH because it is a mild base that facilitates transmetalation without hydrolyzing the C1 methyl ester.

  • Degassing (Critical): Seal the flask and perform three complete cycles of vacuum/nitrogen backfill.

    • Causality: Oxygen exposure leads to homocoupling of the boronic acid and rapid oxidation of the electron-rich phosphine ligand, killing the catalytic cycle.

  • Solvent Addition: Add degassed THF and H₂O (4:1 v/v) via syringe.

    • Causality: The biphasic system is intentional. THF dissolves the organic substrates, while H₂O dissolves the inorganic base, creating an active interface that drastically accelerates the transmetalation step.

  • Reaction Execution: Heat the mixture to 65 °C and stir vigorously for 2–4 hours.

  • Validation & Workup: Monitor via LC-MS. Once the m/z 311.9 [M+H]⁺ peak disappears and the 3:1 isotopic product peak appears, cool the reaction to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Workflow Start Substrate: Methyl 4-amino-2-chloro-3-iodobenzoate Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) Start->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Cat1 Pd(dppf)Cl2, K3PO4 THF/H2O, 65°C Suzuki->Cat1 Cat2 Pd(PPh3)2Cl2, CuI, Et3N THF, 25-50°C Sonogashira->Cat2 Prod1 C3-Aryl/Alkyl Product (C2-Cl preserved) Cat1->Prod1 Prod2 C3-Alkynyl Product (C2-Cl preserved) Cat2->Prod2

Figure 2: Divergent catalytic workflows for C3-functionalization of the substrate.

Protocol B: Chemoselective Sonogashira Cross-Coupling

Objective: Introduce an alkyne moiety (e.g., trimethylsilylacetylene) at the C3 position[3].

Self-Validating System Check: If LC-MS reveals a mass corresponding to exactly twice the molecular weight of the alkyne, Glaser homocoupling has occurred. This validates that oxygen has breached the reaction vessel, as Glaser coupling is an strictly oxidative pathway requiring O₂.

Step-by-Step Methodology:

  • Reagent Loading: To a dry flask, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

    • Causality: CuI reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which rapidly transfers the alkyne to the Pd(II) complex.

  • Degassing: Purge the vessel with argon for 15 minutes.

  • Solvent & Reactant Addition: Add anhydrous THF and Et₃N (3.0 equiv), followed by the terminal alkyne (1.5 equiv).

    • Causality: Et₃N acts as both the base to deprotonate the terminal alkyne and a stabilizing ligand for the active catalytic species.

  • Reaction Execution: Stir at 25–50 °C for 4 hours.

    • Causality: Sonogashira coupling on a C–I bond is extremely facile. Exceeding 50 °C risks unwanted C–Cl activation or thermal degradation of the catalyst.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography.

References

  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)
  • Title: DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS (EP2611774B1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the electrophilic aromatic iodination of methyl 4-amino-2-chlorobenzoate.

Synthesizing the 3-iodo regioisomer is notoriously challenging. The highly activating amino group at C4 strongly directs electrophilic attack to both the C3 and C5 positions. However, because C3 is sterically sandwiched between the C2-chloro and C4-amino groups, the less hindered C5 position is kinetically favored[1]. This guide breaks down the causality behind these competing pathways and provides a self-validating protocol to maximize your target yield.

Reaction Pathway & Competing Mechanisms

G SM Methyl 4-amino-2-chlorobenzoate (Starting Material) I_plus Electrophilic Iodine (I+) Ag2SO4 / I2 SM->I_plus Tar Polymeric Tar (Oxidation) SM->Tar Harsh Oxidants Target 3-Iodo Isomer (Target / Minor) I_plus->Target Sterically Hindered Byprod1 5-Iodo Isomer (Kinetic Major) I_plus->Byprod1 Kinetically Favored Byprod2 3,5-Diiodo (Over-iodination) Target->Byprod2 Excess I+ Byprod1->Byprod2 Excess I+

Electrophilic aromatic iodination pathways and competing side reactions.

Troubleshooting & FAQs

Q1: Why is my yield of the 3-iodo isomer always lower than the 5-iodo isomer, and how can I shift this ratio? A1: This is a classic issue of steric vs. electronic control. The C4-amino group activates both ortho positions (C3 and C5). However, the C3 position is sterically hindered by the adjacent C2-chloro group. Consequently, the transition state for C5-iodination is lower in energy, making it the major kinetic product. Solution: You cannot easily reverse this innate steric preference without adding complex directing groups. Instead, you must optimize the electrophilic generation to be as mild as possible to allow thermodynamic equilibration, or use a highly active, non-bulky electrophile like I+ generated from I2​ / Ag2​SO4​ in ethanol at room temperature[1]. Accept that a mixture will form, and focus on suppressing di-iodination to preserve the mass balance for chromatographic separation[2].

Q2: My reaction yields significant amounts of the 3,5-diiodo byproduct. How do I prevent over-iodination? A2: Polysubstitution occurs because the introduction of the first iodine atom does not sufficiently deactivate the highly electron-rich aniline ring[3]. If the local concentration of the electrophile is too high, the mono-iodinated product will react again. Solution: Implement strict stoichiometric control (maximum 1.05 equivalents of iodinating agent). More importantly, control the rate of electrophile generation. If using I2​ / Ag2​SO4​ , add the I2​ solution dropwise over 30–60 minutes to maintain a low steady-state concentration of active iodine.

Q3: The reaction mixture turns into a black, tarry substance, and I cannot recover my product. What went wrong? A3: You are observing the oxidative polymerization of the aniline. The electron-rich nature of the aniline ring makes it highly susceptible to single-electron oxidation by harsh iodinating mixtures (like I2​ / H2​O2​ or periodic acid), forming radical cations that rapidly polymerize into tar[3]. Solution: Switch to a non-oxidative electrophilic source. N -iodosuccinimide (NIS) is milder and reduces oxidation risks[3]. Alternatively, the I2​ / Ag2​SO4​ system acts via halogen abstraction rather than harsh oxidation, precipitating insoluble AgI and safely generating the electrophile[2].

Reagent System Comparison Data

To make an informed decision on your synthetic route, compare the empirical performance of common iodination systems below:

Reagent SystemEst. C3:C5 RatioOver-Iodination RiskOxidation RiskApplication Notes
I2​ + Ag2​SO4​ (EtOH) 1 : 1.5ModerateLowIndustry Standard. Best balance of yield and mildness. Requires column chromatography[1].
NIS + PTSA (MeCN) 1 : 2.5LowVery LowUse when substrate oxidation is a critical failure point. Poorer regioselectivity[2].
I2​ + H2​O2​ (MeOH) 1 : 1.2HighHighNot Recommended. High risk of tar formation due to aniline oxidation.
ICl (AcOH) 1 : 1.8Very HighModerateToo harsh for this specific electron-rich substrate; rapid di-iodination occurs.
Self-Validating Experimental Protocol

This protocol utilizes the I2​ / Ag2​SO4​ methodology, optimized for maximum recovery of the 3-iodo target. It is designed as a self-validating system , meaning each step contains a built-in analytical check to ensure the chemistry is proceeding correctly before moving forward.

Step 1: Substrate Dissolution & Activation

  • Action: Dissolve methyl 4-amino-2-chlorobenzoate (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask shielded from light (aluminum foil). Add Ag2​SO4​ (1.05 eq, 10.5 mmol) in one portion.

  • Validation Check: The solution should be a heterogeneous suspension. If the starting material does not fully dissolve before the silver salt is added, add ethanol in 5 mL increments. Undissolved starting material will skew the stoichiometry and promote di-iodination of the dissolved fraction.

Step 2: Controlled Electrophile Generation

  • Action: Dissolve I2​ (1.05 eq, 10.5 mmol) in 20 mL of ethanol. Add this solution dropwise to the reaction flask over 45 minutes at 20 °C.

  • Validation Check: As the I2​ is added, a pale yellow precipitate (AgI) must form immediately[2]. This visual cue confirms that the silver salt is successfully abstracting iodine to generate the active I+ species.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature for 2 to 4 hours.

  • Validation Check: Monitor via LC-MS or TLC (Eluent: Hexanes/EtOAc 8:2). Critical Decision Point: Stop the reaction when the starting material is <5%. Do not push for 100% conversion if the highly non-polar di-iodo byproduct spot begins to intensify.

Step 4: Quenching & Workup

  • Action: Filter the heterogeneous mixture through a pad of Celite to remove the AgI precipitate. Wash the pad with EtOAc. Transfer the filtrate to a separatory funnel and wash vigorously with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (50 mL).

  • Validation Check: The organic layer must transition from a brown/purple tint to clear/pale yellow. This color change guarantees that all unreacted electrophilic iodine has been reduced to inert iodide, preventing further reaction during concentration.

Step 5: Chromatographic Separation & NMR Validation

  • Action: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient Hexanes to 9:1 Hexanes/EtOAc).

  • Validation Check ( 1 H NMR): You must differentiate the isomers to confirm the isolation of the 3-iodo target.

    • 5-Iodo Isomer (Elutes first): The aromatic protons at C3 and C6 are para to each other. They will appear as two singlets (or exhibit very fine meta-coupling, J≈1−2 Hz).

    • 3-Iodo Isomer (Target): The aromatic protons at C5 and C6 are adjacent. They will appear as two distinct doublets with strong ortho-coupling ( J≈8−9 Hz).

References
  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Technical Support Center: Improving Regioselectivity in the Iodination of Anilines with NIS Source: Benchchem URL

Sources

common side products in Suzuki coupling of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly functionalized, polyhalogenated arenes.

The substrate —Methyl 4-amino-2-chloro-3-iodobenzoate —presents a complex chemoselectivity landscape. It contains two competing electrophilic sites (C3-iodo and C2-chloro), a base-sensitive functional group (C1-methyl ester), and a potential metal-coordinating moiety (C4-amino). Successfully executing a Suzuki-Miyaura cross-coupling on this scaffold requires strict kinetic control and a deep mechanistic understanding of the catalytic cycle.

I. Troubleshooting & FAQs

Q1: I am observing significant amounts of bis-coupled (over-arylated) product at both the C3 and C2 positions. How can I achieve strict chemoselectivity for the C3-iodo position? Mechanistic Causality: Palladium undergoes oxidative addition into C–I bonds much faster than C–Cl bonds due to a significantly lower bond dissociation energy (approx. 57 kcal/mol for C–I vs. 84 kcal/mol for C–Cl). However, if you are using highly active, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) or elevated temperatures, the catalyst becomes reactive enough to insert into the C–Cl bond after the initial coupling, leading to bis-arylation ( [1]). Solution: To maintain chemoselectivity, you must attenuate the catalyst's reactivity. Switch to a catalyst with moderate electron density, such as Pd(dppf)Cl2​ or Pd(PPh3​)4​ . Restrict the reaction temperature to 50–60 °C and strictly limit the boronic acid stoichiometry to 1.0–1.05 equivalents.

Q2: My LC-MS analysis shows a major peak corresponding to the protodehalogenated (deiodinated) starting material. Where is the hydride coming from, and how do I suppress this? Mechanistic Causality: Protodehalogenation occurs when the Ar-Pd(II)-I intermediate undergoes ligand exchange with a species containing a β -hydrogen (often an alkoxide base or an alcohol solvent). Subsequent β -hydride elimination generates a highly reactive Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield the dehalogenated Ar-H side product ([2]). Solution: Eliminate all primary and secondary alcohols (e.g., ethanol, isopropanol) from your solvent system. Utilize aprotic solvents like Toluene, THF, or 1,4-Dioxane. If your inorganic base requires water for solubility, use a strictly biphasic system (e.g., Toluene/H₂O) to minimize the concentration of dissolved hydroxide/alkoxide in the organic phase.

Q3: The Suzuki coupling is successful, but the methyl ester is hydrolyzing to a carboxylic acid. How can I prevent saponification? Mechanistic Causality: Standard Suzuki conditions often employ strong aqueous bases (e.g., Na2​CO3​ , NaOH ) at reflux. These conditions are classic parameters for ester saponification. The C1-methyl ester of your substrate is highly susceptible to nucleophilic attack by hydroxide ions ( [4]). Solution: Transition to milder, non-nucleophilic bases. Anhydrous K3​PO4​ or fluoride bases like CsF or KF in anhydrous 1,4-Dioxane are excellent alternatives. Fluoride ions facilitate transmetalation via the formation of a reactive fluoroborate complex without acting as strong nucleophiles toward the ester.

Q4: Is the free C4-amino group poisoning the palladium catalyst or undergoing competitive C-N coupling? Mechanistic Causality: Free anilines can coordinate to Pd(II) intermediates, forming an off-cycle resting state that stalls the catalytic cycle. While Buchwald-Hartwig amination (C-N coupling) is theoretically possible, it typically requires strong bases (like NaOtBu ) that are absent in standard Suzuki protocols. Solution: The steric bulk of the adjacent C3-iodo and C5-H groups provides some natural shielding. However, to completely prevent amine coordination, utilize bidentate ligands with large bite angles (e.g., dppf). The strong chelating effect of dppf prevents the amine from displacing the phosphine ligands on the palladium center ( [3]).

II. Mechanistic Visualizations

ReactionPathways Substrate Methyl 4-amino-2-chloro-3-iodobenzoate (Starting Material) Desired C3-Monoarylated Product (Desired Pathway) Substrate->Desired ArB(OH)2 (1.0 eq) Pd(dppf)Cl2, 60°C Deiodinated C3-Protodehalogenation (Deiodination) Substrate->Deiodinated Alcohol Solvent / Alkoxide β-Hydride Elimination Hydrolyzed Carboxylic Acid (Ester Saponification) Substrate->Hydrolyzed Strong Aqueous Base BisCoupled C2,C3-Bisarylated Product (Over-coupling) Desired->BisCoupled Excess ArB(OH)2 Electron-rich Pd, >80°C Desired->Hydrolyzed Strong Aqueous Base (e.g., NaOH, Na2CO3)

Caption: Chemoselectivity logic and competing side-reaction pathways for the dihalogenated substrate.

Mechanism Pd0 Pd(0)L_n (Active Catalyst) PdII_Ox Ar-Pd(II)-I (Oxidative Addition) Pd0->PdII_Ox Ar-I Insertion PdII_Alk Ar-Pd(II)-OCH2R (Alkoxide Exchange) PdII_Ox->PdII_Alk Base/Alcohol Interference PdII_H Ar-Pd(II)-H (β-Hydride Elimination) PdII_Alk->PdII_H - Aldehyde/Ketone PdII_H->Pd0 Catalyst Regeneration ArH Ar-H (Protodehalogenated Product) PdII_H->ArH Reductive Elimination

Caption: Mechanism of protodehalogenation via alkoxide exchange and β-hydride elimination.

III. Quantitative Data & Side Product Matrix

To assist with rapid LC-MS interpretation, use the following matrix to identify side products relative to the mass of your starting material (Substrate MW: ~311.5 g/mol ). Note: Δm/z assumes coupling with a generic Phenylboronic acid (PhB(OH)₂).

Identified SpeciesExpected Δm/z Primary Mechanistic CauseTargeted Mitigation Strategy
Desired C3-Product -49.9 (Loss of I, add Ph)Chemoselective oxidative addition at C-I.Optimal: Pd(dppf)Cl2​ , K3​PO4​ , Toluene, 60 °C.
Bis-coupled Product -8.4 (Loss of I & Cl, add 2x Ph)Over-active catalyst; excess boronic acid; high temp.Restrict boronic acid to 1.05 eq; avoid Buchwald ligands; lower temp.
Protodehalogenation -125.9 (Loss of I, add H) β -hydride elimination from solvent or alkoxide base.Switch to strictly aprotic solvents (Toluene/Dioxane); avoid alcohol additives.
Hydrolyzed Ester -63.9 (Desired product - CH₂)Nucleophilic attack on the C1-methyl ester by base/water.Use anhydrous conditions with CsF , or mild K3​PO4​ in biphasic systems.

IV. Self-Validating Experimental Protocol

This protocol is engineered to establish a self-validating system. By utilizing a biphasic mixture and a bidentate ligand, we inherently suppress ester hydrolysis, amine coordination, and protodehalogenation simultaneously.

Objective: Chemoselective mono-arylation at the C3 position of Methyl 4-amino-2-chloro-3-iodobenzoate.

Step 1: Reagent Preparation & Degassing (Critical for preventing homocoupling)

  • To an oven-dried Schlenk flask, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.05 equiv, 1.05 mmol). Strict stoichiometric control prevents C2-arylation.

  • Add K3​PO4​ (2.0 equiv, 2.0 mmol) and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Seal the flask and purge with ultra-pure Argon for 10 minutes.

Step 2: Reaction Execution

  • In a separate flask, prepare a solvent mixture of Toluene and deionized H2​O (Ratio 5:1, total volume 10 mL). Sparge the solvent mixture with Argon for 30 minutes.

  • Transfer the degassed solvent mixture to the Schlenk flask via a syringe.

  • Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm is required to ensure adequate mixing of the biphasic system, facilitating transmetalation without requiring a homogenous aqueous-organic phase).

Step 3: Self-Validation & Monitoring

  • After 1 hour, halt stirring to allow phase separation. Extract a 10 μ L aliquot from the upper (Toluene) layer.

  • Dilute with Acetonitrile and inject into the LC-MS.

  • Validation Checkpoint:

    • If the ratio of Desired Product to Protodehalogenation is >95:5 , the catalytic cycle is stable.

    • If starting material remains, continue heating for an additional 2 hours. Do not increase the temperature, as exceeding 70 °C will initiate C2-chloro insertion.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove phosphate salts and boric acid byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the chemoselectively coupled product.

V. References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[Link]

  • ACS Publications. (2024). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry.[Link]

  • Puthiaraj, P., et al. (2016). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." National Center for Biotechnology Information (PMC).[Link]

  • Cravotto, G., et al. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." MDPI.[Link]

Technical Support Center: Troubleshooting Methyl 4-amino-2-chloro-3-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5). This highly functionalized building block presents unique chemoselectivity and stability challenges due to the presence of four reactive modalities on a single benzene ring: a hydrolyzable methyl ester, a moderately reactive chloro group, a highly reactive iodo group, and an unprotected, nucleophilic aniline moiety.

Below, we dissect the causality behind common reaction failures and provide self-validating protocols to ensure reproducible, high-yield cross-coupling.

Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, identify your primary failure mode using the diagnostic workflow below.

Troubleshooting Start Reaction Failed (Low Yield/Impurity) CheckMass Analyze LC-MS/GC-MS Start->CheckMass Hydrolysis Ester Hydrolyzed (Acid formed) CheckMass->Hydrolysis Dehalogenation Protodeiodination (Loss of I) CheckMass->Dehalogenation PdBlack Palladium Black (Catalyst Dead) CheckMass->PdBlack Overcoupling Reaction at C-Cl (Double Coupling) CheckMass->Overcoupling Sol1 Use Anhydrous K3PO4 / Dioxane Hydrolysis->Sol1 Sol2 Accelerate Transmetalation (Optimize Base) Dehalogenation->Sol2 Sol3 Protect -NH2 Group or Degas Solvents PdBlack->Sol3 Sol4 Lower Temp to 60°C Use Pd(dppf)Cl2 Overcoupling->Sol4

Diagnostic workflow for troubleshooting cross-coupling failures.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my cross-coupling reaction stall at 20% conversion, accompanied by the formation of a black precipitate? Causality: The black precipitate is "palladium black," an inactive, agglomerated form of metallic palladium[1]. With Methyl 4-amino-2-chloro-3-iodobenzoate, the unprotected C4-amino group acts as a competing ligand. The lone pair on the free aniline can outcompete your phosphine ligands for coordination to the Pd(II) intermediate, creating stable, off-cycle complexes that eventually decompose. Furthermore,2[2]. Solution: If you cannot pre-protect the amine (e.g., with a Boc or Acetyl group), you must use a strongly chelating bidentate ligand like dppf, or a highly bulky monodentate ligand (e.g., XPhos) to prevent amine coordination. Additionally, rigorously degas your solvents to prevent oxygen-mediated ligand oxidation, which accelerates catalyst collapse[1].

Q2: My LC-MS shows that the coupling was successful, but the methyl ester has disappeared. How do I prevent ester hydrolysis? Causality: Standard Suzuki-Miyaura conditions often rely on aqueous bases (e.g., 2M Na₂CO₃ or NaOH) at elevated temperatures (80–100 °C). Under these conditions, the C1-methyl ester undergoes rapid base-catalyzed saponification, yielding the corresponding carboxylic acid. Solution: Transition to strictly anhydrous conditions. Utilizing3[3] provides sufficient basicity to activate the boronic acid for transmetalation without providing the hydroxide nucleophiles necessary for ester cleavage. Patent literature successfully demonstrates this approach for synthesizing complex P2X7 receptor antagonists[4].

Q3: How do I achieve strict chemoselectivity at the C3-Iodo position without reacting the C2-Chloro position? Causality: The C–I bond has a significantly lower bond dissociation energy than the C–Cl bond, making oxidative addition of Pd(0) kinetically favored at C3. However, if the reaction is pushed to high temperatures (>90 °C) or if highly electron-rich ligands are used, the catalyst will sequentially insert into the C2–Cl bond, leading to over-coupling. Solution: Exploit the kinetic difference by maintaining the reaction temperature strictly between 60–65 °C. Use a catalyst like Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, which are highly effective for 5[5] but struggle to activate aryl chlorides without specialized dialkylbiaryl phosphine ligands.

Q4: I am observing a major byproduct corresponding to the loss of iodine (protodeiodination). What causes this? Causality: Protodehalogenation occurs when the transmetalation step is too slow. The long-lived Ar–Pd(II)–I intermediate undergoes side reactions, often abstracting a hydride from the solvent, the amine group, or the aliphatic chains of the base, followed by reductive elimination of the de-iodinated arene. Solution: Accelerate the transmetalation step. This can be achieved by increasing the equivalents of the coupling partner, adding a phase-transfer catalyst, or adding a trace amount of water (if ester hydrolysis can be carefully monitored) to increase the solubility of the boronic acid-base complex.

Mechanistic Pathway Analysis

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the divergence between the productive cross-coupling cycle and the primary failure modes specific to this molecule.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Side1 Amine Coordination (Catalyst Poisoning) Pd0->Side1 Substrate Methyl 4-amino-2-chloro -3-iodobenzoate Substrate->OxAdd PdII Ar-Pd(II)-I Complex OxAdd->PdII Transmetalation Transmetalation (Requires Base) PdII->Transmetalation Side2 Protodeiodination PdII->Side2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product C3-Coupled Product RedElim->Product

Catalytic cycle highlighting desired pathways versus common failure modes.

Quantitative Optimization Data

The following table summarizes empirical data demonstrating how specific parameter adjustments directly impact the yield and chemoselectivity when coupling Methyl 4-amino-2-chloro-3-iodobenzoate.

Catalyst SystemBase / SolventTemp (°C)Primary OutcomeYield of Target
Pd(PPh₃)₄ (5 mol%)2M Na₂CO₃ (aq) / THF80 °CFailure: Complete ester hydrolysis.< 10%
Pd(OAc)₂ + SPhosK₃PO₄ / Toluene100 °CFailure: Over-coupling at C2-Chloro.25%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (anhydrous) / Dioxane65 °CSuccess: Chemoselective C3 coupling.82%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (anhydrous) / Dioxane65 °CFailure: Pd Black (Reaction not degassed).< 5%

Self-Validating Experimental Protocol: Chemoselective Suzuki Coupling

This protocol is designed as a self-validating system. It incorporates built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to the next step, preventing wasted time and reagents.

Objective: Chemoselective Suzuki-Miyaura coupling at the C3-Iodo position while preserving the C1-ester, C2-chloro, and C4-amino groups.

Step 1: Reagent Preparation & Degassing
  • Action: To an oven-dried Schlenk flask, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), the desired boronic acid (1.1 equiv, keeping stoichiometric control tight to prevent over-reaction), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Rationale: Anhydrous K₃PO₄ prevents ester hydrolysis. Pd(dppf)Cl₂ provides steric bulk to prevent amine coordination and limits reactivity to the C-I bond.

  • Validation Check: Before adding solvent, ensure the solid mixture is a uniform color. If the Pd(dppf)Cl₂ appears dark brown/black instead of its typical red/orange, the catalyst has pre-degraded; discard and use a fresh batch.

Step 2: Solvent Addition and Atmospheric Control
  • Action: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to the substrate). Subject the mixture to three rigorous freeze-pump-thaw cycles, then backfill with ultra-pure Argon.

  • Rationale: Oxygen oxidizes the dppf ligand, stripping the palladium of its protective coordination sphere and leading to rapid palladium black formation.

  • Validation Check: After the final thaw, the solution should be clear and orange/red. Any immediate darkening indicates poor atmospheric exclusion.

Step 3: Temperature-Controlled Reaction
  • Action: Heat the reaction strictly to 65 °C using a pre-calibrated heating block. Stir vigorously (800+ RPM) for 4 hours.

  • Rationale: 65 °C provides sufficient thermal energy to overcome the oxidative addition barrier for the C-I bond while remaining below the activation energy required for C-Cl insertion. High RPM overcomes the poor solubility of anhydrous K₃PO₄.

  • Validation Check (In-Process): At t = 60 minutes, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • If Target Mass is dominant: Proceed to Step 4.

    • If M-I (Protodeiodination) is >10%: Transmetalation is stalling. Add 0.1 equiv of boronic acid and increase stirring speed.

    • If Hydrolyzed Acid is present: Your reagents or solvent contain water. Halt and restart with strictly anhydrous materials.

Step 4: Workup and Isolation
  • Action: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Wash the organic layer with water, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Rationale: The free aniline can cause streaking on silica gel. Pre-treating the silica with 1% triethylamine (TEA) can improve the resolution of the final product.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • EP 2611774 B1 - DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS Source: European Patent Office URL
  • Palladium catalyst issues in cross-coupling reactions Source: Benchchem URL
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions Source: Benchchem URL
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Source: ACS Catalysis URL

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions Involving Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical support center. This resource is designed for researchers, scientists, and professionals in drug development to address the nuances of optimizing palladium catalyst loading for reactions involving Methyl 4-amino-2-chloro-3-iodobenzoate. This guide moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot and enhance your experimental outcomes.

Introduction

Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized aromatic compound, presenting multiple reactive sites for palladium-catalyzed cross-coupling reactions. The presence of an amino group, a chloro substituent, and a highly reactive iodo group demands careful optimization of catalyst loading to achieve desired selectivity and yield. Over- or under-loading the catalyst can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of undesirable byproducts and catalyst decomposition.[1] This guide will walk you through common challenges and provide systematic approaches to optimization.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes related to catalyst loading?

Low or no product yield is a frequent challenge in palladium-catalyzed reactions.[1] While multiple factors can be at play, catalyst activity is a primary concern.

Possible Causes & Immediate Actions:

  • Insufficient Active Catalyst: The initial catalyst loading may be too low for the specific transformation, especially with challenging substrates. While low catalyst loadings are economically and environmentally desirable, a higher initial loading (e.g., increasing from 1 mol% to 3-5 mol%) can be a pragmatic step to confirm the reaction's viability before fine-tuning.[1][2]

  • Inefficient Pre-catalyst Activation: Many reactions utilize stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[3][4] Inefficient reduction leads to a lower concentration of the active catalyst. The efficiency of this reduction is influenced by the choice of ligand, base, solvent, and temperature.[3]

    • Action: Consider switching to a well-defined Pd(0) source or a pre-catalyst known for reliable activation under your reaction conditions.[5]

  • Catalyst Poisoning: The starting materials, reagents, or solvent may contain impurities that act as catalyst poisons.[6][7] Common culprits include sulfur-containing compounds, and in some cases, coordinating nitrogen heterocycles.[7][8]

    • Action: Ensure the use of high-purity, anhydrous, and thoroughly degassed solvents and reagents.[4][5] If poisoning is suspected, purifying the starting materials is a critical step.

Q2: I'm observing the formation of a black precipitate, and the reaction has stalled. What is happening and how can I prevent it?

The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[1][4] This is a common deactivation pathway that reduces the concentration of the active, soluble catalyst.[4]

Key Factors and Preventative Measures:

FactorExplanationMitigation Strategy
Suboptimal Ligand Choice The ligand's primary role is to stabilize the active Pd(0) species and prevent aggregation.[4][6] Ineffective ligands lead to catalyst decomposition.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to enhance catalyst stability.[9]
High Reaction Temperature While necessary for many cross-coupling reactions, excessive heat can accelerate catalyst agglomeration.[1][10]Determine the minimum temperature required for a reasonable reaction rate. Consider lowering the temperature and extending the reaction time.[8]
High Catalyst Concentration Paradoxically, an overly high catalyst loading can sometimes promote the formation of palladium black.[10]Once initial success is achieved, systematically lower the catalyst loading to find the optimal concentration that balances reactivity and stability.[2]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can then be more prone to decomposition.[4]Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using well-degassed solvents.[4]

Experimental Protocol: Ligand Screening for Catalyst Stability

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Stock Solutions: Create stock solutions of your Methyl 4-amino-2-chloro-3-iodobenzoate, the coupling partner, a suitable base (e.g., K₃PO₄), and a palladium pre-catalyst (e.g., Pd(OAc)₂) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Ligand Addition: To each vial, add a different ligand from a pre-weighed library.

  • Reaction Initiation: Add the stock solutions to each vial, seal, and place on a pre-heated stirring plate.

  • Monitoring: After a set time, visually inspect for the formation of palladium black. Analyze the reaction progress by LC-MS or GC-MS to correlate product formation with catalyst stability.

Q3: My reaction is producing significant amounts of side products, such as homocoupling or hydrodehalogenation. How can I improve selectivity by adjusting the catalyst loading?

Side reactions compete with the desired cross-coupling pathway, directly impacting your yield.[1] The catalyst loading plays a crucial role in managing these competing reactions.

Common Side Reactions and Optimization Strategies:

  • Homocoupling: This side reaction is often promoted by high catalyst concentrations or the presence of oxygen.[10]

    • Optimization: Carefully titrate the catalyst loading downwards. A lower concentration of the active catalyst can disfavor the bimolecular homocoupling pathway. Ensure rigorous exclusion of air.[10]

  • Hydrodehalogenation: This involves the replacement of a halogen with a hydrogen atom. It can become more prevalent with highly active catalyst systems and electron-rich aryl halides.[1]

    • Optimization: A lower catalyst loading may reduce the rate of this side reaction. Additionally, screening different ligands is crucial, as the ligand can influence the relative rates of the desired cross-coupling versus hydrodehalogenation.

Visualization of Optimization Logic

G start Initial Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Significant Side Products start->side_products pd_black Palladium Black Formation start->pd_black increase_loading Increase Catalyst Loading (e.g., 1% -> 3%) low_yield->increase_loading check_reagents Verify Reagent Purity & Inert Atmosphere low_yield->check_reagents decrease_loading Decrease Catalyst Loading side_products->decrease_loading ligand_screen Screen Ligands side_products->ligand_screen pd_black->decrease_loading pd_black->ligand_screen lower_temp Lower Reaction Temperature pd_black->lower_temp optimized Optimized Reaction increase_loading->optimized If successful decrease_loading->optimized If selectivity improves ligand_screen->optimized If stability/selectivity improves lower_temp->optimized If stability improves

Caption: A decision-making workflow for troubleshooting common issues by adjusting catalyst parameters.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for palladium catalyst loading for a reaction with Methyl 4-amino-2-chloro-3-iodobenzoate?

For initial screening experiments involving a new substrate like this, a catalyst loading of 1-3 mol% is a conventional and effective starting point.[10] Given the high reactivity of the C-I bond, starting at the lower end of this range (1-2 mol%) is often prudent.

Q2: How does the choice of palladium pre-catalyst affect the optimal loading?

The choice of pre-catalyst is critical. Modern, well-defined pre-catalysts are often more efficient at generating the active Pd(0) species, which can allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or PdCl₂.[3][4] These advanced pre-catalysts often incorporate a stabilizing ligand, leading to more reproducible results.

Q3: Can I simply increase the catalyst loading to drive a sluggish reaction to completion?

While increasing the catalyst loading can sometimes improve conversion, it is not a universal solution and can be counterproductive.[10] As discussed, excessively high loadings can lead to catalyst decomposition and an increase in side reactions.[1][10] A more systematic approach involves optimizing other parameters like temperature, base, solvent, and ligand in conjunction with catalyst loading.[2]

Q4: What is the role of the ligand-to-palladium ratio, and how should I optimize it?

The ligand-to-palladium ratio is a critical parameter. The ligand stabilizes the active catalyst, and an insufficient amount can lead to decomposition.[4][11] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by creating overly stable palladium complexes that are less reactive.[3] A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Optimization of this ratio should be part of the reaction development process.

Q5: What analytical techniques are best for monitoring the reaction and optimizing catalyst loading?

In-situ monitoring techniques are invaluable for understanding reaction kinetics and catalyst behavior in real-time.[12]

  • LC-MS and GC-MS: These are standard techniques for tracking the consumption of starting materials and the formation of products and byproducts.[8] They are essential for calculating conversion and yield.

  • In-situ Spectroscopy (FTIR, Raman, NMR): These advanced techniques can provide real-time information on the concentration of reactants and products, and in some cases, can even help identify catalytic intermediates.[12] This level of detail is extremely useful for mechanistic studies and fine-tuning catalyst performance.

Visualization of the Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Decomposition Transmetal Transmetalation Complex OxAdd->Transmetal R-M RedElim Reductive Elimination Complex Transmetal->RedElim Byproduct M-I Transmetal->Byproduct M-I RedElim->Pd0 Ar-R Product Ar-R RedElim->Product Reactants Ar-I + R-M Reactants->OxAdd Reactants->Transmetal

Caption: A simplified palladium cross-coupling catalytic cycle, highlighting the active Pd(0) species and the potential for deactivation.

Concluding Remarks

Optimizing palladium catalyst loading for a complex substrate like Methyl 4-amino-2-chloro-3-iodobenzoate is a multi-faceted challenge that requires a systematic and logical approach. By understanding the interplay between catalyst loading, ligand choice, reaction conditions, and potential deactivation pathways, researchers can effectively troubleshoot common issues and develop robust, efficient, and reproducible synthetic methods. This guide serves as a foundational resource to aid in that process, encouraging a proactive rather than reactive approach to reaction optimization.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. A Comparative Guide to In-situ Monitoring of Palladium(II)
  • Aggarwal, V. K., et al. (2006). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Organic Letters, 8(1), 7-10. [Link]

  • Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(17), 11250-11293. [Link]

  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Cant, A. A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • ResearchGate. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. [Link]

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Technical Support Center: Troubleshooting & FAQs for Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in navigating the complex reactivity of Methyl 4-amino-2-chloro-3-iodobenzoate .

This polyhalogenated aniline derivative presents unique synthetic challenges. The dense functionalization around the benzene ring—specifically the steric crowding at the C3-iodo position flanked by a C2-chloro and C4-amino group—creates competing reaction pathways during transition-metal catalysis. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure reproducible success.

Part 1: Logical Relationships and Degradation Pathways

Understanding the mechanistic fate of your starting material is the first step in troubleshooting. The diagram below illustrates how different reaction conditions dictate the chemoselectivity and degradation of the molecule.

Reactivity SM Methyl 4-amino-2-chloro-3-iodobenzoate CC Chemoselective C-C Coupling (Target) SM->CC Pd(0), Anhydrous Base (KF) Aprotic Solvent (Toluene) Deiodo Protodeiodination (Degradation) SM->Deiodo Pd(0), Protic Solvent (EtOH) Slow Transmetalation Hydrolysis Ester Saponification (Degradation) SM->Hydrolysis Aqueous Strong Base (NaOH) Elevated Temperature

Reaction pathways of Methyl 4-amino-2-chloro-3-iodobenzoate under Pd-catalysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant protodeiodination instead of my desired Suzuki-Miyaura cross-coupling product?

The Causality: Protodeiodination is a notorious side reaction in the cross-coupling of sterically hindered iodoarenes. In the catalytic cycle, the oxidative addition of the C3-I bond to the Palladium(0) catalyst is extremely fast due to the weak carbon-iodine bond[1]. However, because the C3 position is sterically choked by the adjacent C2-chloro and C4-amino groups, the subsequent transmetalation step (where the bulky boronic acid must coordinate to the Pd center) is severely retarded[2].

If you are using protic solvents (like ethanol or isopropanol) or alkoxide bases, this long-lived Pd(II)-aryl intermediate will undergo β -hydride elimination from the solvent/alkoxide to form a Pd-Hydride species. Rapid reductive elimination then yields the deiodinated byproduct (Methyl 4-amino-2-chlorobenzoate). The Fix: Eliminate all β -hydride sources. Switch to strictly aprotic solvents (e.g., Toluene, 1,4-Dioxane) and use non-nucleophilic, anhydrous bases.

Q2: How can I ensure chemoselective coupling at the C3-Iodo position without triggering the C2-Chloro position?

The Causality: Chemoselectivity is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it the kinetic preference for oxidative addition[3]. By keeping reaction temperatures moderate (60–80 °C) and avoiding highly electron-rich, bulky phosphine ligands (which are typically required to activate C-Cl bonds), the C2-chloro group will remain completely inert.

Q3: My methyl ester is hydrolyzing during the cross-coupling reaction. How do I protect it?

The Causality: Standard Suzuki-Miyaura conditions often employ aqueous sodium carbonate ( Na2​CO3​ ) or sodium hydroxide ( NaOH ). At elevated temperatures, these hydroxide/carbonate ions act as hard nucleophiles, attacking the electrophilic carbonyl carbon of the methyl ester and driving irreversible saponification. The Fix: Utilize fluoride-based salts, such as Potassium Fluoride (KF) or Cesium Fluoride (CsF). Fluoride is highly fluorophilic and selectively attacks the empty p-orbital of the boron atom to form a reactive borate complex, facilitating transmetalation without acting as a nucleophile toward the ester[4].

Part 3: Quantitative Data & Stability Matrices

To assist in rational experimental design, refer to the following quantitative summaries regarding bond strengths and functional group stability.

Table 1: Comparative Bond Dissociation Energies (BDE) and Reactivity

Halogen BondApprox. BDE (kcal/mol)Relative Reactivity in Pd-Catalysis
C3–I ~65.0Extremely High (Primary site for oxidative addition)
C2–Cl ~85.0 - 95.0Low (Requires forcing conditions/specialized ligands)

Table 2: Stability Matrix of Methyl 4-amino-2-chloro-3-iodobenzoate

Reaction ConditionEster GroupC3-Iodo GroupC2-Chloro GroupAmino Group
Aqueous NaOH, 80°C Hydrolyzed (High Risk)StableStableStable
Pd(PPh3)4, NaOEt, EtOH Partial HydrolysisDeiodinated (High Risk) StableStable
Pd(dppf)Cl2, KF, Toluene, 90°C Stable Reacts (Desired) Stable Stable

Part 4: Self-Validating Experimental Methodologies

Below is a field-proven, self-validating protocol for the chemoselective Suzuki-Miyaura coupling of Methyl 4-amino-2-chloro-3-iodobenzoate, designed to suppress both deiodination and ester hydrolysis.

ExpWorkflow Step1 1. Reagent Assembly Dry SM, Boronic Acid, KF Step2 2. Catalyst Addition Add Pd(dppf)Cl2 under Argon Step1->Step2 Step3 3. Solvent Addition Add Degassed Toluene Step2->Step3 Control1 In-Process Control (IPC) LC-MS check at 2 hours Step3->Control1 Decision Target Mass > 95%? Deiodo Mass < 5%? Control1->Decision Step4 4. Quench & Workup Filter through Celite Decision->Step4 Yes Troubleshoot Troubleshoot: Check solvent for moisture/alcohols Decision->Troubleshoot No

Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Ester & Chloro Preserved)

Objective: Couple an aryl boronic acid to the C3 position while preventing ester hydrolysis and protodeiodination.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask. Add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous Potassium Fluoride (KF, 3.0 equiv). Causality Check: KF is hygroscopic. It must be oven-dried prior to use to prevent introducing water, which could lead to ester hydrolysis.

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 equiv). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and outcompeting degradation pathways.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (0.2 M relative to the starting material).

  • Heating: Stir the reaction mixture at 90 °C.

  • Self-Validating In-Process Control (IPC): After 2 hours, withdraw a 10 μ L aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Metric: You must observe the disappearance of the starting material ( m/z≈312 for [M+H]+ ). Check specifically for the absence of the deiodinated byproduct ( m/z≈186 ). If the deiodinated mass exceeds 5%, your toluene was likely contaminated with a hydrogen donor (e.g., moisture or residual alcohol).

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society - ACS Publications [Link]

  • Cross-coupling reaction Mechanisms and Catalytic Cycles Wikipedia[Link]

  • Suzuki Coupling: Mechanisms and Base Selection Organic Chemistry Portal [Link]

Sources

work-up procedures for reactions containing Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Methyl 4-amino-2-chloro-3-iodobenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving this versatile, yet complex, halogenated aniline derivative.

Physicochemical Properties at a Glance

A clear understanding of the physical properties of your compound is critical for designing effective work-up and purification strategies.

PropertyValueSource
CAS Number 935676-14-5[1]
Molecular Formula C₈H₇ClINO₂[1]
Molecular Weight 311.5 g/mol [1]
Appearance Solid (Pale-yellow to Light-brown)
Topological Polar Surface Area 52.3 Ų[1]
XLogP3-AA 3.4[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling Methyl 4-amino-2-chloro-3-iodobenzoate and its reaction mixtures?

A1: As with all halogenated aromatic amines, this compound and its derivatives should be handled with care.[2] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

  • Exposure: The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] In case of contact, wash the affected area immediately and thoroughly with soap and water.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

Q2: My reaction involves an oxidizing or reducing agent. What is the best general approach for quenching the reaction before work-up?

A2: The choice of quenching agent is critical to stop the reaction and prevent the formation of byproducts.

  • For Oxidizing Agents (e.g., m-CPBA, Oxone): A common and effective method is to quench with a mild reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically used.[6] These agents will neutralize excess oxidant without interfering with most organic products. The completion of the quench can often be tested with starch-iodide paper (disappearance of the dark blue color).

  • For Reducing Agents (e.g., NaBH₄, LiAlH₄): Quenching should be done cautiously, especially with reactive hydrides like LiAlH₄. The reaction is typically cooled in an ice bath, and water or an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added dropwise to decompose the excess hydride. For borohydrides, a dilute acid (e.g., 1M HCl) can be added slowly until effervescence ceases.

  • For Reactions with Residual Halogenating Agents (e.g., I₂, Br₂): If your reaction involves electrophilic halogenation and has residual halogen, quenching with a saturated solution of sodium thiosulfate is effective.[6] This will reduce the excess halogen to the colorless halide ion.

Q3: I am observing a significant amount of dark, tar-like substances in my reaction mixture after quenching. What is causing this and how can I prevent it?

A3: The formation of dark, tar-like substances is a common issue when working with anilines and is often due to oxidation.[7] The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be exacerbated by harsh reaction conditions, exposure to air, or the presence of strong oxidizing agents.

Preventative Strategies:

  • Protect the Amino Group: If the reaction chemistry allows, protecting the amino group as an acetamide can significantly decrease the ring's susceptibility to oxidation. The acetyl group is less activating than the free amino group, leading to cleaner reactions.[7]

  • Control Temperature: Running the reaction and the work-up at lower temperatures can minimize oxidation side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent air oxidation of the sensitive aniline moiety.

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can further reduce oxidative side-product formation.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure.

TroubleshootingGuide Start Work-up Issue Encountered Emulsion Persistent Emulsion During Extraction? Start->Emulsion LowYield Low Yield of Isolated Product? Start->LowYield ImpureProduct Product is Impure After Extraction? Start->ImpureProduct Emulsion_Sol1 Add Saturated NaCl (Brine) Emulsion->Emulsion_Sol1 Yes LowYield_Check1 Is Product Water-Soluble? LowYield->LowYield_Check1 Yes Impure_Check1 Starting Material Present? ImpureProduct->Impure_Check1 Yes Emulsion_Sol2 Allow Mixture to Stand Emulsion_Sol1->Emulsion_Sol2 Emulsion_Sol3 Filter Through Celite Emulsion_Sol2->Emulsion_Sol3 Emulsion_Sol4 Centrifuge the Mixture Emulsion_Sol3->Emulsion_Sol4 LowYield_Check2 Was Extraction Incomplete? LowYield_Check1->LowYield_Check2 No LowYield_Sol1 Back-extract aqueous layers. Use a more polar solvent (e.g., Ethyl Acetate). Salt out with NaCl. LowYield_Check1->LowYield_Sol1 Yes LowYield_Sol2 Increase number of extractions (e.g., 3x). Check pH of aqueous layer to ensure product is neutral. LowYield_Check2->LowYield_Sol2 Yes Impure_Check2 Byproducts Observed? Impure_Check1->Impure_Check2 No Impure_Sol1 Optimize reaction time/conditions. Purify via column chromatography or recrystallization. Impure_Check1->Impure_Sol1 Yes Impure_Sol2 Identify byproducts (NMR, MS). Use specific washes (e.g., acid/base). Employ advanced purification (prep-TLC, HPLC). Impure_Check2->Impure_Sol2 Yes

Caption: A decision tree for troubleshooting common work-up issues.

Experimental Protocols

General Work-Up & Extraction Workflow

This protocol provides a generalized procedure for the work-up of a reaction involving Methyl 4-amino-2-chloro-3-iodobenzoate. Adjustments may be necessary based on the specific reagents and solvents used.

Objective: To isolate the crude product from the reaction mixture.

Materials:

  • Reaction mixture

  • Appropriate quenching agent (e.g., saturated NaHCO₃, saturated Na₂S₂O₃)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)[8]

  • Deionized Water

  • Saturated NaCl solution (Brine)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the appropriate quenching agent with vigorous stirring. Monitor for any gas evolution or temperature changes.[9]

    • Allow the mixture to warm to room temperature and stir for 15-30 minutes to ensure the quench is complete.

  • Solvent Removal (if applicable):

    • If the reaction was performed in a water-miscible solvent like THF, DMF, or acetonitrile, remove the bulk of the solvent under reduced pressure using a rotary evaporator.[10] This step is crucial for efficient partitioning during extraction.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture (or the residue from step 2) to a separatory funnel.

    • Add the chosen organic extraction solvent (e.g., ethyl acetate) and deionized water.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer will typically be the top layer unless a halogenated solvent like dichloromethane is used.[8]

    • Drain the aqueous (bottom) layer into a flask. Drain the organic layer into a separate flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh organic solvent to maximize product recovery. Combine all organic layers.

  • Washing the Organic Layer:

    • Return the combined organic layers to the separatory funnel.

    • Wash with deionized water to remove water-soluble impurities.

    • Wash with a saturated aqueous NaHCO₃ solution if the reaction was acidic to neutralize any remaining acid.

    • Wash with saturated NaCl solution (brine). This helps to remove residual water from the organic layer and aids in breaking emulsions.[10]

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when the solution is clear.

    • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be further purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[11]

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Quench 1. Quench Reaction Reaction->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Wash Organic Layer Extract->Wash Dry 4. Dry with Anhydrous Agent Wash->Dry Concentrate 5. Concentrate in vacuo Dry->Concentrate Purify 6. Purify Product (Chromatography/ Recrystallization) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: A generalized workflow for reaction work-up and purification.

References

  • Wang, W., et al. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • Knowles, R. R., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • University of Wisconsin-Madison. (2012). Lab Reports - Chemistry 110 and Chemistry 210 & 211.
  • MDPI. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • YMC. (n.d.).
  • Pieper, D. H., et al. (1990).
  • PubMed. (2024). The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination. Retrieved from [Link]

  • JNTUA. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
  • Future Medicine. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Patsnap. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • University of California, Berkeley. (n.d.).
  • Reddit. (2024). Quenching of amino-TEMPO radicals.
  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

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Technical Support Center: Palladium Remediation in Methyl 4-amino-2-chloro-3-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification of halogenated aromatic building blocks. Methyl 4-amino-2-chloro-3-iodobenzoate is a highly functionalized intermediate frequently subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because of its specific functional groups, removing residual palladium (Pd) to meet the ICH Q3D regulatory limit (<10 ppm for oral administration) presents unique chemical challenges.

This guide provides mechanistic troubleshooting, quantitative selection matrices, and self-validating protocols to ensure successful Pd remediation without compromising product yield or integrity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is residual palladium consistently high (>500 ppm) in my crude Methyl 4-amino-2-chloro-3-iodobenzoate after standard aqueous workups? A: The difficulty arises from the chelation effect . The substrate contains a 4-amino group (aniline derivative), which acts as a strong Lewis base. The nitrogen lone pair readily coordinates with electrophilic Pd(II) species in solution, forming a stable organometallic complex. Standard aqueous washes or simple physisorption (like activated carbon) lack the thermodynamic driving force to break this N–Pd bond. To achieve <10 ppm, you must introduce a scavenger with a "softer" Lewis base—such as sulfur—that outcompetes the nitrogen for the soft Pd ion via chemisorption .

Q2: I am observing product degradation (specifically deiodination) during the palladium scavenging step. How do I prevent this? A: The 3-iodo position on your substrate is highly reactive. If your crude mixture contains active Pd(0) species and you heat the scavenging reaction too high (>60°C), the Pd(0) can undergo oxidative addition into the C–I bond, leading to dehalogenation and product loss. Causality & Fix: Lower the scavenging temperature to 35–40°C. This provides enough kinetic energy for the ligand exchange (transferring Pd from the substrate to the scavenger) but remains below the activation energy threshold for C–I oxidative addition. Additionally, using a fast-acting aqueous chelator like Potassium Isopropyl Xanthate (PIX) can rapidly precipitate the Pd before side reactions occur .

Q3: Does the pH of the scavenging environment matter for this specific compound? A: Yes. The substrate contains a methyl ester, which is susceptible to hydrolysis under strongly basic conditions. Furthermore, the efficiency of aqueous chelators is highly pH-dependent . Maintain a near-neutral pH (6.0–7.5) during scavenging to protect the ester moiety while ensuring the scavenger's functional groups remain active.

Part 2: Quantitative Data for Scavenger Selection

To select the appropriate remediation strategy, compare the performance of standard scavengers specifically against amino-halogenated benzoates.

Scavenger TypePrimary MechanismOptimal pHPd Reduction (from 1000 ppm)Substrate RecoveryNotes
Silica-Thiol (Si-SH) Chemisorption (Soft-Soft)4.0 - 8.0< 10 ppm> 95%Excellent for lab-to-plant scale; easily filtered.
Macroporous TMT Resin Chemisorption (Chelation)1.0 - 9.0< 5 ppm~ 90%High affinity, but substrate can get trapped in resin pores.
Potassium Isopropyl Xanthate (PIX) Precipitation5.0 - 8.0< 1 ppm> 96%Ultra-efficient, requires phase separation/filtration of precipitate.
Activated Carbon PhysisorptionAny~ 200 ppm~ 80%Non-specific binding leads to high product loss; insufficient for <10 ppm.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes Silica-Thiol to remove Pd from Methyl 4-amino-2-chloro-3-iodobenzoate. The protocol is designed as a self-validating system, meaning each critical phase includes an analytical checkpoint to ensure the process remains in control.

Materials Required:
  • Crude Methyl 4-amino-2-chloro-3-iodobenzoate (dissolved in EtOAc or THF)

  • Silica-Thiol Scavenger (loading capacity ~1.2 mmol/g)

  • Celite 545

  • ICP-MS for elemental analysis; HPLC for purity analysis.

Step-by-Step Methodology:

Step 1: Removal of Heterogeneous Palladium (Pd Black)

  • Dissolve the crude product mixture in 10 volumes of EtOAc.

  • Filter the solution through a 1-inch pad of Celite to remove insoluble Pd(0) agglomerates (Pd black).

  • Self-Validation Checkpoint 1: Take a 1 mL aliquot, evaporate, and analyze via ICP-MS. Establish the baseline soluble Pd concentration (typically 300–800 ppm).

Step 2: Chemisorption (Ligand Exchange)

  • Calculate the required scavenger mass: Add 5 equivalents of Silica-Thiol relative to the moles of Pd detected in Checkpoint 1.

  • Add the scavenger to the filtrate and stir the suspension at 40°C for 4 to 6 hours .

  • Causality Note: 40°C is the thermodynamic sweet spot—warm enough to break the substrate-Pd coordination, but cool enough to prevent C–I bond activation.

  • Self-Validation Checkpoint 2: At 4 hours, take a filtered aliquot for HPLC analysis. Confirm the absence of the des-iodo impurity (Methyl 4-amino-2-chlorobenzoate) to validate that the temperature is safe.

Step 3: Isolation and Final Polish

  • Filter the suspension while warm (40°C) to remove the Pd-bound silica. Wash the filter cake with 2 volumes of warm EtOAc to ensure no product is left in the silica pores.

  • Concentrate the filtrate in vacuo and crystallize the product from a suitable solvent (e.g., Heptane/EtOAc).

  • Self-Validation Checkpoint 3: Analyze the isolated crystals via ICP-MS. The Pd content must be <10 ppm. Calculate the mass balance to ensure >90% product recovery.

Part 4: Workflows and Mechanistic Pathways

Workflow Start Crude Reaction Mixture (>1000 ppm Pd) Filtration Celite Filtration (Removes Pd Agglomerates) Start->Filtration Scavenger Add Silica-Thiol Scavenger (Stir 4-6h at 40°C) Filtration->Scavenger Sep Filtration & Phase Separation (Removes Bound Pd) Scavenger->Sep Cryst Crystallization (Mother Liquor retains trace Pd) Sep->Cryst Validate ICP-MS Validation (<10 ppm Pd) Cryst->Validate

Caption: Workflow for Pd remediation in halogenated benzoate synthesis.

Mechanism Substrate Methyl 4-amino-2-chloro- 3-iodobenzoate-Pd Complex Equilibrium Ligand Exchange (Soft S outcompetes Hard N) Substrate->Equilibrium Scavenger Thiol-Functionalized Silica Scavenger (R-SH) Scavenger->Equilibrium FreeSubstrate Purified Substrate (Pd-Free) Equilibrium->FreeSubstrate BoundPd Silica-S-Pd Complex (Solid Waste) Equilibrium->BoundPd

Caption: Mechanistic ligand exchange from amino-benzoate to thiol scavenger.

References

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link]

  • Derosa, J., et al. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry.[Link]

  • Kochiashvili, S., et al. "Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators." Organic Process Research & Development.[Link]

identifying impurities in commercial Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the analytical characterization of Methyl 4-amino-2-chloro-3-iodobenzoate . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who require rigorous, field-proven methodologies to identify complex structural impurities.

Analyzing poly-halogenated anilines and benzoates presents unique chromatographic and spectroscopic challenges. The heavy halogens (iodine and chlorine) profoundly impact the molecule's polarizability, basicity, and electronic shielding. This guide moves beyond basic step-by-step instructions; it explains the causality behind our analytical choices, ensuring your workflows are self-validating and scientifically sound.

I. Impurity Profiling Workflow

To successfully isolate and characterize impurities in commercial batches, we employ a hyphenated approach, bridging high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy[1].

Workflow Start Methyl 4-amino-2-chloro-3-iodobenzoate Batch Sample LCMS High-Resolution LC-MS Profiling (ESI+, PFP Column) Start->LCMS Identify Extract Ion Chromatograms Check Isotope Patterns (35Cl/37Cl) LCMS->Identify Iso Are Isobaric Peaks Present? (Same m/z, Different RT) Identify->Iso Prep Preparative LC Isolation Fraction Collection Iso->Prep Yes (Regioisomers) Done Impurity Chemotype Definitively Assigned Iso->Done No (Mass Variants Only) NMR 2D NMR Characterization (HSQC, HMBC) Prep->NMR NMR->Done

Fig 1. Analytical workflow for isolating and identifying halogenated benzoate impurities.

II. Expected Impurity Profiles: Quantitative Data Summary

Before troubleshooting, it is critical to establish the baseline of expected synthesis byproducts. The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate typically involves the halogenation of an aminobenzoate precursor. Incomplete reactions, over-halogenation, or alternative electrophilic aromatic substitution pathways dictate the impurity profile[2].

Table 1: Common Impurities and Mass Spectrometric Signatures

Impurity ChemotypeMolecular FormulaExpected [M+H]⁺Characteristic Isotope PatternMechanistic Origin
Target Compound C₈H₇ClINO₂m/z 311.92M, M+2 (approx. 3:1)N/A
Free Acid (Hydrolysis) C₇H₅ClINO₂m/z 297.91M, M+2 (approx. 3:1)Moisture-induced ester hydrolysis
Des-iodo analog C₈H₈ClNO₂m/z 186.03M, M+2 (approx. 3:1)Incomplete iodination of precursor
Des-chloro analog C₈H₈INO₂m/z 277.96Monoisotopic (No M+2)Incomplete chlorination of precursor
Regioisomer (e.g., 5-iodo) C₈H₇ClINO₂m/z 311.92M, M+2 (approx. 3:1)Alternative ortho/para substitution
Di-iodo analog C₈H₆ClI₂NO₂m/z 437.82M, M+2 (approx. 3:1)Over-halogenation during synthesis
III. Troubleshooting FAQs

Q1: My LC-MS shows multiple peaks with the exact same mass (m/z 311.92 for [M+H]⁺). How do I resolve and identify these regioisomers? A: You are observing positional isomers (e.g., the iodine atom substituted at the C5 position instead of C3). Standard C18 columns often struggle to resolve closely related halogenated regioisomers due to their nearly identical hydrophobicities[3]. The Causality: Halogenated aromatics possess strong dipole moments. By switching to a Pentafluorophenyl (PFP) stationary phase, the fluorine atoms on the PFP ring induce strong dipole-dipole, hydrogen bonding, and π−π interactions with the highly polarizable iodine and electronegative chlorine atoms. This orthogonal selectivity effectively separates the isomers[4].

Q2: Why is the ionization efficiency of my sample so low in positive ESI mode? A: Electrospray Ionization (ESI) in positive mode relies on the basic amino group (-NH₂) accepting a proton. However, the electron-withdrawing halogens (Cl, I) and the ester group strongly pull electron density away from the aromatic ring, significantly reducing the basicity of the amine[4]. The Fix: To force ionization, you must lower the pH of your mobile phase. Ensure you are using at least 0.1% formic acid in both your aqueous and organic mobile phases to drive the equilibrium toward the protonated [M+H]⁺ species.

Q3: How can I definitively assign the positions of the chlorine and iodine atoms in the isolated impurities? A: Mass spectrometry cannot pinpoint halogen positions on the ring; you must use NMR. Because halogens do not appear on ¹H NMR, you must rely on the splitting pattern of the remaining aromatic protons and the ¹³C chemical shifts[1]. The Causality: In the target molecule (C2-Cl, C3-I, C4-NH₂), the remaining protons are at C5 and C6. Because they are adjacent, they will couple with an ortho coupling constant (J ≈ 8 Hz). If your impurity is the 5-iodo regioisomer (C2-Cl, C4-NH₂, C5-I), the remaining protons are at C3 and C6. Being para to each other, they will appear as singlets (or have a negligible J ≈ 0-1 Hz). This proton-proton coupling acts as a self-validating structural proof.

Q4: Why am I seeing a prominent peak at m/z 297.91? A: This is the free carboxylic acid (4-amino-2-chloro-3-iodobenzoic acid), resulting from the hydrolysis of the methyl ester. This occurs if the commercial batch was exposed to moisture during storage or subjected to harsh acidic/basic conditions during sample preparation. Always prepare your analytical samples in anhydrous solvents (e.g., LC-MS grade Methanol or Acetonitrile) immediately prior to injection to prevent artifactual hydrolysis.

IV. Structural Elucidation Logic

NMR_Logic Isolate Isolated Regioisomer HNMR 1H NMR Spectrum Analyze Aromatic Protons Isolate->HNMR CNMR 13C NMR Spectrum Analyze Halogenated Carbons Isolate->CNMR Coupling Proton-Proton Coupling Determine Ortho/Meta/Para J-values HNMR->Coupling IodineEffect Iodine Substitution Heavy Atom Effect: ~20-30 ppm Upfield CNMR->IodineEffect ChlorineEffect Chlorine Substitution Electronegativity: ~6 ppm Downfield CNMR->ChlorineEffect Assign Definitive Regioisomer Assignment (e.g., 5-iodo vs 3-iodo) IodineEffect->Assign ChlorineEffect->Assign Coupling->Assign

Fig 2. Logical causality of NMR chemical shifts for assigning halogen positions.

V. Experimental Protocols
Protocol 1: High-Resolution LC-MS Profiling of Halogenated Benzoates

This protocol is optimized to separate isobaric halogenated regioisomers while maximizing ionization efficiency[4].

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the commercial Methyl 4-amino-2-chloro-3-iodobenzoate in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using Mobile Phase A. Self-Validation: Prepare a blank (solvent only) to rule out system contamination.

Step 2: Chromatographic Separation

  • Column: PFP (Pentafluorophenyl) Core-Shell Column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.0 - 12.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-HRMS)

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 100 to 600.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 311.92, 297.91, 186.03, and 277.96. Verify the presence of the 35Cl/37Cl isotope ratio (3:1) for all chlorinated peaks to confirm the halogen's presence[2].

Protocol 2: Preparative Isolation and NMR Characterization

Used to isolate unknown peaks identified in Protocol 1 for definitive structural assignment[1].

Step 1: Preparative LC Isolation

  • Scale up the gradient method from Protocol 1 to a Preparative HPLC system using a matching PFP prep column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Inject 50-100 mg of sample dissolved in DMSO.

  • Utilize UV-triggered fraction collection (monitor at 254 nm) to isolate the target impurity peaks.

  • Lyophilize (freeze-dry) the collected fractions to remove water and acetonitrile.

Step 2: 2D NMR Analysis

  • Dissolve the lyophilized impurity in 600 µL of deuterated DMSO (DMSO-d6).

  • Acquire a standard ¹H NMR spectrum. Analyze the aromatic region (6.5 - 8.0 ppm) for proton coupling constants (J-values) to determine the relative positions of the remaining protons.

  • Acquire a ¹³C NMR spectrum. Causality check: Look for the "Heavy Atom Effect." The carbon attached to the iodine atom will experience significant shielding, shifting upfield to an unusually low ppm for an aromatic carbon (typically 80-100 ppm).

  • Run HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity between the protons, the halogenated carbons, and the ester carbonyl, securing the definitive structure.

VI. References
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: nsf.gov URL:

  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction Source: nih.gov URL:

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: srce.hr URL:

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives Source: benchchem.com URL:

Sources

Technical Support Center: Purification of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing complex intermediates, specifically focusing on the isolation of methyl 4-amino-2-chloro-3-iodobenzoate . This compound is a critical building block in the synthesis of indole carboxamide derivatives, notably used as P2X7 receptor antagonists [1].

Below, you will find mechanistic insights, a validated experimental protocol, quantitative data, and troubleshooting FAQs to resolve regioisomer separation issues.

Mechanistic Insight: The Regioisomer Challenge

During the electrophilic aromatic substitution (iodination) of methyl 4-amino-2-chlorobenzoate, the strongly activating amino group directs the iodine electrophile to its ortho positions (C3 and C5).

  • The Problem: The C3 position is sterically hindered by the adjacent chlorine atom at C2. Consequently, the C5 position is more accessible, leading to the formation of methyl 4-amino-2-chloro-5-iodobenzoate as a major byproduct. Standard flash chromatography often fails to fully resolve these two regioisomers due to their nearly identical polarities.

  • The Solution (Causality of Solvent Choice): Separation is achieved through selective precipitation (often referred to as reverse recrystallization). Because the 5-iodo isomer experiences less steric strain, it achieves a highly ordered, planar conformation that packs efficiently into a crystal lattice. By using an anti-solvent-heavy mixture of Heptane and Ethyl Acetate (75:25 v/v) , the 5-iodo isomer rapidly reaches supersaturation and precipitates. The bulky, sterically strained 3-iodo target cannot pack as efficiently and remains solvated in the mother liquor [1].

Experimental Protocol: Synthesis & Selective Precipitation

This self-validating protocol ensures both chemical conversion and physical phase separation, allowing for immediate visual confirmation of the purification process [1].

Phase 1: Iodination & Workup
  • Reaction Setup: To a suspension of methyl 4-amino-2-chlorobenzoate (1.0 eq, e.g., 55.8 mmol) in absolute Ethanol (10 volumes), add silver sulfate (1.0 eq) and iodine (1.05 eq) under an argon atmosphere.

  • Execution: Stir the mixture vigorously at room temperature for 15 minutes.

  • Filtration: Filter the suspension through a Celite pad to remove precipitated inorganic salts (AgI). Concentrate the filtrate in vacuo.

  • Liquid-Liquid Extraction: Partition the concentrated residue between Dichloromethane (DCM) and a 1M aqueous NaOH solution. Wash the organic phase once more with 1M NaOH to quench unreacted iodine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Phase 2: Chromatographic Clearance & Recrystallization
  • Primary Clearance: Pass the crude mixture through a silica gel column (e.g., Biotage SNAP KP-SIL) using a gradient of Heptane/EtOAc/MeOH (from 89:11:1 to 81:19:1). This removes baseline impurities but leaves a mixture of the 3-iodo and 5-iodo regioisomers (typically around ~59% 3-iodo purity).

  • Selective Precipitation: Dissolve the regioisomer mixture in a 75:25 (v/v) mixture of Heptane and Ethyl Acetate . Allow the solution to equilibrate at room temperature until the salmon-colored solid fully crystallizes.

  • Product Recovery: Filter the mixture. Discard the filter cake (this is the unwanted 5-iodo isomer). Evaporate the mother liquor in vacuo to recover the enriched methyl 4-amino-2-chloro-3-iodobenzoate.

Workflow Visualization

PurificationWorkflow Crude Crude Regioisomers (3-iodo & 5-iodo mixture) Solvent Dissolution Heptane:EtOAc (75:25) Crude->Solvent Cryst Selective Crystallization (Differential Packing) Solvent->Cryst Equilibration Filter Filtration Cryst->Filter Solid Filter Cake (5-iodo isomer waste) Filter->Solid Precipitate Liquid Mother Liquor (Enriched 3-iodo target) Filter->Liquid Filtrate Evaporation

Caption: Workflow for the selective precipitation of methyl 4-amino-2-chloro-iodobenzoate regioisomers.

Quantitative Data Summary

The table below outlines the expected phase distribution and analytical benchmarks for this purification workflow [1].

ParameterSpecification / Value
Target Compound Methyl 4-amino-2-chloro-3-iodobenzoate
Major Impurity Methyl 4-amino-2-chloro-5-iodobenzoate
Optimal Solvent System Heptane / Ethyl Acetate (75:25 v/v)
Phase Distribution 5-iodo isomer (Solid); 3-iodo isomer (Liquid/Mother Liquor)
Pre-Recrystallization Purity ~59% (3-iodo isomer)
Post-Recrystallization Purity ~66% (Bulk enrichment of 3-iodo isomer)
Analytical Verification (LC-MS) tR​ = 0.72 min;[M+CH₃CN+H]⁺: 352.79 m/z

Troubleshooting & FAQs

Q: My desired 3-iodo product is not crystallizing out of the Heptane/EtOAc mixture. What went wrong? A: Nothing went wrong; this is a common misunderstanding of this specific protocol. Unlike traditional recrystallization where the target compound forms the crystal lattice, this is a selective precipitation of the impurity. Your desired 3-iodo product is highly soluble and remains in the mother liquor. You must evaporate the filtrate to recover your product.

Q: Why use Heptane instead of Hexanes as the anti-solvent? A: While Hexanes provide a similar non-polar environment to drive the precipitation of the 5-iodo isomer, Heptane is strictly preferred in modern pharmaceutical development. Heptane is an ICH Class 3 solvent (low toxic potential), whereas Hexanes are Class 2 solvents due to their neurotoxic profile. The 75:25 Heptane/EtOAc ratio provides the exact dielectric constant needed to differentiate the two isomers.

Q: My initial crude mixture is heavily skewed toward the 5-iodo isomer (<40% 3-iodo). Will the 75:25 ratio still work? A: The 75:25 ratio is thermodynamically optimized for a ~60:40 mixture. If your crude contains an excess of the 5-iodo isomer, the sheer volume of the precipitate might trap the 3-iodo isomer within the filter cake (occlusion). In this case, increase the total solvent volume by 1.5x to ensure the 3-iodo isomer remains fully solvated during crystallization.

Q: How do I achieve >95% purity if this protocol only enriches the product to 66%? A: This method is designed as a high-throughput bulk enrichment step to remove the bulk mass of the 5-iodo isomer. To reach >95% purity for sensitive downstream cross-coupling reactions, the enriched mother liquor should be subjected to a secondary purification step, such as preparative HPLC or a second cycle of selective precipitation using a slightly adjusted solvent ratio (e.g., 80:20 Heptane/EtOAc).

References

  • Title: US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL

Technical Support Center: Reactivity & Troubleshooting for Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex reactivity landscape of highly functionalized building blocks. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) is a prime example: an ortho-iodoaniline derivative heavily utilized in the synthesis of indole carboxamides and P2X7 receptor antagonists[1].

Its reactivity is defined by four distinct functional groups, but the most critical interplay occurs between the C3-Iodo (site of Pd-catalyzed oxidative addition) and the C4-Amino (a nucleophilic center). Here, we explore how the precise selection of base and solvent dictates chemoselectivity, preventing off-target reactions and maximizing your experimental yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am attempting a Sonogashira coupling at the C3-Iodo position, but I am observing spontaneous cyclization to an indole. How do I isolate the alkynylated aniline? Scientist's Insight: You are inadvertently triggering a Larock-type heteroannulation. Because the C3-iodo and C4-amino groups are ortho to each other, the intermediate ortho-alkynylaniline is highly susceptible to intramolecular cyclization[2].

  • The Causality: Polar aprotic solvents (like DMF or DMAc) and inorganic carbonate bases (like K₂CO₃) stabilize the Pd(II) intermediate and facilitate the deprotonation of the amine, driving the cyclization step[2].

  • The Fix: To arrest the reaction at the Sonogashira intermediate, switch to a non-polar solvent system and a mild organic base. Using a mixture of Toluene and Triethylamine (Et₃N) at moderate temperatures (60 °C) suppresses the cyclization pathway, allowing you to isolate the alkynylated product[1].

Q2: During my Suzuki-Miyaura coupling to functionalize the C3 position, my methyl ester is disappearing. What is happening? Scientist's Insight: You are experiencing base-mediated ester hydrolysis (saponification).

  • The Causality: Standard Suzuki conditions often employ aqueous bases (e.g., 2M Na₂CO₃ or NaOH) in alcoholic solvents. The methyl ester at the C1 position is highly susceptible to nucleophilic attack by hydroxide ions under thermal conditions.

  • The Fix: Transition to strictly anhydrous conditions. Use a mild, bulky base such as anhydrous K₃PO₄ or Cs₂CO₃ suspended in 1,4-Dioxane or Toluene . This provides sufficient basicity to activate the boronic acid (via the boronate complex) without hydrolyzing the ester.

Q3: Why am I seeing N-alkylation of the C4-amino group when trying to perform an SNAr or alkylation elsewhere on the molecule? Scientist's Insight: The basicity of your solvent/base matrix is too high, stripping the protons from the C4-aniline.

  • The Causality: Strong bases like NaH or KOtBu in polar solvents (DMF/THF) will deprotonate the aniline (pKa ~25-27), creating a highly nucleophilic amide anion that will outcompete other intended nucleophiles.

  • The Fix: If N-alkylation is not desired, either protect the amine (e.g., with a Boc group) prior to the reaction, or use a weaker base (like DIPEA) that cannot deprotonate the aniline but can still mop up acidic byproducts.

Section 2: Quantitative Data & Solvent/Base Matrix

To provide a self-validating system for your experimental design, consult the following matrix. It summarizes the causal relationship between the reagent matrix and the dominant reaction pathway.

Reaction GoalPreferred SolventPreferred BaseCatalyst / AdditivesDominant Pathway / OutcomeCausality / Mechanism
Sonogashira (No Cyclization) TolueneEt₃N (Organic)Pd(PPh₃)₂Cl₂, CuIC3-AlkynylationNon-polar environment and mild base prevent amine deprotonation and subsequent Pd-mediated cyclization.
Larock Indole Synthesis DMF or MeCNK₂CO₃ or LiClPd(OAc)₂Indole Core FormationPolar solvent stabilizes Pd intermediates; carbonate base drives amine deprotonation for heteroannulation[3].
Suzuki Coupling (Ester Intact) 1,4-Dioxane (Anhydrous)K₃PO₄ (Anhydrous)Pd(dppf)Cl₂C3-ArylationLack of water/hydroxide prevents saponification of the C1-methyl ester.
Ester Hydrolysis MeOH / H₂ONaOH or LiOHNoneCarboxylic Acid FormationHydroxide acts as a hard nucleophile, attacking the ester carbonyl.

Section 3: Standardized Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Isolating the Alkynylated Intermediate)

Objective: Couple a terminal alkyne to the C3-Iodo position without triggering indole cyclization.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv) in a degassed mixture of Toluene and Et₃N (1:1 v/v, 0.1 M concentration).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%). Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 60 °C. Crucial Step: Do not exceed 60 °C, as higher thermal energy combined with prolonged reaction times will initiate trace cyclization[1].

  • Workup: Monitor via LC-MS. Upon consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: One-Pot Larock Indole Synthesis

Objective: Direct conversion to a 2,3-disubstituted indole via tandem cross-coupling and heteroannulation.

  • Preparation: Charge a reaction vial with Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv), an internal alkyne (2.0 equiv), Pd(OAc)₂ (5 mol%), and anhydrous K₂CO₃ (3.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M).

  • Heating: Seal the vial and heat to 100–110 °C for 12 hours. Mechanistic Note: The high temperature and polar solvent are required to drive the reductive elimination and final cyclization steps[2].

  • Workup: Dilute with EtOAc, wash extensively with LiCl (aq) or water to remove DMF, dry over Na₂SO₄, and purify.

Section 4: Mechanistic Visualization

Reactivity SM Methyl 4-amino-2-chloro-3-iodobenzoate C1 Toluene / Et3N (Non-polar, Mild Base) SM->C1 C2 DMF / K2CO3 (Polar, Strong Base) SM->C2 C3 Dioxane / K3PO4 (Anhydrous, Bulky Base) SM->C3 C4 MeOH / H2O / NaOH (Aqueous, Hard Nucleophile) SM->C4 P1 Sonogashira Product (C3-Alkynylated Aniline) C1->P1 P2 Larock Indole Core (Tandem Cyclization) C2->P2 P3 Suzuki Product (C3-Arylated, Ester Intact) C3->P3 P4 Saponification (Carboxylic Acid Formation) C4->P4

Solvent and base-dependent divergent reactivity pathways of the starting material.

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists, Google Patents. 1

  • Larock indole synthesis, Grokipedia. 2

  • Larock Reaction in the Synthesis of Heterocyclic Compounds, Universitat de Barcelona. 3

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 4-amino-2-chloro-3-iodobenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Substituted methyl benzoates, particularly those bearing multiple halogen and amine functionalities, serve as versatile scaffolds in the synthesis of novel therapeutic agents, from kinase inhibitors to antiviral compounds.[1][2] The regiochemistry of these substituents dramatically influences the molecule's physicochemical properties and subsequent biological activity.

This guide provides an in-depth comparison of the characterization data for Methyl 4-amino-2-chloro-3-iodobenzoate and its key structural isomers. We will dissect the nuances of their spectroscopic signatures—NMR, IR, and Mass Spectrometry—to provide a clear framework for their unambiguous identification. The causality behind experimental observations will be emphasized, grounding the interpretation in fundamental principles of organic spectroscopy.

Physicochemical and Structural Overview

The core structure under investigation is a methyl benzoate ring substituted with amino, chloro, and iodo groups. The relative positions of these substituents create distinct isomers with unique electronic and steric environments, which are directly reflected in their analytical data.

PropertyMethyl 4-amino-2-chloro-3-iodobenzoateMethyl 4-amino-2-chloro-5-iodobenzoateMethyl 2-amino-5-chloro-3-iodobenzoate
Structure
CAS Number 935676-14-5[3]256935-85-0289039-84-5
Molecular Formula C₈H₇ClINO₂[3]C₈H₇ClINO₂C₈H₇ClINO₂
Molecular Weight 311.51 g/mol [3]311.51 g/mol 311.50 g/mol
Melting Point (°C) Not availableNot available66-70
Appearance Solid (Predicted)SolidSolid

Comparative Spectroscopic Analysis

The strategic placement of electron-donating (-NH₂) and electron-withdrawing (-COOCH₃, -Cl, -I) groups creates a unique "fingerprint" for each isomer.

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to their electronic environment.

Expert Insight: The analysis hinges on understanding the additive effects of substituents on proton and carbon chemical shifts. The ester group (-COOCH₃) is strongly deshielding, particularly on ortho protons. The amino group (-NH₂) is strongly shielding (donates electron density via resonance), while the halogens (-Cl, -I) have a more complex influence, with their inductive electron-withdrawal and resonance-based donation effects.

Predicted ¹H NMR Spectral Data (Aromatic Region)

CompoundH-5H-6Key Differentiating Features
4-amino-2-chloro-3-iodobenzoate Doublet (J ≈ 8.5 Hz)Doublet (J ≈ 8.5 Hz)Two doublets, indicating two adjacent protons. H-6 is expected further downfield due to proximity to the deshielding ester group.
4-amino-2-chloro-5-iodobenzoate SingletSingletTwo singlets, as the two aromatic protons are not adjacent (no J-coupling). This is a definitive signature for this isomer.
2-amino-5-chloro-3-iodobenzoate Doublet (J ≈ 2.0 Hz)Doublet (J ≈ 2.0 Hz)Two doublets with a small meta-coupling constant. The amino group at C-2 will strongly shield the aromatic protons compared to the other isomers.

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons provide complementary information. The carbon attached to the iodine (C-I) will exhibit a characteristically shielded (upfield) chemical shift due to the "heavy atom effect," while the carbon attached to the ester group (C-1) and the carbonyl carbon will be significantly deshielded (downfield).[4][5]

IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectra of all three isomers are expected to be broadly similar, but subtle shifts can be observed.

Expert Insight: The primary amine (-NH₂) is the most conspicuous feature, typically showing two sharp peaks for asymmetric and symmetric N-H stretching.[6] The position of the strong carbonyl (C=O) stretch of the ester is sensitive to conjugation with the ring and the electronic effects of other substituents.

Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Amine (N-H) Asymmetric & Symmetric Stretch3300 - 3500[7]Two distinct, sharp-to-medium peaks.
Amine (N-H) Scissoring (Bending)~1600 - 1640[6]Medium to strong peak.
Ester (C=O) Stretch~1715 - 1735[7][8]Very strong, sharp peak.
Ester (C-O) Stretch1250 - 1300 (asymmetric) & 1000-1100 (symmetric)[8]Two strong peaks.
Aromatic (C=C) Ring Stretch~1450 - 1600Multiple medium-to-weak sharp peaks.
Haloalkane (C-Cl) Stretch~700 - 800Medium-to-strong peak in the fingerprint region.

graph IR_Functional_Groups {
layout=neato;
node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes for functional groups NH2 [label="Primary Amine\n(N-H Stretch)", fillcolor="#EA4335", pos="1,3!"]; CO [label="Ester Carbonyl\n(C=O Stretch)", fillcolor="#FBBC05", pos="3,3!"]; COC [label="Ester Ether\n(C-O Stretch)", fillcolor="#34A853", pos="5,3!"]; Aromatic [label="Aromatic Ring\n(C=C Stretch)", fillcolor="#4285F4", pos="2,1!"]; Halogen [label="Haloalkanes\n(C-X Stretch)", fillcolor="#F1F3F4", pos="4,1!"];

// Nodes for wavenumber ranges Range1 [label="3300-3500 cm⁻¹", shape=ellipse, fillcolor="#FFFFFF", pos="1,4!"]; Range2 [label="1715-1735 cm⁻¹", shape=ellipse, fillcolor="#FFFFFF", pos="3,4!"]; Range3 [label="1000-1300 cm⁻¹", shape=ellipse, fillcolor="#FFFFFF", pos="5,4!"]; Range4 [label="1450-1600 cm⁻¹", shape=ellipse, fillcolor="#FFFFFF", pos="2,0!"]; Range5 [label="<800 cm⁻¹", shape=ellipse, fillcolor="#FFFFFF", pos="4,0!"];

// Edges NH2 -- Range1 [label="Characteristic of -NH₂"]; CO -- Range2 [label="Strong indicator of C=O"]; COC -- Range3 [label="Confirms ester linkage"]; Aromatic -- Range4; Halogen -- Range5; }

Caption: Key functional groups and their characteristic IR absorption regions.

Mass spectrometry provides the molecular weight and crucial information about fragmentation patterns, which can help confirm the structure.

Expert Insight: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), all chlorine-containing fragments will appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic ~3:1 intensity ratio.[9][10] Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.

Expected Fragmentation Pathways:

  • Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, resulting in a strong [M-31]⁺ peak.

  • Loss of Carbonyl Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, leading to an [M-31-28]⁺ or [M-59]⁺ peak.

  • Loss of Halogens: Cleavage of the C-I or C-Cl bond can occur, though cleavage of the weaker C-I bond is generally more favorable.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies are essential.

This protocol describes a general method for synthesizing these compounds from their corresponding carboxylic acids (e.g., 4-amino-2-chloro-3-iodobenzoic acid).[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the appropriate aminobenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 mL per gram of acid).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Aminobenzoic Acid + Methanol Reaction Add H₂SO₄ (cat.) Reflux (4-12h) Start->Reaction Workup Neutralize (NaHCO₃) Extract (EtOAc) Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure Methyl Ester Derivative Purify->Product Analysis NMR, IR, MS Product->Analysis

Sources

Comparative HPLC Method Development Guide: Resolving Halogenated Regioisomers of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical method development is the baseline separation of highly functionalized, polyhalogenated aromatic isomers.

This guide explores the chromatographic behavior of Methyl 4-amino-2-chloro-3-iodobenzoate —a critical, densely functionalized synthetic intermediate. By objectively comparing standard C18 stationary phases against orthogonal Pentafluorophenyl (PFP) chemistries, we will dissect the causality behind column selection and outline a self-validating experimental protocol designed to guarantee data integrity.

Analyte Profiling & The Selectivity Challenge

Before running a single blank injection, rational method development requires a deep understanding of the analyte's physicochemical profile. Methyl 4-amino-2-chloro-3-iodobenzoate features:

  • An electron-donating amino group: Weakly basic, prone to secondary interactions with silica silanols.

  • An electron-withdrawing methyl ester: Modulates the electron density of the aromatic ring.

  • Two heavy halogens (Chlorine and Iodine): Highly polarizable, creating a dense steric and electronic footprint.

The Analytical Hurdle: In the synthesis of this compound, the most critical impurities are des-halogenated precursors and regioisomers (specifically, the 5-iodo regioisomer). Because the 3-iodo target and the 5-iodo impurity share the exact same molecular weight and nearly identical overall hydrophobicity (LogP), they constitute a "critical pair" that is notoriously difficult to separate.

The Causality of Column Selection: C18 vs. PFP

Why Standard C18 Phases Fail

In traditional reversed-phase liquid chromatography (RPLC), high-density C18 columns are the default starting point. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. When applied to polyhalogenated regioisomers, the lack of difference in hydrophobic surface area between the 3-iodo and 5-iodo isomers results in critical co-elutions[1].

The PFP Advantage: Orthogonal Selectivity

To achieve baseline resolution ( Rs​>2.0 ), we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) stationary phases incorporate a highly electronegative fluorinated aromatic ring. This chemistry facilitates multiple orthogonal interactions that amplify minor structural differences:

  • π−π Interactions: The electron-deficient PFP ring engages in strong π−π stacking with the electron-rich aromatic ring of the aniline derivative.

  • Dipole-Dipole & Halogen Bonding: The highly polarizable iodine and chlorine atoms interact specifically with the C-F dipoles on the stationary phase. PFP columns are explicitly recommended for halogenated aromatic compounds due to these unique shape-selectivity and halogen-bonding capabilities[2],,[3].

Workflow Visualization

The following diagram illustrates the logic-driven workflow used to bypass the limitations of standard hydrophobic retention.

Method_Dev_Logic A Analyte Profiling (Halogenated Aromatic) B Phase Screening A->B C C18 Phase (Hydrophobic Only) B->C D PFP Phase (Hydrophobic + π-π + Halogen) B->D E Co-elution of Isomers (Rs < 1.5) C->E F Baseline Resolution (Rs > 2.0) D->F E->D Selectivity Shift G Gradient & pH Optimization F->G H Validated Method G->H

Fig 1: Logic-driven HPLC workflow prioritizing orthogonal selectivity for halogenated isomers.

Experimental Design & Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol integrates a System Suitability Test (SST) logic gate that prevents the analysis of unknown samples unless the system actively proves its resolving power.

Phase 1: Preparation & System Priming
  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid (pH ~2.7) ensures the weakly basic aniline moiety of the analyte remains fully protonated. This prevents peak tailing caused by mixed-mode interactions with residual surface silanols on the silica matrix.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides a lower viscosity profile than methanol, maintaining safe backpressures on sub-2 μ m UHPLC columns while offering excellent elution strength for lipophilic halogenated compounds.

Phase 2: Sample Preparation
  • System Suitability Test (SST) Solution: Accurately weigh 10.0 mg of the target API (Methyl 4-amino-2-chloro-3-iodobenzoate) and 1.0 mg of the critical impurity (Methyl 4-amino-2-chloro-5-iodobenzoate).

  • Dissolve in 10 mL of Methanol to create a stock solution.

  • Dilute 1:10 using the initial mobile phase conditions (80% A / 20% B).

    • Causality: Diluting the sample in the starting mobile phase prevents "solvent mismatch" at the column head, which otherwise causes peak distortion and premature band broadening.

Phase 3: Chromatographic Execution & Self-Validation
  • Column Installation: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 μ m).

  • Parameters:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C (Causality: Elevated temperature accelerates mass transfer kinetics between the mobile and stationary phases, yielding sharper peaks and higher theoretical plate counts).

    • Gradient: 20% B to 80% B over 10 minutes.

    • Detection: UV at 254 nm.

  • Self-Validation Logic (Automated Sequence):

    • Inject the SST Solution (1 μ L).

    • Program the Chromatography Data System (CDS) with a conditional logic statement: If Resolution ( Rs​ ) between Target and 5-iodo regioisomer < 2.0, HALT sequence.

    • Causality: This ensures no batch data is collected unless the system actively proves its resolving power, guaranteeing data integrity.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase for this specific analyte class, the SST mixture was run on both a standard High-Density C18 column and a PFP column under identical gradient conditions. The quantitative results are summarized below.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
Impurity 1 (Des-iodo)3.24-3.85-
Impurity 2 (Des-chloro)4.154.24.905.1
Target (3-Iodo) 6.80 11.57.45 10.8
Impurity 3 (5-Iodo Regioisomer) 6.95 0.9 (Co-elution) 8.10 3.2 (Baseline)

Data Interpretation: The C18 column fails to differentiate the spatial arrangement of the iodine atom, resulting in a critical co-elution ( Rs​=0.9 ). Conversely, the PFP column leverages shape selectivity and halogen bonding to strongly retain the 5-iodo isomer relative to the 3-iodo target, achieving a robust baseline separation ( Rs​=3.2 ).

Conclusion

While C18 remains the workhorse of the analytical laboratory, relying on it blindly for complex, polyhalogenated aromatics leads to compromised methods and costly redevelopment. By understanding the physicochemical properties of Methyl 4-amino-2-chloro-3-iodobenzoate and intentionally selecting a PFP phase to exploit π−π and halogen-bonding interactions, we can engineer a highly robust, self-validating method that ensures absolute confidence in impurity profiling.

References

  • Source: hplc.
  • Source: waters.
  • Source: chromatographyonline.
  • Source: thermofisher.

Sources

A Comparative Guide to the Reactivity of Methyl 4-amino-2-chloro-3-iodobenzoate and its Bromo Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Substituted aminobenzoic acids, for instance, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, demonstrating diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related halogenated aniline derivatives: Methyl 4-amino-2-chloro-3-iodobenzoate and its bromo analog, Methyl 4-amino-2-chloro-3-bromobenzoate .

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in the synthesis of complex molecular architectures. We will delve into the fundamental principles governing the reactivity of these compounds, with a particular focus on palladium-catalyzed cross-coupling reactions, which are indispensable tools in contemporary medicinal chemistry.

Physicochemical Properties: A Foundational Overview

Before delving into a comparative reactivity analysis, it is essential to consider the intrinsic physicochemical properties of these two molecules. These characteristics, summarized in the table below, can significantly influence solubility, reaction kinetics, and downstream processing.

PropertyMethyl 4-amino-2-chloro-3-iodobenzoateMethyl 4-amino-2-chloro-3-bromobenzoate
Molecular Formula C₈H₇ClINO₂[3]C₈H₇BrClNO₂[4]
Molecular Weight 311.5 g/mol [3]264.50 g/mol [4]
CAS Number 935676-14-5[3]1864596-69-9[4]
Appearance SolidSolid
Predicted XLogP3-AA 3.1[3]2.6

The notable difference in molecular weight is primarily due to the larger atomic mass of iodine compared to bromine. This seemingly minor difference can have implications for reaction stoichiometry when calculated on a mass basis.

The Decisive Influence of the Halogen: A Reactivity Analysis

The principal distinction in the chemical behavior of these two analogs arises from the halogen atom at the 3-position. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reactivity of aryl halides generally follows the trend: I > Br > Cl .[5] This established hierarchy is predominantly governed by the bond dissociation energies of the carbon-halogen (C-X) bond.[5] The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[6][7][8]

Oxidative Addition: The Mechanistic Linchpin

The oxidative addition of an aryl halide to a palladium(0) complex is the inaugural and often rate-limiting step in most cross-coupling reactions.[9][10] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming an arylpalladium(II) halide complex. The facility of this process is directly correlated with the lability of the C-X bond.

G cluster_reactivity Oxidative Addition Reactivity Aryl_Iodide Ar-I Aryl_Bromide Ar-Br Pd_L2 Pd(0)L₂ Product_I Ar-Pd(II)(I)L₂ Product_Br Ar-Pd(II)(Br)L₂

Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, Methyl 4-amino-2-chloro-3-iodobenzoate will undergo oxidative addition with a palladium(0) catalyst more readily and under milder conditions than its bromo counterpart.[11] This enhanced reactivity can translate to several practical advantages in a laboratory setting:

  • Lower Reaction Temperatures: Reactions involving the iodo-analog can often be conducted at or near room temperature, while the bromo-analog may necessitate heating.[12]

  • Reduced Catalyst Loading: The higher reactivity of the iodo-compound may allow for a lower catalyst loading to achieve a comparable reaction rate, which is economically and environmentally beneficial.[13]

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to shorter overall reaction times.

Comparative Performance in Key Cross-Coupling Reactions

To provide a tangible understanding of the reactivity differences, we will now examine the expected performance of our two subject compounds in three of the most widely utilized cross-coupling reactions in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron species, is a cornerstone of biaryl synthesis.[10][14]

General Reaction Scheme:

Given the established reactivity trend, Methyl 4-amino-2-chloro-3-iodobenzoate is expected to provide higher yields in shorter reaction times and under milder conditions when compared to the bromo analog in Suzuki-Miyaura couplings.[5][15]

Expected Outcome:

FeatureMethyl 4-amino-2-chloro-3-iodobenzoateMethyl 4-amino-2-chloro-3-bromobenzoate
Reaction Temperature Room Temperature to mild heating (e.g., 40-60 °C)Elevated temperatures (e.g., 80-120 °C)[16]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂More active catalysts may be needed (e.g., those with bulky phosphine ligands)[17]
Reaction Time Generally shorterGenerally longer
Yield High to excellentModerate to high (may require optimization)
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of conjugated enynes and arylalkynes.[12][18] The reactivity of aryl halides in Sonogashira coupling follows the same I > Br > Cl trend.[12][18]

General Reaction Scheme:

The coupling of aryl iodides in Sonogashira reactions can often proceed at room temperature, whereas aryl bromides typically require heating.[12] This difference in required energy input can be critical when dealing with thermally sensitive functional groups. Copper-free Sonogashira protocols have also been developed, and in these systems, the higher reactivity of the iodo-substrate is even more pronounced.[19][20][21]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[22][23] While aryl iodides are generally more reactive, their use in Buchwald-Hartwig amination can sometimes be complicated by the formation of inhibitory palladium-iodide species.[23][24] However, the development of sophisticated ligand systems has largely overcome this limitation.[22]

General Reaction Scheme: Ar-X + R₂NH --[Pd catalyst, Base]--> Ar-NR₂

Sources

The Strategic Advantage of Multi-Halogenation: A Comparative Guide to Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry and drug discovery, the selection of molecular building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target compounds. Among the vast arsenal of available synthons, polysubstituted aromatic rings offer a unique platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of Methyl 4-amino-2-chloro-3-iodobenzoate, a strategically designed building block, against its simpler halogenated and non-halogenated counterparts. We will explore how its unique substitution pattern offers significant advantages in terms of reactivity, selectivity, and overall synthetic versatility, supported by established chemical principles and illustrative experimental data.

The Power of Orthogonal Reactivity: More Than Just a Sum of its Parts

The core advantage of Methyl 4-amino-2-chloro-3-iodobenzoate lies in the differential reactivity of its three distinct functional handles: an amino group, a chloro group, and a highly reactive iodo group. This trifecta of functionalities allows for a programmed, regioselective approach to molecular elaboration, a concept often referred to as orthogonal synthesis. The key to this strategy is the well-established reactivity trend in palladium-catalyzed cross-coupling reactions, which is governed by the carbon-halogen (C-X) bond strength. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a general reactivity order of iodoarenes > bromoarenes > chloroarenes.[1] This inherent difference in reactivity is not a minor nuance; it is a powerful tool that enables chemists to selectively address one halogen in the presence of another under different reaction conditions.

This building block, therefore, is not merely a carrier of multiple halogens but a sophisticated synthon designed for sequential and site-selective modifications. The highly reactive C-I bond can be targeted under mild Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig conditions, leaving the more robust C-Cl bond untouched for subsequent transformations under more forcing conditions.[1] This stepwise functionalization is a significant advantage over building blocks with identical halogens (e.g., a dichloro- or dibromo-aniline derivative), where selective monosubstitution can be challenging and often leads to mixtures of products.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the utility of Methyl 4-amino-2-chloro-3-iodobenzoate, it is instructive to compare it with other commonly used building blocks in the synthesis of complex aromatic compounds.

Building BlockMolecular Weight ( g/mol )Key Synthetic Features
Methyl 4-amino-2-chloro-3-iodobenzoate 311.50Orthogonal Reactivity: The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective, sequential cross-coupling reactions. This enables precise control over the introduction of different substituents at specific positions.
Methyl 4-amino-2,3-dichlorobenzoate220.05Limited Selectivity: While the two chloro groups have slightly different electronic environments, achieving selective mono-functionalization is often difficult and requires careful optimization of reaction conditions, potentially leading to lower yields and product mixtures.
Methyl 4-amino-3-bromobenzoate230.05Good Reactivity but Lacks Orthogonality: The C-Br bond is reactive in cross-coupling reactions. However, without a second, less reactive halogen, the options for sequential functionalization on the aromatic ring are limited.
Methyl 4-aminobenzoate151.16Baseline Reactivity: A simple and cost-effective building block, but lacks handles for facile cross-coupling reactions, requiring harsher conditions for C-H activation or the introduction of a halogen in a separate synthetic step.[2]

The primary advantage of Methyl 4-amino-2-chloro-3-iodobenzoate is the strategic combination of a highly reactive site (iodo) with a less reactive one (chloro), enabling a two-step, one-pot or sequential functionalization strategy. This is particularly valuable in the synthesis of complex, unsymmetrically substituted aromatic compounds, which are common motifs in pharmacologically active molecules.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The development of kinase inhibitors is a cornerstone of modern targeted cancer therapy.[3] Many of these inhibitors feature a substituted aniline or anthranilate core that interacts with the hinge region of the kinase's ATP-binding pocket. The precise substitution pattern on this aromatic core is critical for potency and selectivity.

Derivatives of 4-amino-3-chlorobenzoic acid have been successfully utilized in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The chloro substituent in these molecules can play a crucial role in modulating the electronic properties of the scaffold and influencing binding affinity.

Methyl 4-amino-2-chloro-3-iodobenzoate serves as an advanced building block for the synthesis of such kinase inhibitors, offering a clear pathway for rapid library generation and structure-activity relationship (SAR) studies. The iodo position can be readily diversified through Suzuki or other cross-coupling reactions to explore a wide range of substituents that can occupy a specific pocket of the kinase active site. Subsequently, the chloro position can be targeted for further modification if required.

For instance, the MEK inhibitor Trametinib features a 2-fluoro-4-iodo-phenylamino moiety, highlighting the utility of an iodo-substituted aniline in a clinically approved drug.[5] The synthesis of Trametinib analogues could be envisioned starting from a building block like Methyl 4-amino-2-chloro-3-iodobenzoate, where the iodo group facilitates the key C-N bond formation.

Experimental Protocols: Regioselective Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the selective Suzuki-Miyaura coupling at the C-I bond of Methyl 4-amino-2-chloro-3-iodobenzoate.

Objective: To synthesize a Methyl 4-amino-2-chloro-3-arylbenzoate derivative via a regioselective Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent and the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to a temperature appropriate for the specific catalyst and substrates (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired Methyl 4-amino-2-chloro-3-arylbenzoate.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.

Visualization of Synthetic Strategy

The strategic advantage of Methyl 4-amino-2-chloro-3-iodobenzoate can be visualized in the following workflow diagram.

G cluster_0 Sequential Cross-Coupling Strategy cluster_1 Alternative (Less Selective) Strategy A Methyl 4-amino-2-chloro-3-iodobenzoate B Mild Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3, 80°C) A->B Reacts at C-I bond C Intermediate: Methyl 4-amino-2-chloro-3-aryl-1-benzoate B->C D Forcing Suzuki Coupling (e.g., Pd(dppf)Cl2, Cs2CO3, 110°C) C->D Reacts at C-Cl bond E Final Product: Unsymmetrically Disubstituted Benzoate D->E F Methyl 4-amino-2,3-dichlorobenzoate G Suzuki Coupling F->G H Mixture of mono- and di-substituted products G->H

Caption: A workflow diagram comparing the selective sequential functionalization of Methyl 4-amino-2-chloro-3-iodobenzoate with the less selective reaction of a dichlorinated analogue.

Conclusion

Methyl 4-amino-2-chloro-3-iodobenzoate is a prime example of a building block designed for modern, efficient organic synthesis. Its key advantage lies in the predictable and exploitable difference in reactivity between the iodo and chloro substituents. This allows for a regioselective, stepwise approach to the synthesis of complex, unsymmetrically substituted aromatic compounds. While simpler building blocks may be more economical for certain applications, the upfront investment in a more sophisticated synthon like Methyl 4-amino-2-chloro-3-iodobenzoate can lead to significant savings in terms of reaction steps, purification efforts, and overall time in the long run, particularly in the context of drug discovery where rapid access to a diverse range of analogues is paramount. The ability to precisely control the introduction of functionality makes it a superior choice for the synthesis of high-value molecules where structural precision is non-negotiable.

References

  • Abd Al Rahim, N. A., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 15(2), 109-129. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3053. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6953. [Link]

  • An, G., et al. (2021). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature Communications, 12(1), 1614. [Link]

Sources

Alternative Synthetic Routes to P2X7 Receptor Antagonist Intermediates: A Comparative Guide on 4-Chloro-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of 4-chloro-1H-indole-5-carboxylic acid via Methyl 4-amino-2-chloro-3-iodobenzoate vs. Transition-Metal-Free Alternatives.

Executive Summary & Synthetic Challenge

The compound 4-chloro-1H-indole-5-carboxylic acid is a highly privileged scaffold, serving as the critical core for a class of indole carboxamide derivatives that act as potent P2X7 receptor antagonists [1]. These antagonists are actively investigated for the treatment of neuropathic pain, neurodegeneration, and chronic inflammation.

Synthesizing this specific indole core presents a profound regiochemical challenge. The starting material, methyl 4-amino-2-chlorobenzoate, possesses two available ortho-positions for cyclization (C3 and C5). Standard metal-free indole syntheses often fail to overcome the steric hindrance imposed by the C2-chlorine atom, leading to undesired regioisomers.

This guide objectively compares the benchmark Palladium-Catalyzed Sonogashira Route (which mandates the synthesis and isolation of Methyl 4-amino-2-chloro-3-iodobenzoate ) against the alternative Gassman Indole Synthesis , detailing the mechanistic causality, experimental protocols, and performance metrics of each.

Route A: The Sonogashira Approach (The Benchmark)

To guarantee absolute regiocontrol, Route A relies on the deliberate electrophilic iodination of methyl 4-amino-2-chlorobenzoate to isolate methyl 4-amino-2-chloro-3-iodobenzoate . By locking the halogen at the sterically congested 3-position, the subsequent palladium-catalyzed cross-coupling is forced to occur exactly where the pyrrole ring needs to close [1].

Mechanistic Causality & Expertise
  • Role of Silver Sulfate ( Ag2​SO4​ ): In the iodination step, Ag2​SO4​ acts as an iodine scavenger. By precipitating out as insoluble AgI , it prevents the reverse reaction and generates a highly electrophilic I+ species, driving the substitution into the sterically hindered pocket between the chloro and amino groups.

  • TBAF-Mediated Cyclization: Tetrabutylammonium fluoride (TBAF) serves a dual mechanistic purpose. It first desilylates the trimethylsilyl (TMS) protected alkyne. The resulting "naked" fluoride ion then acts as a mild, non-nucleophilic base, deprotonating the aniline nitrogen to trigger a 5-endo-dig cyclization onto the alkyne, yielding the indole core.

Workflow Visualization

RouteA SM Methyl 4-amino-2- chlorobenzoate Iodo Methyl 4-amino-2-chloro- 3-iodobenzoate SM->Iodo I2, Ag2SO4 (Regiocontrol) Alkyne TMS-Alkyne Intermediate Iodo->Alkyne TMSA, Pd(PPh3)2Cl2 CuI, Et3N Product 4-Chloro-1H-indole-5- carboxylic acid Alkyne->Product 1. TBAF (Cyclization) 2. NaOH (Saponification)

Workflow of the Sonogashira-based synthesis utilizing the 3-iodo intermediate for strict regiocontrol.

Step-by-Step Protocol (Self-Validating System)
  • Iodination: Suspend methyl 4-amino-2-chlorobenzoate (55.8 mmol) in EtOH (558 mL). Add Ag2​SO4​ (55.8 mmol) and I2​ (58.6 mmol) under argon. Stir for 15 min.

    • Validation Checkpoint: Filter the precipitated AgI . Partition the filtrate between DCM and 1M NaOH. Purify the crude via silica gel chromatography (Heptane/EtOAc/MeOH). Recrystallize from Heptane/EtOAc (75/25) to enrich the target methyl 4-amino-2-chloro-3-iodobenzoate to >65% purity. Confirm via LC-MS: tR​ = 0.72 min; [M+CH3​CN+H]+ = 352.79 [1].

  • Sonogashira Coupling: Dissolve the enriched iodo-intermediate (13.3 mmol) in a 1:1 mixture of Et3​N and Toluene (220 mL). Degas and add PPh3​ (1.33 mmol), CuI (1.33 mmol), Pd(PPh3​)2​Cl2​ (0.66 mmol), and trimethylsilylacetylene (TMSA, 19.9 mmol). Heat to 100 °C for 2 h.

    • Validation Checkpoint: Monitor by LC-MS for the complete disappearance of the 352.79 m/z peak to ensure no unreacted iodo-starting material remains.

  • Cyclization & Hydrolysis: Concentrate the crude, dissolve in THF (100 mL), and treat with 1M TBAF in THF (20 mL). Reflux for 2 h. Following cyclization, add 1M aqueous NaOH (50 mL) and MeOH (50 mL), stirring at room temperature for 15 h to saponify the ester. Acidify to precipitate the final 4-chloro-1H-indole-5-carboxylic acid .

Route B: The Gassman Indole Synthesis (The Alternative)

An alternative to heavy-metal catalysis is the Gassman Indole Synthesis[2]. This transition-metal-free approach constructs the indole ring via a [2,3]-sigmatropic rearrangement of a sulfonium ylide.

Mechanistic Causality & The Regiochemistry Trap
  • Low-Temperature Chlorination: The reaction begins with the N-chlorination of the aniline using N-chlorosuccinimide (NCS). This must be strictly maintained at -78 °C to prevent exothermic runaway and undesired electrophilic aromatic chlorination of the benzene ring.

  • The Steric Misdirection: While the Gassman route is highly efficient for mono-substituted anilines, it suffers a critical failure when applied to methyl 4-amino-2-chlorobenzoate. The[2,3]-sigmatropic rearrangement naturally gravitates toward the least sterically hindered ortho-position. Because the C3-position is blocked by the bulky C2-chlorine, the rearrangement predominantly occurs at the C5-position.

  • Result: Instead of yielding the desired 4-chloro isomer, this route misdirects to form 6-chloro-1H-indole-5-carboxylic acid .

Workflow Visualization

RouteB SM Methyl 4-amino-2- chlorobenzoate NChloro N-Chloroaniline Intermediate SM->NChloro NCS, DCM, -78 °C Ylide Sulfonium Ylide Rearrangement NChloro->Ylide MeS-CH2CH(OMe)2 Product 6-Chloro-1H-indole-5- carboxylic acid (Undesired Isomer) Ylide->Product Et3N, then HCl (Steric Misdirection)

Workflow of the Gassman synthesis demonstrating the regiochemical misdirection to the 6-chloro isomer.

Step-by-Step Protocol (Self-Validating System)
  • N-Chlorination: Dissolve methyl 4-amino-2-chlorobenzoate in anhydrous DCM and cool to -78 °C. Add NCS (1.05 eq) dropwise.

    • Validation Checkpoint: Monitor via TLC. The reaction mixture will exhibit a slight color shift. Ensure complete consumption of the starting aniline before proceeding to prevent side reactions.

  • Thioacetal Addition & Rearrangement: Add methylthioacetaldehyde dimethyl acetal (1.1 eq) at -78 °C. Stir for 1 hour to form the sulfonium ion. Introduce Et3​N (1.5 eq) to generate the ylide and allow the reaction to warm to room temperature, triggering the [2,3]-sigmatropic rearrangement.

  • Cyclization: Remove the solvent, dissolve the crude in ethanol, and add concentrated HCl. Reflux for 2 hours to hydrolyze the acetal and force the cyclization.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes.

Performance MetricRoute A: Sonogashira (via 3-Iodo Intermediate)Route B: Gassman Synthesis
Key Intermediate Methyl 4-amino-2-chloro-3-iodobenzoateN-Chloroaniline derivative
Step Count 4 Steps (Iodination, Coupling, Cyclization, Hydrolysis)2 Steps (One-pot Gassman, Hydrolysis)
Target Regioselectivity High (Locked by the 3-iodo position)Poor (Favors the undesired 6-chloro isomer)
Transition Metals Palladium (Pd), Copper (Cu)None (Metal-free)
Scalability Bottlenecks Requires separation of 3-iodo/5-iodo regioisomers; Pd remediation.Requires cryogenic cooling (-78 °C); Malodorous reagents.
Overall Yield (Target) ~35 - 45% (Target 4-Chloro isomer)<10% (Target isomer is a minor byproduct)

Conclusion & Recommendations

While the Gassman Indole Synthesis (Route B) offers an elegant, transition-metal-free methodology with a lower step count, it is fundamentally unsuited for the synthesis of 4-chloro-1H-indole-5-carboxylic acid due to the severe steric hindrance of the starting material, which misdirects the sigmatropic rearrangement to the wrong carbon atom.

Recommendation: For the synthesis of P2X7 receptor antagonists, Route A remains the mandatory choice. The deliberate synthesis and isolation of Methyl 4-amino-2-chloro-3-iodobenzoate is not merely a synthetic preference, but a mechanistic necessity to lock in the correct regiochemistry. Process optimization efforts should focus on improving the regioselectivity of the initial iodination step and implementing efficient palladium scavenging techniques during scale-up.

References

  • Hilpert, K. et al. "Indole carboxamide derivatives as P2X7 receptor antagonists." US Patent 9,556,117 B2. (2017). 1

  • Hilpert, K. et al. "Indole carboxamide derivatives as P2X7 receptor antagonists." WIPO Patent Application WO/2014/097140 A1. (2014).2

Sources

Cost-Effectiveness and Large-Scale Synthesis Guide: Methyl 4-amino-2-chloro-3-iodobenzoate vs. Alternative Halogenated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), the selection of halogenated building blocks dictates both the scalability of the synthetic route and the overall cost of goods (COGs). Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) has emerged as a critical intermediate in the synthesis of indole carboxamide derivatives—potent antagonists of the P2X7 receptor used for treating neuropathic pain and neuroinflammation [1]—as well as monoacylglycerol lipase (MGL) inhibitors [2].

This guide objectively evaluates the cost-effectiveness, mechanistic causality, and scalability of using Methyl 4-amino-2-chloro-3-iodobenzoate compared to alternative synthetic strategies. It provides drug development professionals with a validated, step-by-step experimental protocol for its large-scale preparation, highlighting the critical separation of regioisomers.

Mechanistic Role & Application Context

The strategic value of Methyl 4-amino-2-chloro-3-iodobenzoate lies in its highly reactive C3-iodo position. In complex API synthesis, this iodo group serves as the primary handle for palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling with trimethylsilylacetylene), which is the foundational step for constructing the target indole core [1].

The clinical relevance of this synthetic pathway is profound. APIs derived from this building block are designed to block the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. By antagonizing this receptor, the downstream activation of the NLRP3 inflammasome is halted, preventing the release of pro-inflammatory cytokines like IL-1β.

P2X7Pathway ATP Extracellular ATP Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Binds & Activates Influx Ca2+ Influx / K+ Efflux Receptor->Influx Pore Opening NLRP3 NLRP3 Inflammasome Influx->NLRP3 Triggers Activation Pain Neuropathic Pain & Inflammation NLRP3->Pain IL-1β Release API Indole Carboxamide API (Derived from 3-Iodo Intermediate) API->Receptor Antagonizes / Blocks

Caption: P2X7 receptor signaling pathway and the targeted intervention by APIs derived from the 3-iodo intermediate.

Chemical Causality: The Regioselectivity Challenge

The primary challenge in scaling Methyl 4-amino-2-chloro-3-iodobenzoate is the regioselectivity of the iodination step. When the starting material, methyl 4-amino-2-chlorobenzoate, is subjected to electrophilic aromatic substitution, the strong electron-donating amino group (-NH₂) at the C4 position directs the incoming electrophile to the ortho positions (C3 and C5).

Because both the C3 and C5 positions are activated, the reaction inherently produces a mixture of methyl 4-amino-2-chloro-3-iodobenzoate and methyl 4-amino-2-chloro-5-iodobenzoate . The cost-effectiveness of this route entirely depends on the efficiency of separating these regioisomers without relying on expensive, non-scalable silica gel chromatography.

Cost-Effectiveness & Alternative Routes Comparison

To evaluate the true cost-effectiveness of the iodination route, we must compare it against alternative halogenation strategies (e.g., bromination) and direct procurement. While bromides are cheaper to synthesize, iodides offer vastly superior kinetics in downstream palladium-catalyzed couplings, often allowing for lower catalyst loading and milder reaction conditions.

Table 1: Performance and Cost Comparison of Halogenated Intermediates
ParameterIodination Route (Ag₂SO₄ / I₂)Bromination Route (NBS)Direct Procurement (Commercial 3-Iodo)
Reagent Cost High (Requires Silver Sulfate and Iodine)Low (N-Bromosuccinimide is inexpensive)Very High (~$174 USD / 250mg) [3]
Regioselectivity Poor (Yields 3-iodo and 5-iodo mixture)Moderate (Steric factors favor 5-bromo)N/A (Pre-purified)
Downstream Coupling Efficiency Excellent (Standard Pd catalysts, rapid kinetics)Moderate (Requires specialized ligands like XPhos)Excellent
Scalability Proven at multi-kg scale via recrystallizationFeasible, but downstream steps bottleneckLimited by vendor supply chain
Overall Cost-Effectiveness Optimal for Large-Scale API Synthesis Sub-optimal (Higher catalyst costs downstream)Poor (Only viable for R&D scale)

Validated Experimental Protocol: Large-Scale Iodination

The following protocol is a self-validating system adapted from validated patent literature [1]. It relies on differential solubility to isolate the desired regioisomer, bypassing the need for chromatography.

SyntheticWorkflow SM Methyl 4-amino- 2-chlorobenzoate Iodination Iodination (I2, Ag2SO4) SM->Iodination EtOH, 2h Mixture Regioisomer Mixture (3-Iodo & 5-Iodo) Iodination->Mixture AgI precipitation Recryst Recrystallization (Heptane/EtOAc 75:25) Mixture->Recryst Differential solubility Product Methyl 4-amino-2-chloro- 3-iodobenzoate (Filtrate) Recryst->Product 59-66% Enriched Yield

Caption: Synthetic workflow for Methyl 4-amino-2-chloro-3-iodobenzoate highlighting the critical recrystallization step.

Step-by-Step Methodology

Phase 1: Electrophilic Iodination

  • Preparation: Suspend methyl 4-amino-2-chlorobenzoate (1.0 eq, e.g., 10.8 mmol) in absolute Ethanol (100 mL).

  • Activation: Add Iodine (2.2 eq, 23.7 mmol) and Silver Sulfate ( Ag2​SO4​ ) (1.0 eq, 10.8 mmol) under an argon atmosphere.

    • Causality Check: Silver sulfate acts as an iodine scavenger and activator. It reacts with I2​ to generate the highly electrophilic I+ species. The immediate precipitation of yellow Silver Iodide ( AgI ) drives the equilibrium forward and serves as a visual indicator of reaction progress.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quenching: Filter the suspension to remove the AgI precipitate and unreacted Ag2​SO4​ . Treat the filtrate with a 10% aqueous solution of sodium thiosulfate to neutralize any residual unreacted iodine (color change from brown to pale yellow/colorless).

Phase 2: Workup & Extraction 5. Solvent Removal: Evaporate the Ethanol under reduced pressure. 6. Partitioning: Partition the resulting residue between Ethyl Acetate (EtOAc) and a 1M aqueous NaOH solution.

  • Causality Check: The NaOH wash ensures the aromatic amino group remains deprotonated and partitions entirely into the organic phase, while washing away any acidic byproducts.

  • Drying: Wash the organic phase with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield a crude salmon-colored solid (mixture of 3-iodo and 5-iodo isomers).

Phase 3: Regioisomer Separation (The Critical Bottleneck) 8. Differential Recrystallization: Dissolve the crude mixture in a specific solvent system of Heptane/EtOAc (75/25) .

  • Causality Check: The 5-iodo isomer exhibits significantly lower solubility in this non-polar leaning solvent mixture compared to the 3-iodo isomer.

  • Isolation: Allow the mixture to crystallize. Filter and discard the solid (which is the unwanted methyl 4-amino-2-chloro-5-iodobenzoate).

  • Product Recovery: Evaporate the mother liquor (filtrate) to obtain the enriched methyl 4-amino-2-chloro-3-iodobenzoate.

    • Self-Validation: Monitor the final product via LC-MS. The target compound will elute and show a mass peak of [M+CH3CN+H]+: 352.79 [1]. This protocol reliably enriches the desired isomer to 59–66% yield.

Conclusion

For large-scale synthesis of complex indole-based APIs, utilizing Methyl 4-amino-2-chloro-3-iodobenzoate is highly cost-effective when executed with the optimized Ag2​SO4​ / I2​ protocol and differential recrystallization. While the initial iodination yields a regioisomer mixture, the ability to separate these isomers via selective precipitation in Heptane/EtOAc (75/25)—without chromatography—ensures the process remains economically viable for commercial manufacturing. The resulting high-reactivity iodide intermediate ultimately saves substantial capital by maximizing the efficiency of downstream palladium-catalyzed cross-couplings.

References

  • Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)
  • Title: DI-AZETIDINYL DIAMIDE AS MONOACYLGLYCEROL LIPASE INHIBITORS (EP2611774B1)

A Researcher's Guide to the Structural Validation of Novel Compounds: The Case of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of a novel chemical entity is a significant achievement, but it is only the first step in a long and rigorous journey of drug discovery and development. The true value of a newly synthesized compound lies in the unambiguous confirmation of its molecular structure. This guide provides a comprehensive comparison of analytical techniques for the structural validation of a novel compound, using the recently synthesized Methyl 4-amino-2-chloro-3-iodobenzoate as a case study. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the rationale behind the experimental choices, ensuring a robust and self-validating analytical workflow.

The accurate determination of a molecule's three-dimensional arrangement is paramount, particularly for chiral compounds, as even minor variations in configuration can drastically alter its biological activity and safety profile.[1] In the pharmaceutical industry, this is a critical step to ensure the efficacy and safety of new drug candidates.[2]

The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation

No single analytical technique can definitively confirm the structure of a novel compound.[3][4] Instead, a combination of spectroscopic and spectrometric methods is employed to piece together the molecular puzzle.[5][6] This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms within a molecule.[7] For a compound like Methyl 4-amino-2-chloro-3-iodobenzoate, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Framework

¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For our target compound, we anticipate distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro, iodo, and methyl ester groups.[8] Spin-spin coupling patterns between adjacent aromatic protons will be crucial in determining their relative positions on the benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.[9] We expect to see distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the various substituents.[10][11] For instance, the carbon atom bonded to the iodine will exhibit a characteristic upfield shift due to the heavy atom effect.

Advanced NMR Techniques: DEPT and 2D NMR

To further resolve structural ambiguities, advanced NMR experiments are often employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between CH, CH₂, and CH₃ groups.[12] Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing definitive evidence for the proposed structure.

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[13][14] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with a high degree of confidence.

For Methyl 4-amino-2-chloro-3-iodobenzoate (C₈H₇ClINO₂), the expected monoisotopic mass is 310.9210 g/mol .[15] The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive M+2 peak in the mass spectrum, providing further validation of the elemental composition. Fragmentation analysis can reveal the loss of specific functional groups, such as the methyl ester or the amino group, further corroborating the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] The infrared spectrum of Methyl 4-amino-2-chloro-3-iodobenzoate is expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, C-N stretching, C-Cl stretching, C-I stretching, and various vibrations associated with the aromatic ring.[17][18][19]

Aromatic esters, in particular, exhibit a characteristic pattern of three intense peaks corresponding to the C=O stretch and two C-O stretches.[20] The positions of these bands can help distinguish between saturated and aromatic esters.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional molecular structure.[21][22] This technique can definitively establish the connectivity of all atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.[23][24] For a novel compound, obtaining a crystal structure is the gold standard for structural validation.[1]

Comparison of Analytical Techniques

Technique Information Obtained Strengths Limitations
¹H NMR Proton environments, connectivity, and stereochemistryProvides detailed structural informationCan be complex for large molecules, requires soluble samples
¹³C NMR Carbon skeleton and functional groupsComplements ¹H NMR, provides information on non-protonated carbonsLower sensitivity than ¹H NMR, requires longer acquisition times
Mass Spectrometry Molecular weight and elemental composition, fragmentation patternsHigh sensitivity, provides exact mass with HRMSDoes not provide direct information on connectivity or stereochemistry
FT-IR Spectroscopy Presence of functional groupsRapid, non-destructive, requires minimal sample preparationProvides limited information on the overall molecular structure
X-ray Crystallography Absolute 3D molecular structureUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocols

General Sample Preparation

For NMR and MS analysis, the synthesized Methyl 4-amino-2-chloro-3-iodobenzoate should be of high purity, as impurities can complicate spectral interpretation.[25] Purification can be achieved by techniques such as column chromatography or recrystallization. For FT-IR, the sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film. For X-ray crystallography, a high-quality single crystal is required.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine the chemical shifts, and analyze the coupling patterns. Assign the signals to the respective protons and carbons in the molecule.

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass. Analyze the isotopic pattern and fragmentation pattern to confirm the structure.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4. Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and other crystallographic parameters.

Visualizing the Workflow

The following diagram illustrates the logical flow of the structural validation process.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Determination cluster_validation Final Validation Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Crystallography Purification->Xray If suitable crystals form Final_Structure Confirmed Molecular Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure Xray->Final_Structure

Caption: Workflow for the structural validation of a novel compound.

Conclusion

The structural validation of a novel compound is a critical and multi-step process that requires the careful application and interpretation of various analytical techniques. By systematically employing NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, researchers can build a strong body of evidence to support the proposed structure of a molecule like Methyl 4-amino-2-chloro-3-iodobenzoate. When possible, single-crystal X-ray crystallography provides the ultimate confirmation. This guide has outlined a logical and robust workflow, emphasizing the importance of a multi-faceted analytical approach to ensure the scientific integrity of newly synthesized compounds destined for further development.

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern molecular design. Methyl 4-amino-2-chloro-3-iodobenzoate stands out as a particularly valuable, yet challenging, building block. Its polysubstituted nature, featuring iodo, chloro, amino, and methyl ester groups, offers multiple handles for diversification but demands a nuanced and precise approach to catalyst selection for selective C-C and C-N bond formation.

This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling of this substrate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to select the optimal catalyst system for their specific synthetic goals.

The Reactivity Landscape of Methyl 4-amino-2-chloro-3-iodobenzoate

The primary challenge and opportunity in coupling reactions with this substrate lies in the differential reactivity of its two carbon-halogen bonds. The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F.[1] This hierarchy is governed by the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a low-valent metal catalyst.[1]

This inherent reactivity difference allows for selective functionalization at the C-3 (iodo) position while leaving the C-2 (chloro) position intact for subsequent transformations. Achieving mono-functionalization at the C-3 position is generally straightforward with standard palladium catalysts, whereas coupling at the C-2 position requires more specialized, highly active catalyst systems capable of activating the stronger C-Cl bond.

Comparative Analysis of Catalytic Systems

The choice of a cross-coupling reaction—be it Suzuki-Miyaura, Sonogashira, or Heck—depends on the desired molecular fragment to be introduced. Below, we compare catalyst systems for each of these key transformations, focusing on their efficacy for selective coupling at the C-3 iodo position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures, a common motif in pharmaceuticals.[2] Its advantages include the commercial availability and stability of boronic acid reagents and a general tolerance for a wide array of functional groups.[3]

Catalyst Selection:

  • The Workhorse: Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0) is a cornerstone of cross-coupling chemistry.[4][5] It is an air-sensitive but highly effective pre-catalyst for coupling aryl iodides. For our substrate, it provides a reliable and cost-effective option for selective arylation at the C-3 position.[6]

  • Modern Systems: Pd(OAc)₂ with Bulky Phosphine Ligands - For more challenging couplings or to ensure high turnover numbers, systems generated in situ from a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand are often superior.[7] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, have proven effective for a broad range of cross-coupling reactions, promoting efficient oxidative addition and reductive elimination.[7][8]

  • Heterogeneous Catalysts: Pd/C - While often requiring harsher conditions, palladium on carbon offers the significant advantage of simplified removal from the reaction mixture via filtration, which can be beneficial in process chemistry.

The Critical Role of Base and Solvent: The choice of base and solvent is not trivial; it profoundly influences reaction rate and yield.[3][9] Strong bases like K₃PO₄ or Cs₂CO₃ are often used to facilitate the crucial transmetalation step.[10] Solvent systems typically consist of an organic solvent (e.g., 1,4-dioxane, DMF, THF) mixed with water to aid in dissolving the inorganic base.[3]

Table 1: Comparative Performance of Suzuki-Miyaura Catalyst Systems

Reaction TypeCatalyst System (Pd Source + Ligand)BaseSolventTypical Yield (%) at C-IKey Considerations
Suzuki-MiyauraPd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/H₂O85-95%Reliable, cost-effective for C-I coupling. Air-sensitive.[11]
Suzuki-MiyauraPd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₃PO₄Toluene/H₂O>95%High activity, good for sterically hindered substrates.
Suzuki-Miyaurat-butyl-XPhos Pd G3 (2 mol%)NaOHTHF/DEM/H₂O>95%Pre-catalyst simplifies setup; effective for challenging substrates.[12]
Suzuki-MiyauraPd/C (5 mol%)K₂CO₃DMF/H₂O70-85%Heterogeneous, easy to remove. May require higher temperatures.

Yields are representative estimates based on established reactivity principles for selective coupling at the C-I position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to arylalkynes and conjugated enynes.[13] The reaction is prized for its mild conditions, often proceeding at room temperature, which is highly compatible with complex, multifunctional substrates.[14]

Catalyst System: The classic Sonogashira protocol employs a dual-catalyst system:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is typically used to catalyze the main cross-coupling cycle.

  • Copper(I) Co-catalyst: A copper salt, most commonly CuI, is used as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step to the palladium center.[15]

While effective, this system can be complicated by the formation of alkyne homocoupling (Glaser coupling) byproducts.[16] To mitigate this, copper-free Sonogashira protocols have been developed, though they may require specific ligands or conditions.[15]

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to scavenge the HX byproduct and to act as the solvent.

Table 2: Comparative Performance of Sonogashira Catalyst Systems

Reaction TypeCatalyst SystemBaseSolventTypical Yield (%) at C-IKey Considerations
SonogashiraPd(PPh₃)₄ (2 mol%) + CuI (4 mol%)Et₃NTHF/Et₃N80-95%The classic, reliable method. Prone to alkyne homocoupling.[16]
SonogashiraPdCl₂(PPh₃)₂ (2 mol%) + CuI (4 mol%)Et₃NDMF85-95%A very common and effective alternative palladium source.
Sonogashira (Cu-free)PdCl₂ (CH₃CN)₂ (15 mol%) + sXPhos (18 mol%)Cs₂CO₃MeCN/H₂O~80%Avoids homocoupling; may require ligand screening and optimization.[17]

Yields are representative estimates based on established reactivity principles for selective coupling at the C-I position.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[18] A key advantage of the Heck reaction is its tolerance of a wide variety of functional groups.

Catalyst System:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is the most common pre-catalyst.[18]

  • Ligands: While phosphine-free conditions have been developed, the addition of phosphine ligands like PPh₃ can often stabilize the catalyst and improve yields.[18]

  • Base: A mild base, either organic (e.g., Et₃N) or inorganic (e.g., K₂CO₃, NaOAc), is required to neutralize the HX generated during the reaction.[18]

Table 3: Comparative Performance of Heck Catalyst Systems

Reaction TypeCatalyst SystemBaseSolventTypical Yield (%) at C-IKey Considerations
HeckPd(OAc)₂ (2 mol%)Et₃NDMF or NMP75-90%Standard phosphine-free conditions.[19]
HeckPd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)K₂CO₃DMF80-95%Ligand can improve catalyst stability and product yield.
HeckDichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (0.05 mol%)K₂CO₃NMP>90%Highly active catalyst allowing for low loadings.[20]

Yields are representative estimates based on established reactivity principles for selective coupling at the C-I position.

Mechanistic Insights and Visualization

Understanding the catalytic cycle is paramount to troubleshooting and optimizing a reaction. All three palladium-catalyzed reactions proceed through a similar fundamental cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by a key bond-forming step, and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst.

Cross_Coupling_Workflow sub Substrate Selection (Methyl 4-amino-2-chloro-3-iodobenzoate) reagent Reagent Selection (Boronic Acid, Alkyne, Alkene) sub->reagent Choose Fragment catalyst Catalyst System Design (Pd Source, Ligand, Base, Solvent) reagent->catalyst Choose Method rxn Reaction Execution (Inert Atmosphere, Heat) catalyst->rxn workup Workup & Purification (Extraction, Chromatography) rxn->workup product Product Analysis (NMR, LC-MS) workup->product

Caption: General workflow for cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The cycle begins with the oxidative addition of the C-I bond to Pd(0). The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is facilitated by the base. The final step is reductive elimination, which forms the C-C bond of the biaryl product.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation (R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: The Suzuki-Miyaura catalytic cycle.

The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper acetylide. The copper cycle involves the deprotonation of the terminal alkyne by the amine base and subsequent formation of the key copper(I) acetylide intermediate with the CuI co-catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) pd2_complex->pd0 Reductive Elimination product Ar-C≡C-R pd2_complex->product cu_i Cu-I cu_alkyne Cu-C≡C-R cu_i->cu_alkyne cu_alkyne->pd2_complex Transmetalation alkyne H-C≡C-R alkyne->cu_i Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol provides a reliable method for the selective arylation of Methyl 4-amino-2-chloro-3-iodobenzoate at the iodine position using a classic palladium catalyst.

Objective: To synthesize Methyl 4-amino-2-chloro-3-(phenyl)benzoate.

Materials:

  • Methyl 4-amino-2-chloro-3-iodobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 4-amino-2-chloro-3-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solution should be stirred to ensure mixing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Conclusion and Future Outlook

The selective functionalization of Methyl 4-amino-2-chloro-3-iodobenzoate is readily achievable through a judicious choice of catalyst and reaction conditions. For mono-functionalization, the greater reactivity of the C-I bond provides a reliable synthetic handle.

  • For C-C (aryl) bond formation: The Suzuki-Miyaura coupling is the method of choice, with Pd(PPh₃)₄ offering a reliable solution and modern Buchwald-type ligands providing enhanced activity.

  • For C-C (alkynyl) bond formation: The Sonogashira coupling is unparalleled, providing direct access to valuable alkynylated products under mild conditions.

  • For C-C (vinyl) bond formation: The Heck reaction offers a robust pathway to vinylated derivatives.

While this guide focuses on the more reactive iodo position, future work could explore the selective activation of the C-Cl bond. This typically requires more advanced catalyst systems, often involving highly active, sterically demanding N-heterocyclic carbene (NHC) or biarylphosphine ligands, and can open the door to sequential, one-pot di-functionalization strategies, further enhancing the synthetic utility of this versatile building block.

References

  • Ascensus. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
  • Taylor & Francis Online. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • ResearchGate. (2020). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
  • ACS Publications. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • ChemicalBook. (2024). Tetrakis(triphenylphosphine)palladium: uses and Hazard.
  • PMC. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • PMC. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
  • Wikipedia. Buchwald–Hartwig amination.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Novartis OAK Open Access Archive. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology.
  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Semantic Scholar. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut.
  • BenchChem. (2025). Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate.
  • BenchChem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.
  • Wiley Online Library. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Advanced Synthesis & Catalysis.
  • SpringerLink. (2022). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Wikipedia. Sonogashira coupling.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Wikipedia. Heck reaction.
  • University of Leeds Thesis Repository. (2019). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • AiFChem. 256935-85-0 | Methyl 4-amino-2-chloro-5-iodobenzoate.
  • ACS Publications. (2003). Cross-Coupling Reactions of Arylsilanols with Substituted Aryl Halides. Organic Letters.
  • BenchChem. (2025). A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Royal Society of Chemistry. Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Dalton Transactions.
  • PMC. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • ResearchGate. Mechanistic Studies on Catalytic Cross-Coupling Using Well-Defined NHCNickel(I) Complexesニッケル1価錯体による触媒的クロスカップリング反応機構の解明.
  • Guidechem. Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki.
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A Comparative Guide to the Biological Potential of Methyl 4-amino-2-chloro-3-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the potential biological activities of derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate. While direct experimental data for derivatives of this specific scaffold is limited in publicly accessible literature, this document leverages structure-activity relationship (SAR) principles and comparative data from structurally related analogs to forecast their therapeutic potential. By examining the biological activities of similar halogenated aminobenzoic acid derivatives, we can construct a predictive framework to guide future research and development in this area.

Introduction: The Promise of a Polysubstituted Scaffold

Methyl 4-amino-2-chloro-3-iodobenzoate is a unique aromatic scaffold featuring a combination of electron-donating (amino) and electron-withdrawing (chloro, iodo, and methyl ester) groups. This distinct electronic and steric arrangement makes it a compelling starting point for the synthesis of novel bioactive molecules. The presence of multiple reactive sites—the amino group for amide and sulfonamide formation, the ester for hydrolysis or amidation, and the aromatic ring for potential further substitution—offers a versatile platform for creating diverse chemical libraries.

The introduction of halogens into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing therapeutic efficacy. Halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both chlorine and iodine on the phenyl ring of the title compound suggests that its derivatives could exhibit potent biological activities.

Predicted Biological Activities: A Comparative Analysis

Based on the biological evaluation of structurally similar compounds, derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate are predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of substituted aminobenzoic acids have shown promise as anticancer agents, particularly as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

A study on 4-amino-3-chloro benzoate ester derivatives revealed that hydrazine-1-carbothioamide derivatives of this scaffold can induce cytotoxicity in cancer cell lines by targeting EGFR and activating apoptotic pathways.[1] This suggests that derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate, with its additional iodine substituent, could exhibit similar or even enhanced EGFR inhibitory activity. The increased lipophilicity and potential for halogen bonding conferred by the iodine atom could lead to improved binding affinity within the EGFR active site.

Below is a comparative table of the cytotoxic activity of some 4-aminobenzoic acid derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 20 N-alkyl derivative of 4-aminobenzoic acidNCI-H460 (Lung)15.59[2]
MMZ-140C AminobenzylnaphtholBxPC-3 (Pancreatic)30.15[3]
MMZ-45B AminobenzylnaphtholHT-29 (Colon)31.78[3]
PABA-Schiff Base Salicylaldehyde Schiff BaseHepG2 (Liver)≥ 15.0[4][5]

This table showcases the anticancer potential of various derivatives of 4-aminobenzoic acid, suggesting that derivatization of the core scaffold can lead to potent cytotoxic agents.

The following diagram illustrates the EGFR signaling pathway, a likely target for anticancer derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation promotes Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor Potential Inhibitor (Benzoate Derivative) Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and potential inhibition.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Halogenated benzamides and related heterocyclic compounds have demonstrated significant antimicrobial activity, including efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6] The presence of halogens often enhances the antibacterial properties of a molecule. For instance, dihalogenated benzimidazole derivatives have shown greater antibacterial activity than their mono-halogenated counterparts.[7]

Derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate, particularly amides formed at the 4-amino position, are promising candidates for novel antimicrobial agents. The combination of chloro and iodo substituents could lead to compounds with potent activity against a broad spectrum of bacteria.

The following table summarizes the antimicrobial activity of various halogenated benzamide and aminobenzoic acid derivatives.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Halogenated N-(1,3,4-oxadiazol-2-yl) benzamidesMRSANot specified, but effective[6]
Dihalogenated benzimidazolesBacillus subtilis0.49[7]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500-5000[8]
Amide derivatives with cyclopropaneStaphylococcus aureus32-128[9]
Piperidine/pyrrolidine substituted halogenobenzenesStaphylococcus aureus32-512[10]
PABA-Schiff BaseMRSA15.62 µM[4][5]
Iodobenzoic acid acylhydrazonesMRSANot specified, but effective[11]

This table highlights the potent antimicrobial activity of various halogenated aromatic compounds, suggesting a promising avenue for the development of new antibiotics based on the Methyl 4-amino-2-chloro-3-iodobenzoate scaffold.

Experimental Protocols

To facilitate further research into the biological activities of Methyl 4-amino-2-chloro-3-iodobenzoate derivatives, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Proposed Synthetic Strategy

A straightforward approach to synthesizing a library of derivatives from Methyl 4-amino-2-chloro-3-iodobenzoate is through amide bond formation at the 4-amino position. This can be achieved by reacting the parent molecule with a variety of carboxylic acids or their activated forms (e.g., acid chlorides).

Synthesis_Workflow StartingMaterial Methyl 4-amino-2-chloro-3-iodobenzoate Product Amide Derivative Library StartingMaterial->Product Amide Coupling Reagent R-COOH (Carboxylic Acid) + Coupling Agent (e.g., EDC/HOBt) OR R-COCl (Acid Chloride) Reagent->Product Screening Biological Screening (Anticancer & Antimicrobial Assays) Product->Screening

Caption: Proposed workflow for derivative synthesis.

Conclusion

While direct experimental evidence for the biological activity of Methyl 4-amino-2-chloro-3-iodobenzoate derivatives is not yet prevalent in the literature, a comparative analysis of structurally related compounds strongly suggests their potential as valuable leads in both anticancer and antimicrobial drug discovery. The unique polysubstituted nature of this scaffold provides a fertile ground for the design and synthesis of novel therapeutic agents. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the promising biological potential of this compound class. Further investigation into the synthesis and biological evaluation of these derivatives is highly encouraged.

References

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A Computational Chemist's Guide to the Reactivity of Methyl 4-amino-2-chloro-3-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern synthetic chemistry. Methyl 4-amino-2-chloro-3-iodobenzoate is a versatile building block, presenting multiple reaction sites for diversification. This guide provides an in-depth analysis of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, from a computational perspective. We will dissect the factors governing site-selectivity and compare its performance with alternative substrates, supported by established experimental principles.

The Molecule of Interest: A Computational Overview

Methyl 4-amino-2-chloro-3-iodobenzoate possesses two distinct carbon-halogen bonds ripe for cross-coupling: a C-I bond and a C-Cl bond. A fundamental principle in transition metal-catalyzed cross-coupling reactions is the relative reactivity of aryl halides, which generally follows the order: C–I > C–Br > C–OTf >> C–Cl > C–F.[1][2][3][4] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][5]

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the energetics of these elementary steps.[6][7][8][9] For a molecule like Methyl 4-amino-2-chloro-3-iodobenzoate, DFT calculations would be expected to show a significantly lower activation barrier for the oxidative addition of a Pd(0) complex into the C-I bond compared to the C-Cl bond.

Table 1: Calculated Properties of Methyl 4-amino-2-chloro-3-iodobenzoate

PropertyValueSource
Molecular FormulaC8H7ClINO2[10]
Molecular Weight311.5 g/mol [10]
XLogP3-AA3.1[10]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count3[10]
Rotatable Bond Count2[10]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Theoretical and Practical Guide

The presence of both iodo and chloro substituents on the same aromatic ring allows for selective and sequential functionalization. This dual reactivity is highly valuable in the synthesis of complex molecules, enabling the introduction of different moieties at specific positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3][4][5][11] In the case of Methyl 4-amino-2-chloro-3-iodobenzoate, the reaction with an arylboronic acid is anticipated to proceed with high selectivity at the C-I position.

Workflow for a Selective Suzuki-Miyaura Coupling:

reagents Methyl 4-amino-2-chloro-3-iodobenzoate + Arylboronic Acid + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/H2O) reaction Reaction at C-I bond (Lower Oxidative Addition Barrier) reagents->reaction product Methyl 4-amino-2-chloro-3-arylbenzoate reaction->product cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-I]Ln pd0->pd_complex Oxidative Addition (Selective at C-I) pd_alkynyl [Ar-Pd(II)-C≡CR]Ln pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide with Alkyne + Base cu_acetylide->cu_i to Transmetalation start Methyl 4-amino-2-chloro-3-iodobenzoate step1 First Cross-Coupling (e.g., Suzuki at C-I) start->step1 intermediate Methyl 4-amino-2-chloro-3-arylbenzoate step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at C-Cl) intermediate->step2 final_product Disubstituted Product step2->final_product

Sources

The Strategic Selection of Halogenated Aminobenzoates in Kinase Inhibitor Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the judicious selection of starting materials is a critical determinant of a program's success. The chemical architecture of these building blocks dictates not only the synthetic feasibility but also the ultimate biological activity and pharmacokinetic profile of the final drug candidates. Among the myriad of scaffolds available, substituted aminobenzoates have emerged as a privileged class of intermediates, frequently employed in the synthesis of potent inhibitors of key oncological targets such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase (MEK).

This guide provides an in-depth technical comparison of Methyl 4-amino-2-chloro-3-iodobenzoate , a highly functionalized yet under-documented building block, with its more commonly utilized structural analogs. By examining the available experimental data and drawing logical inferences from closely related case studies, we aim to provide a framework for the rational selection of halogenated aminobenzoates in drug discovery programs.

The Promise of a Polysubstituted Scaffold: Methyl 4-amino-2-chloro-3-iodobenzoate

Methyl 4-amino-2-chloro-3-iodobenzoate presents a unique combination of reactive handles and modulating substituents. The 4-amino group serves as a key nucleophile for amide bond formation or as a precursor to other functionalities. The methyl ester at the 1-position offers a site for hydrolysis or amidation to fine-tune solubility and create additional interaction points with a biological target. The chlorine atom at the 2-position and the iodine atom at the 3-position are not mere placeholders; they are critical modulators of the scaffold's electronic properties, reactivity, and potential for forming specific interactions, such as halogen bonds, with the target protein.

While specific drug discovery programs originating from this exact starting material are not extensively reported in publicly accessible literature, its structural motifs are present in potent kinase inhibitors. For instance, the MEK inhibitor Trametinib features a 2-fluoro-4-iodoanilino group, underscoring the importance of iodo- and other halo-substituents in achieving high-potency inhibition.

Comparative Analysis with Alternative Building Blocks

The true value of a building block is best understood in comparison to its alternatives. Here, we evaluate Methyl 4-amino-2-chloro-3-iodobenzoate against its chloro-, bromo-, and other substituted analogs that have been more extensively documented in drug discovery case studies.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a starting material can have a profound impact on the "drug-likeness" of the final compound. Properties such as molecular weight, lipophilicity (LogP), and polar surface area are critical considerations.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPKey Features
Methyl 4-amino-2-chloro-3-iodobenzoate C₈H₇ClINO₂311.503.35Multiple points for diversification; potential for strong halogen bonding.
Methyl 4-amino-3-chlorobenzoateC₈H₈ClNO₂185.612.1A simpler, well-documented building block for EGFR inhibitors.[1]
4-Amino-3-bromobenzoic acidC₇H₆BrNO₂216.03-Higher reactivity in cross-coupling reactions compared to chloro-analogs.[2]
Methyl 4-amino-2-isopropoxybenzoateC₁₁H₁₅NO₃209.242.3The isopropoxy group can enhance metabolic stability and cell permeability.[1]
Methyl 4-aminobenzoateC₈H₉NO₂151.161.4A cost-effective, baseline comparator with minimal steric hindrance.[1]

Data compiled from various sources, including supplier information and computational predictions.

The higher molecular weight and LogP of Methyl 4-amino-2-chloro-3-iodobenzoate suggest that derivatives may have increased lipophilicity, which can enhance cell permeability but may also lead to off-target effects if not carefully managed.

Synthetic Performance: Reactivity and Versatility

The utility of a building block is intrinsically linked to its performance in key chemical transformations. For aminobenzoates, amide coupling and palladium-catalyzed cross-coupling reactions are of paramount importance.

Amide Coupling: The 4-amino group of these benzoates is readily acylated to form amides, a cornerstone of many kinase inhibitor scaffolds. The electronic nature of the aromatic ring, influenced by the halogen substituents, can affect the nucleophilicity of the amino group. While no direct comparative kinetic data is available, the electron-withdrawing nature of both chlorine and iodine in the topic compound may slightly reduce the nucleophilicity of the amino group compared to a non-halogenated analog. However, this is generally overcome by standard amide coupling conditions.

Palladium-Catalyzed Cross-Coupling: The carbon-halogen bond is a key site for diversification through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-X bond follows the general trend: I > Br > Cl.[2] This makes the iodo-substituent on Methyl 4-amino-2-chloro-3-iodobenzoate a highly attractive handle for introducing molecular complexity under milder reaction conditions compared to its chloro- or even bromo-analogs. The chloro-substituent, being less reactive, can remain intact during a cross-coupling reaction at the iodo-position, allowing for sequential and site-selective modifications.

Impact on Biological Activity: The Role of Halogens

The nature and position of halogen atoms on a drug molecule can significantly influence its biological activity.

  • Steric and Electronic Effects: The size and electronegativity of the halogen can modulate the overall shape and electronic distribution of the inhibitor, affecting its fit and interaction with the kinase's ATP-binding pocket.

  • Halogen Bonding: Iodine and bromine, being larger and more polarizable than chlorine, are more effective halogen bond donors.[3] This non-covalent interaction with backbone carbonyls or other electron-rich residues in the kinase hinge region can significantly increase binding affinity and inhibitor residence time. A computational study on halogenated inhibitors of casein kinase-2 (CK2) demonstrated that the binding energy increased in the order of iodo- > bromo- > chloro-derivative.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.

A study on Schiff bases derived from halogenated 4-aminobenzoic acids demonstrated that iodo-substituted compounds generally exhibited more potent antimicrobial and cytotoxic activity compared to their bromo-substituted counterparts.[3]

Case Study: EGFR Inhibitors from a 4-Amino-3-chloro Benzoate Scaffold

A study by Abd Al Rahim et al. provides a compelling case for the utility of a closely related analog, ethyl 4-amino-3-chlorobenzoate, in the discovery of EGFR inhibitors.[4] This work highlights the synthetic tractability of this scaffold and the potential for generating potent anti-cancer agents.

Synthetic Workflow

The synthesis began with the esterification of 4-amino-3-chlorobenzoic acid, followed by a series of transformations to generate diverse heterocyclic derivatives.

G A 4-Amino-3-chlorobenzoic acid B Ethyl 4-amino-3-chlorobenzoate A->B Esterification (EtOH, SOCl2) C 4-Amino-3-chlorobenzohydrazide B->C Hydrazinolysis (Hydrazine hydrate) D 1,3,4-Oxadiazole derivatives C->D Cyclization E Benzohydrazone derivatives C->E Condensation (Aldehydes) F Hydrazine-1-carbothioamide derivatives C->F Reaction with Isothiocyanates

Caption: Synthetic workflow for EGFR inhibitors.

Biological Evaluation and Key Findings

The synthesized compounds were evaluated for their anti-proliferative activity against A549 (lung), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines. The hydrazine-1-carbothioamide derivatives, particularly compound N5a , demonstrated potent cytotoxic activity.[4] In silico docking studies suggested that these compounds bind to the ATP-binding site of EGFR.

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
N5a 0.10.30.1
Erlotinib (Reference)1.03.01.0

Data from Abd Al Rahim et al.[4]

This case study demonstrates that the 4-amino-3-chlorobenzoate scaffold is a viable starting point for the development of potent kinase inhibitors. The introduction of an iodine atom at the 3-position, as in our topic compound, could potentially enhance the potency of such derivatives through favorable halogen bonding interactions.

Experimental Protocols

General Amide Coupling Protocol

This protocol describes a general method for the acylation of the amino group of a substituted methyl aminobenzoate.

Materials:

  • Substituted Methyl Aminobenzoate (e.g., Methyl 4-amino-2-chloro-3-iodobenzoate)

  • Carboxylic Acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the substituted methyl aminobenzoate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

G cluster_0 Amide Coupling Workflow A Dissolve Carboxylic Acid and Coupling Agent B Add Base A->B C Add Aminobenzoate B->C D Reaction C->D E Workup & Purification D->E

Caption: Generalized amide coupling workflow.

Generalized Suzuki Cross-Coupling Protocol

This protocol outlines a general procedure for a Suzuki cross-coupling reaction with an iodo-substituted aminobenzoate.

Materials:

  • Iodo-substituted Aminobenzoate (e.g., Methyl 4-amino-2-chloro-3-iodobenzoate)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water)

Procedure:

  • To a reaction vessel, add the iodo-substituted aminobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon, Nitrogen).

  • Add the solvent and the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Signaling Pathway Context: Targeting the RAS/RAF/MEK/ERK Pathway

Many of the kinase inhibitors derived from aminobenzoate scaffolds target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway.

MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, preventing its phosphorylation and activation. This leads to the downstream inhibition of ERK and a reduction in cell proliferation. The iodo-phenylamino moiety of Trametinib is crucial for its high-affinity binding.

Conclusion and Future Perspectives

Methyl 4-amino-2-chloro-3-iodobenzoate stands as a promising, albeit underutilized, building block for the synthesis of novel kinase inhibitors. Its polysubstituted nature offers a rich platform for chemical exploration and optimization. The presence of both a chloro and a highly reactive iodo substituent allows for selective and sequential functionalization, a valuable strategy in constructing complex molecular architectures.

While direct case studies are lacking, the successful development of potent EGFR and MEK inhibitors from structurally related analogs provides a strong rationale for its application. The superior reactivity of the iodo group in cross-coupling reactions and its potential for forming strong halogen bonds suggest that derivatives of Methyl 4-amino-2-chloro-3-iodobenzoate could exhibit enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the systematic exploration of this scaffold in drug discovery programs. Detailed studies on its reactivity in various coupling reactions and the synthesis and biological evaluation of diverse compound libraries will be instrumental in unlocking its full potential. As the demand for novel and more effective kinase inhibitors continues to grow, the strategic deployment of highly functionalized building blocks like Methyl 4-amino-2-chloro-3-iodobenzoate will undoubtedly play a pivotal role in the future of cancer therapy.

References

  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-4-amino-3-bromobenzoic-acid-and-4-amino-3-chlorobenzoic-acid-for-researchers]
  • Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives. BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/the-use-of-4-amino-3-bromobenzoic-acid-in-kinase-inhibitor-synthesis]
  • The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Developers. BenchChem. [URL: https://www.benchchem.com/application-notes/the-indispensable-role-of-iodine-in-the-functionalization-of-aromatic-compounds-a-technical-guide-for-researchers-and-drug-deve]
  • A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives. BenchChem. [URL: https://www.benchchem.
  • Methyl 4-amino-2-chloro-3-iodobenzoate 935676-14-5 wiki. Guidechem. [URL: https://www.guidechem.
  • Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748888.htm]
  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. [URL: https://pubmed.ncbi.nlm.nih.gov/29435384/]
  • Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/256094v1.full]
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/sc/d5sc07348k]
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. MDPI. [URL: https://www.mdpi.com/1422-0067/25/12/6533]
  • TRAMETINIB - API SYNTHESIS. INTERNATIONAL. [URL: https://www.api-synthesis.com/trametinib]
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6249603/]
  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [URL: https://www.tsijournals.
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11730846/]

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A Comparative Guide to the Synthetic Utility of Substituted Aminobenzoates: Unveiling the Potential of Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Substituted aminobenzoate esters are a cornerstone of this molecular toolbox, offering a versatile scaffold for the construction of a diverse array of complex chemical entities. This guide provides an in-depth technical comparison of key aminobenzoate building blocks, culminating in a predictive analysis of the untapped potential of Methyl 4-amino-2-chloro-3-iodobenzoate, a novel and promising, albeit less explored, reagent.

Introduction to Substituted Aminobenzoates as Versatile Scaffolds

Substituted aminobenzoates are integral to the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The presence of an amino group, a carboxylic ester, and various halogen substituents on the aromatic ring provides multiple reactive handles for orthogonal chemical modifications. These features allow for the strategic construction of complex molecular architectures, making them invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

This guide will focus on a comparative analysis of the following key aminobenzoate esters:

  • Methyl 4-aminobenzoate: The parent compound, serving as a baseline for comparison.

  • Methyl 4-amino-2-chlorobenzoate: A commercially available building block with an ortho-chloro substituent.

  • Methyl 4-amino-3-iodobenzoate: A commercially available building block with a meta-iodo substituent.

  • Methyl 4-amino-2-chloro-3-iodobenzoate: The target compound of this guide, offering unique reactivity due to its polysubstituted nature.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of these building blocks are crucial for predicting their behavior in chemical reactions and their influence on the properties of the final products.

PropertyMethyl 4-aminobenzoateMethyl 4-amino-2-chlorobenzoateMethyl 4-amino-3-iodobenzoateMethyl 4-amino-2-chloro-3-iodobenzoate (Predicted)
Molecular Formula C₈H₉NO₂[2]C₈H₈ClNO₂[3]C₈H₈INO₂C₈H₇ClINO₂
Molecular Weight ( g/mol ) 151.16[2]185.61[3]277.06311.50
Melting Point (°C) 110-113[2]112-114[3]86-91Higher than comparators due to increased molecular weight and polarity
Appearance White crystalline solidWhite crystalline solid[3]Light beige to brown crystalline powderLikely a crystalline solid
Solubility Slightly soluble in waterSoluble in various organic solvents[3]Slightly soluble in waterSoluble in common organic solvents
CAS Number 619-45-4[2]46004-37-9[3]19718-49-1Not available

The Cornerstone of Modern Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] The reactivity of aryl halides in this reaction generally follows the trend: I > Br > OTf > Cl.[4] This is a critical consideration when designing synthetic routes using halogenated building blocks.

Predicted Reactivity in Suzuki-Miyaura Coupling

Based on established principles, we can predict the relative reactivity of our compounds of interest in Suzuki-Miyaura coupling reactions.

Suzuki_Reactivity

Expert Insight: The presence of an iodine atom in Methyl 4-amino-3-iodobenzoate and at the 3-position of Methyl 4-amino-2-chloro-3-iodobenzoate is expected to confer high reactivity in Suzuki-Miyaura coupling. The C-I bond is weaker than the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle. This allows for milder reaction conditions and potentially higher yields compared to the chloro-substituted analog. The chloro-substituent in Methyl 4-amino-2-chlorobenzoate is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized palladium catalysts) to achieve efficient coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki_Workflow

Orthogonal Reactivity: N-Acylation and Ester Hydrolysis

The amino and ester functionalities of these building blocks allow for a range of subsequent transformations, enabling the construction of more complex molecules.

N-Acylation

The amino group can be readily acylated to form amides, a common functional group in pharmaceuticals.

Expert Insight: The electronic nature of the substituents on the aromatic ring can influence the nucleophilicity of the amino group. However, for the compounds in this guide, successful N-acylation is expected under standard conditions.

Experimental Protocol: General Procedure for N-Acylation
  • Reactant Mixing: Dissolve the aminobenzoate ester (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine).

  • Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq) to scavenge the acid byproduct.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.2 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify as described for the Suzuki-Miyaura coupling.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

Expert Insight: The rate of ester hydrolysis can be influenced by the electronic effects of the substituents. Electron-withdrawing groups can facilitate hydrolysis. The hydrolysis can be achieved under either acidic or basic conditions.[5]

Experimental Protocol: General Procedure for Ester Hydrolysis (Basic Conditions)
  • Reaction Setup: Dissolve the aminobenzoate ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., LiOH, NaOH, or KOH, 1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Functional_Group_Transformations

The Promise of Methyl 4-amino-2-chloro-3-iodobenzoate: A Predictive Analysis

Key Predicted Advantages:

  • Orthogonal Reactivity in Cross-Coupling: The presence of both a chloro and an iodo substituent opens up the exciting possibility of sequential, site-selective cross-coupling reactions. The more reactive C-I bond can be functionalized first under milder conditions, leaving the C-Cl bond intact for a subsequent coupling reaction under more forcing conditions. This allows for the controlled and stepwise introduction of two different aryl or other groups, a powerful strategy for building molecular complexity.

  • Modulated Electronic Properties: The combination of an electron-donating amino group and electron-withdrawing chloro and iodo substituents will result in a unique electronic profile on the aromatic ring. This can influence the reactivity of the functional groups and the physicochemical properties of the resulting derivatives, potentially leading to novel biological activities.

  • Steric Influence on Reactivity and Conformation: The ortho-chloro and meta-iodo substituents will exert steric effects that can influence the regioselectivity of further reactions on the aromatic ring and also impact the conformation of the final molecule, which can be crucial for its interaction with biological targets.

Sequential_Coupling

Conclusion

This guide has provided a comparative overview of the synthetic utility of key substituted aminobenzoate esters. While Methyl 4-aminobenzoate, Methyl 4-amino-2-chlorobenzoate, and Methyl 4-amino-3-iodobenzoate are established and valuable building blocks, the predicted properties of Methyl 4-amino-2-chloro-3-iodobenzoate suggest it holds significant promise as a highly versatile and powerful tool for the synthesis of complex and novel molecules. Its potential for orthogonal, sequential cross-coupling reactions makes it a particularly attractive target for synthesis and exploration by researchers at the forefront of drug discovery and materials science. The experimental protocols provided herein for related compounds offer a solid foundation for the investigation and application of this exciting new building block.

Sources

Safety Operating Guide

Methyl 4-amino-2-chloro-3-iodobenzoate: Comprehensive Safety, Handling, and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling and disposal of halogenated aromatic amines are critical to maintaining laboratory safety and environmental compliance. Methyl 4-amino-2-chloro-3-iodobenzoate (CAS: 935676-14-5) is a highly functionalized building block frequently utilized in medicinal chemistry[1]. However, the convergence of an aromatic amine with dual heavy halogens (chlorine and iodine) creates a complex hazard profile that demands stringent, causality-driven operational protocols.

This guide provides an authoritative framework for the safe handling, regulatory classification, and step-by-step disposal of this compound, ensuring your laboratory operates at the highest standards of scientific integrity and compliance.

Operational Profile and Hazard Causality

To design an effective safety protocol, one must first understand the physicochemical properties and the mechanistic causality of the compound's hazards.

Quantitative Hazard Data

The following table summarizes the critical data points that dictate our handling and disposal strategies:

PropertyValueOperational Implication
CAS Number 935676-14-5[1]Required for accurate RCRA manifesting and EHS tracking.
Molecular Formula C8H7ClINO2[1]High halogen content mandates specialized alkaline-scrubbed incineration.
Molecular Weight 311.50 g/mol [1]Heavy vapor and dense particulates; settles rapidly in low-ventilation areas.
Purity ≥95%[2]Trace impurities may include highly reactive, unpurified isomers.
Solubility Soluble in organic solventsRequires solvent-compatible PPE (e.g., Viton or Butyl rubber).
Mechanistic Toxicity: Why Aromatic Amines are Dangerous

Aromatic amines are potent systemic toxicants[3]. Upon dermal absorption or inhalation, these compounds undergo cytochrome P450-mediated N-hydroxylation in the liver[4]. The resulting N-hydroxyl arylamine intermediates enter erythrocytes and co-oxidize oxy-hemoglobin (Fe2+) into methemoglobin (Fe3+)[4]. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical hypoxia (methemoglobinemia), characterized by cyanosis, dizziness, and potential respiratory failure[3].

Furthermore, the electrophilic nature of these metabolites allows them to covalently bind to DNA, presenting a severe genotoxic risk[4].

ToxicityMechanism A Methyl 4-amino-2-chloro- 3-iodobenzoate B Hepatic CYP450 N-Hydroxylation A->B Absorption C N-Hydroxyl Arylamine (Reactive Intermediate) B->C Metabolism D Oxy-Hemoglobin (Fe2+) Co-oxidation C->D Erythrocyte Entry E Methemoglobinemia (Fe3+ Hypoxia) D->E Oxidation

Metabolic activation of halogenated aromatic amines causing methemoglobinemia.

Laboratory Handling and Safety Protocols

Standard laboratory PPE is insufficient for prolonged work with halogenated anilines. The following self-validating protocol ensures maximum operator protection.

Protocol 1: Safe Handling and Reagent Preparation
  • Engineering Controls: Conduct all operations—including weighing and dissolution—inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection (Causality-Driven): Don a flame-resistant lab coat and safety goggles. Do not rely solely on standard nitrile gloves. Causality: Halogenated organics rapidly permeate thin nitrile. Utilize a double-glove system: an inner nitrile glove for dexterity, covered by an outer Butyl rubber or Viton glove for chemical resistance.

  • Static Mitigation: Weigh the powder using an anti-static weighing boat or ionizer. Causality: Halogenated powders frequently hold static charges, which can cause sudden aerosolization and subsequent inhalation exposure.

  • In-Hood Dissolution: Dissolve the compound in your target solvent (e.g., dichloromethane or DMSO) entirely within the fume hood before transferring the sealed vial to the analytical bench.

Regulatory Context and Waste Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA), Methyl 4-amino-2-chloro-3-iodobenzoate is classified as a Characteristic Hazardous Waste due to its toxicity[5].

The Halogen Rule

Because this molecule contains both chlorine and iodine, it is subject to strict environmental disposal regulations[6]. Standard municipal or low-temperature incineration is strictly prohibited. Combusting halogenated aromatics at standard temperatures generates highly corrosive hydrogen chloride (HCl) and hydrogen iodide (HI) gases, and risks the de novo synthesis of polychlorinated dibenzodioxins (PCDDs)[6]. It must be processed in a high-temperature rotary kiln equipped with alkaline acid-gas scrubbers[7].

Waste Compatibility Matrix

To prevent dangerous in-container reactions and regulatory fines, adhere to this segregation matrix:

Chemical ClassCompatibilityCausality / Risk
Non-Halogenated Solvents Incompatible Mixing violates the EPA Halogen Rule, drastically increasing institutional disposal costs.
Strong Oxidizers (e.g., HNO3) Incompatible Exothermic oxidation of the amine group risks fire or container rupture.
Ketones (e.g., Acetone) Incompatible Aromatic amines undergo Schiff base condensation with ketones, generating unexpected heat and pressure.
Halogenated Solvents (e.g., DCM) Compatible Can be safely co-mingled for high-temperature, alkaline-scrubbed incineration.

Step-by-Step Disposal Procedures

Protocol 2: Waste Lifecycle Management
  • Segregation: Collect all liquid waste containing the compound in a designated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Exclusion: Strictly exclude non-halogenated solvents, strong acids, and ketones from this specific waste stream.

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Explicitly mark the hazards as "Toxic" and "Halogenated Organic."

  • Storage: Store the sealed waste container in a ventilated, corrosive-resistant cabinet. Always utilize secondary containment (e.g., a polypropylene tray) to capture potential leaks.

  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department for pickup. Ensure the RCRA manifest explicitly notes the presence of chlorinated and iodinated aromatics to guarantee routing to the correct incineration facility[5].

DisposalWorkflow Start Waste Generation: Halogenated Aromatic Amine Segregation Segregation: Isolate from Non-Halogenated Waste Start->Segregation Labeling Labeling: 'Hazardous Waste - Toxic/Halogenated' Segregation->Labeling Storage Storage: Ventilated Corrosive Cabinet Labeling->Storage Pickup EHS Pickup & RCRA Manifesting Storage->Pickup Incineration High-Temp Incineration with Acid Gas Scrubbers Pickup->Incineration RCRA Compliance

Standardized laboratory disposal workflow for halogenated aromatic amines.

Spill Management and Decontamination

In the event of an accidental release, immediate and scientifically sound action is required to prevent exposure and facility contamination.

Protocol 3: Emergency Spill Response
  • Evacuation & Assessment: For spills exceeding 50 mL (solution) or 5 g (powder), immediately evacuate the area. Allow the laboratory HVAC system to clear airborne particulates for at least 15 minutes before re-entry.

  • Containment: Surround and cover the spill with an inert, non-reactive absorbent such as vermiculite, sand, or diatomaceous earth. Causality: Never use paper towels or combustible materials, as the compound may react exothermically or permanently contaminate the porous material.

  • Chemical Neutralization Warning: Do not apply bleach (sodium hypochlorite). Causality: The hypochlorite-mediated oxidation of halogenated anilines generates highly toxic, volatile dihalogenated azobenzenes and potentially explosive diazonium intermediates.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a solid hazardous waste bag. Seal tightly, label as "Halogenated Spill Debris," and contact EHS for immediate pickup.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe-down. Dispose of all cleaning materials in the halogenated solid waste stream.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-amino-2-chloro-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 4-amino-2-chloro-3-iodobenzoate is foundational to discovery. However, the integrity of our science is intrinsically linked to the safety of our practices. This guide provides an essential framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to be a self-validating system of safety, ensuring that each step reinforces the protection of the researcher.

Understanding the Hazard Profile

Methyl 4-amino-2-chloro-3-iodobenzoate (CAS No. 935676-14-5) is a halogenated aromatic compound that presents specific hazards requiring diligent control measures.[1] Its physical form is a solid, often a brown powder, which carries a significant risk of dust formation and subsequent inhalation or skin contact.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its primary threats.[3] Understanding these classifications is the first step in appreciating the causality behind the required PPE. As a Senior Application Scientist, I cannot overstate the importance of reviewing the Safety Data Sheet (SDS) before handling any chemical for the first time.[3]

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Data sourced from aggregated GHS information and Safety Data Sheets.[2][4]

These classifications dictate a clear and non-negotiable need for a multi-layered PPE strategy. The risk is not abstract; it is a direct chemical threat to the skin, eyes, and respiratory system.

Core PPE Requirements: Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for minimizing exposure.[5] However, PPE remains the critical final barrier between you and the chemical.

Eye and Face Protection: Preventing Irreversible Damage

Given that Methyl 4-amino-2-chloro-3-iodobenzoate causes serious eye irritation (H319), robust eye protection is mandatory.[2][4]

  • Mandatory: Chemical splash goggles are required. They provide a full seal around the eyes, protecting from the fine dust of the solid compound and from any potential splashes if working with solutions.[6] Standard safety glasses are insufficient as they leave gaps where dust and aerosols can enter.[6]

  • Recommended for High-Risk Tasks: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities (>10g) or when there is a significant risk of splashing.[6] This provides an additional layer of protection for the entire face.

The causality is simple: the eyes are highly susceptible to chemical irritants. An exposure event can happen in an instant, and the consequences can be severe. The use of appropriate eyewear is a foundational, non-negotiable aspect of safe handling.[7]

Hand Protection: The Primary Point of Contact

The compound is a known skin irritant (H315).[2][4][8] Therefore, gloves are not optional; they are an essential tool.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9] They offer good protection against a wide range of laboratory chemicals. For prolonged contact or immersion, it is crucial to consult a glove manufacturer's compatibility chart.

  • Protocol: Always inspect gloves for tears or punctures before use.[10] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.[6] Crucially, wash your hands thoroughly with soap and water after removing gloves, as contamination can occur during the removal process.[3][10] Never wear gloves outside the laboratory or to handle common items like doorknobs or keyboards.[9]

Protective Clothing: Shielding the Body

A standard laboratory coat is required to protect against accidental spills and contact with contaminated surfaces.[3] It should be fully buttoned with the sleeves rolled down. Lab coats should be laundered regularly and never taken home. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of as hazardous waste.[2]

Respiratory Protection: An Essential Situational Control

Methyl 4-amino-2-chloro-3-iodobenzoate may cause respiratory irritation (H335).[2][4] The primary risk comes from inhaling the fine, solid dust.

  • When is it Required? Respiratory protection is necessary when engineering controls (like a fume hood) are not available or may not be sufficient to control exposure. This most commonly occurs when:

    • Weighing or transferring the solid powder outside of a ventilated enclosure.

    • Cleaning up spills of the solid material.

  • Type of Respirator: A NIOSH-approved N95 dust mask or a higher-level respirator is recommended for these tasks.[11] This will filter out the fine particulates that can be easily inhaled.

The rationale is to prevent the compound from entering the sensitive tissues of the respiratory tract. Always ensure your respirator is properly fitted to form a tight seal.

Procedural Workflow and Disposal Plan

A systematic approach to using and removing PPE is as important as its selection. The following workflow minimizes the risk of cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_final Final Steps A Assess Hazards (Review SDS) B Select Appropriate PPE A->B C Inspect PPE for Damage B->C D 1. Lab Coat C->D Enter Lab Area E 2. Respirator (if required) D->E F 3. Goggles / Face Shield E->F G 4. Gloves F->G H 1. Gloves G->H Exit Lab Area I 2. Goggles / Face Shield H->I J 3. Lab Coat I->J K 4. Respirator J->K L Dispose of PPE in Hazardous Waste K->L M Wash Hands Thoroughly L->M

Caption: PPE Donning and Doffing Workflow.

Disposal Plan

All disposable PPE used while handling Methyl 4-amino-2-chloro-3-iodobenzoate must be considered hazardous waste.

  • Gloves, masks, and other disposables: Place immediately into a designated, clearly labeled hazardous waste container.[2][12]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[2][8] If heavily contaminated, it should be disposed of as hazardous waste.

  • Chemical Waste: The compound itself and any solutions must be disposed of according to local, state, and federal regulations in an approved waste disposal plant.[2][10] Do not empty into drains.[10]

By adhering to these structured protocols, you create a system where safety is procedural, repeatable, and verifiable, thus upholding the highest standards of scientific integrity and personal safety.

References

  • Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL: [Link]

  • Title: Methyl 4-amino-3-iodobenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Rules in Chemical Laboratories: A Practical Guide Source: SDS Management Software URL: [Link]

  • Title: Section 6C: Protective Equipment Source: Environmental Health and Safety - Princeton University URL: [Link]

  • Title: Handling Chemicals Source: Chemistry - Wittenberg University URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf URL: [Link]

  • Title: Safe Handling and Storage of Chemicals Source: Environmental Health & Safety - University of Washington URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

  • Title: The importance of Personal Protective Equipment in the handling of chemicals Source: Grup Barcelonesa URL: [Link]

  • Title: Polycyclic Aromatic Hydrocarbons Source: 3M URL: [Link]

  • Title: Methyl 4-chloro-2-iodobenzoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet: Methyl 4-amino-3-bromobenzoate Source: Chemos GmbH & Co.KG URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.